3-(Trimethylsilyl)isonicotinonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-trimethylsilylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2Si/c1-12(2,3)9-7-11-5-4-8(9)6-10/h4-5,7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEFGISDEWYXLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CN=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40479392 | |
| Record name | 3-(Trimethylsilyl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17379-38-3 | |
| Record name | 3-(Trimethylsilyl)-4-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17379-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trimethylsilyl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Trimethylsilyl)isonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Trimethylsilyl)isonicotinonitrile, a specialized organic compound, stands at the intersection of silicon chemistry and pyridine-based pharmacophores. This technical guide provides a comprehensive overview of its chemical characteristics, a plausible synthetic pathway with a detailed experimental protocol, and an exploration of its potential biological significance based on the activities of structurally related nicotinonitrile and silylated pyridine derivatives. The document aims to serve as a foundational resource for researchers in medicinal chemistry and drug development, offering insights into the potential applications and research directions for this and similar molecules.
Chemical Properties and Data
This compound, also known as 4-Cyano-3-(trimethylsilyl)pyridine, is a derivative of isonicotinonitrile featuring a trimethylsilyl group at the 3-position. This substitution significantly influences the electronic and steric properties of the pyridine ring, potentially modulating its biological activity and metabolic stability.
| Property | Value | Reference |
| CAS Number | 17379-38-3 | [1] |
| Molecular Formula | C₉H₁₂N₂Si | [1] |
| Molecular Weight | 176.29 g/mol | [1] |
| Boiling Point | 223 °C (Predicted) | N/A |
| Density | 0.99 ± 0.1 g/cm³ (Predicted) | N/A |
| pKa | 2.35 ± 0.18 (Predicted) | N/A |
Synthesis and Experimental Protocols
Plausible Synthetic Pathway
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-(Trimethylsilyl)pyridine
-
Materials: 3-Bromopyridine, n-Butyllithium (n-BuLi) in hexanes, Tetrahydrofuran (THF, anhydrous), Trimethylsilyl chloride (TMSCl).
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF (100 mL) and cool to -78 °C using a dry ice/acetone bath.
-
Add 3-bromopyridine (10.0 g, 63.3 mmol) to the cooled THF.
-
Slowly add n-butyllithium (2.5 M in hexanes, 26.6 mL, 66.5 mmol) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
Add trimethylsilyl chloride (8.9 mL, 70.0 mmol) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 3-(trimethylsilyl)pyridine.
-
Step 2: Synthesis of 3-(Trimethylsilyl)pyridine N-oxide
-
Materials: 3-(Trimethylsilyl)pyridine, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve 3-(trimethylsilyl)pyridine (5.0 g, 33.0 mmol) in dichloromethane (100 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (70-75%, 8.2 g, ~33.0 mmol) portion-wise to the solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(trimethylsilyl)pyridine N-oxide.
-
Step 3: Synthesis of this compound
-
Materials: 3-(Trimethylsilyl)pyridine N-oxide, Trimethylsilyl cyanide (TMSCN), Triethylamine (Et₃N), Acetonitrile (MeCN, anhydrous).
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-(trimethylsilyl)pyridine N-oxide (3.0 g, 17.9 mmol) in anhydrous acetonitrile (50 mL).
-
Add triethylamine (5.0 mL, 35.8 mmol) followed by trimethylsilyl cyanide (3.6 mL, 26.9 mmol).
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
-
Potential Biological Activity and Applications in Drug Development
While no specific biological data for this compound has been reported, the nicotinonitrile (3-cyanopyridine) scaffold is a well-established pharmacophore in medicinal chemistry, and silylated compounds can exhibit unique pharmacological profiles.
Anticancer Potential
Nicotinonitrile derivatives have demonstrated significant potential as anticancer agents by targeting various cellular pathways. The introduction of a trimethylsilyl group could enhance metabolic stability or alter the binding affinity to target proteins.
Table 1: Cytotoxicity of Selected Nicotinonitrile Derivatives against Cancer Cell Lines
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | PC-3 (Prostate) | 53 | [2] |
| 2-amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | MDA-MB-231 (Breast) | 30 | [2] |
| 2-amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | HepG2 (Liver) | 66 | [2] |
| 2-oxo-4-(4-chlorophenyl)-6-phenyl-1,2-dihydropyridine-3-carbonitrile | PC-3 (Prostate) | 14.4 | [2] |
| 2-oxo-4-(4-methoxyphenyl)-6-phenyl-1,2-dihydropyridine-3-carbonitrile | PC-3 (Prostate) | 4.47 | [2] |
| 2-oxo-4-(4-methoxyphenyl)-6-phenyl-1,2-dihydropyridine-3-carbonitrile | MDA-MB-231 (Breast) | 3.2 | [2] |
| 2-oxo-4-(4-methoxyphenyl)-6-phenyl-1,2-dihydropyridine-3-carbonitrile | HepG2 (Liver) | 6.01 | [2] |
| 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-hydroxy-6-(naphthalen-1-yl)nicotinonitrile derivative | HepG2 (Liver) | 5.16 µg/mL | [3] |
| 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-hydroxy-6-(naphthalen-1-yl)nicotinonitrile derivative | HeLa (Cervical) | 4.26 µg/mL | [3] |
Enzyme Inhibition
Nicotinonitrile derivatives have also been investigated as inhibitors of various enzymes. The electronic properties of the cyano and pyridine moieties, potentially modulated by the trimethylsilyl group, could lead to potent and selective enzyme inhibition.
Table 2: Enzyme Inhibitory Activity of Nicotinonitrile Derivatives
| Enzyme | Compound Class | IC₅₀ (µM) | Reference |
| α-Glucosidase | Nicotinonitriles | 44 - 745 | [4] |
| Tyrosinase | Nicotinonitriles | N/A | [4] |
| Urease | Nicotinonitriles | N/A | [4] |
Potential Mechanism of Action: Kinase Inhibition
Many pyridine-based compounds exert their anticancer effects through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways. A plausible mechanism of action for a nicotinonitrile derivative could involve binding to the ATP-binding pocket of a kinase, thereby blocking its catalytic activity and downstream signaling.
Reactivity and Further Functionalization
The presence of the trimethylsilyl group offers a versatile handle for further chemical modifications. Desilylation can provide access to the unsubstituted 3-position for subsequent functionalization. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening avenues for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.
References
An In-depth Technical Guide to the Structure Elucidation of 3-(Trimethylsilyl)isonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 3-(Trimethylsilyl)isonicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific compound, this guide combines theoretical predictions with established analytical techniques to present a robust framework for its synthesis and characterization. This document details the predicted spectroscopic data (NMR, IR, and Mass Spectrometry), a plausible experimental protocol for its synthesis, and visual workflows to aid in laboratory investigation.
Introduction
This compound, also known as 4-Cyano-3-(trimethylsilyl)pyridine, is a heterocyclic compound featuring a pyridine ring substituted with a cyano group and a trimethylsilyl (TMS) group. The presence of the TMS group can enhance solubility in organic solvents and provide a reactive site for further chemical transformations, while the cyanopyridine moiety is a common pharmacophore in drug discovery. The precise characterization of this molecule is crucial for its application in the development of novel pharmaceuticals and functional materials. This guide outlines the expected analytical data and a detailed synthetic methodology to facilitate its study.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyridine ring with a nitrile group at the 4-position and a trimethylsilyl group at the 3-position.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₂N₂Si |
| Molecular Weight | 176.29 g/mol [1][2] |
| CAS Number | 17379-38-3[1][2] |
| Boiling Point (Predicted) | 223 °C |
| Density (Predicted) | 0.99 g/cm³ |
Predicted Spectroscopic Data for Structure Elucidation
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its constituent functional groups.
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.8 | Doublet | 1H | H-2 (Pyridine) |
| ~8.7 | Doublet | 1H | H-6 (Pyridine) |
| ~7.6 | Doublet of Doublets | 1H | H-5 (Pyridine) |
| ~0.4 | Singlet | 9H | Si(CH₃)₃ |
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-2 (Pyridine) |
| ~152 | C-6 (Pyridine) |
| ~140 | C-3 (Pyridine) |
| ~128 | C-5 (Pyridine) |
| ~120 | C-4 (Pyridine) |
| ~116 | CN (Nitrile) |
| ~-1.0 | Si(CH₃)₃ |
Table 4: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2960-2850 | Medium | C-H stretch (aliphatic, TMS) |
| ~2230 | Strong | C≡N stretch (nitrile) |
| ~1600, 1550, 1470 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| ~1250 | Strong | Si-C stretch (TMS) |
| ~840, 750 | Strong | Si-C rocking (TMS) |
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 176 | High | [M]⁺ (Molecular Ion) |
| 161 | High | [M - CH₃]⁺ |
| 73 | Very High | [Si(CH₃)₃]⁺ |
Experimental Protocols
The following is a detailed, plausible protocol for the synthesis and characterization of this compound. This protocol is based on established methods for the silylation of aromatic rings and the introduction of cyano groups.
4.1. Synthesis of this compound
This proposed synthesis involves a two-step process starting from 3-bromoisonicotinonitrile: first, a silylation reaction, followed by the introduction of the cyano group. A more direct, one-pot synthesis may also be feasible but is presented here as a more controlled, stepwise approach.
Step 1: Synthesis of 3-Bromo-4-(trimethylsilyl)pyridine
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-bromoisonicotinonitrile (1 equivalent).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add trimethylsilyl chloride (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-bromo-4-(trimethylsilyl)pyridine.
Step 2: Cyanation of 3-Bromo-4-(trimethylsilyl)pyridine
-
In a sealed tube, combine 3-bromo-4-(trimethylsilyl)pyridine (1 equivalent), zinc cyanide (0.6 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Add anhydrous dimethylformamide (DMF) to the mixture.
-
Degas the mixture with nitrogen for 15 minutes.
-
Seal the tube and heat the reaction mixture to 120 °C for 18 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
4.2. Characterization Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra will be recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.
-
FT-IR Spectroscopy: The infrared spectrum will be recorded on an FT-IR spectrometer using a thin film of the compound on a KBr plate.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be performed using an electron ionization (EI) source to confirm the molecular weight and fragmentation pattern.
-
Purity Analysis: The purity of the final compound will be determined by High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase gradient of water and acetonitrile.
Visualized Workflows and Relationships
The following diagrams illustrate the proposed synthesis workflow and the logical relationship of the characterization techniques.
Caption: Proposed two-step synthesis of this compound.
Caption: Logical workflow for the structural characterization of the final product.
Potential Signaling Pathways and Applications
While no specific signaling pathways involving this compound have been reported, the cyanopyridine scaffold is present in various biologically active molecules. For instance, substituted pyridines are known to interact with a range of biological targets, including enzymes and receptors. The introduction of a trimethylsilyl group could modulate the pharmacokinetic and pharmacodynamic properties of the parent cyanopyridine core.
Future research could involve screening this compound against various kinase panels or G-protein coupled receptors (GPCRs) to identify potential biological activities. A hypothetical screening workflow is presented below.
Caption: A potential workflow for identifying the biological activity of the title compound.
Conclusion
This technical guide provides a foundational resource for the synthesis and structural elucidation of this compound. By presenting predicted spectroscopic data, a detailed experimental protocol, and clear visual workflows, this document aims to facilitate further research into this promising compound. The methodologies and data presented herein should enable researchers to confidently synthesize, purify, and characterize this compound, paving the way for its exploration in drug discovery and materials science.
References
The Advent and Evolution of Silylated Pyridines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a silyl group to a pyridine ring has become a cornerstone in modern synthetic chemistry, offering a versatile handle for further functionalization and modification of this critical heterocycle. Pyridine moieties are ubiquitous in pharmaceuticals, agrochemicals, and materials science, and the ability to selectively introduce silicon has unlocked new avenues for molecular design and drug development. This technical guide provides a comprehensive overview of the discovery and history of silylated pyridines, from early stoichiometric approaches to the latest catalytic and light-mediated innovations.
Early Explorations: The Organometallic Frontier
The initial forays into the synthesis of silylated pyridines were rooted in the principles of organometallic chemistry. Prior to the advent of catalytic C-H activation, the prevailing strategy involved the deprotonation of a pyridine ring using a strong organometallic base, followed by quenching the resulting pyridyl anion with a silicon electrophile, typically a chlorosilane.
Lithiation and Silylation
One of the earliest and most straightforward methods for the synthesis of silylated pyridines involves the direct lithiation of a pyridine derivative, followed by the addition of a silylating agent. This approach, while effective, often suffers from a lack of regioselectivity and the need for cryogenic temperatures and strictly anhydrous conditions. The position of lithiation is highly dependent on the substituents already present on the pyridine ring, which can act as directing groups.
Experimental Protocol: Synthesis of 3-Chloro-2-(trimethylsilyl)pyridine
A representative procedure for the synthesis of a silylated pyridine via lithiation is the preparation of 3-chloro-2-(trimethylsilyl)pyridine from 3-chloropyridine and chlorotrimethylsilane.[1]
-
Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. An equimolar amount of n-butyllithium is added dropwise, and the mixture is stirred for 30 minutes to generate LDA.
-
Lithiation of 3-Chloropyridine: A solution of 3-chloropyridine in anhydrous THF is added dropwise to the LDA solution at -78 °C. The reaction mixture is stirred for a further 2 hours at this temperature to ensure complete formation of the lithiated intermediate.
-
Silylation: Chlorotrimethylsilane is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.
-
Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield 3-chloro-2-(trimethylsilyl)pyridine.
Grignard-based Approaches
Similar to organolithium reagents, Grignard reagents can be used to generate pyridyl nucleophiles for subsequent silylation. The preparation of a pyridyl Grignard reagent is typically achieved through a halogen-magnesium exchange reaction, starting from a halopyridine.
The Catalytic Revolution: C-H Bond Silylation
The late 20th and early 21st centuries witnessed a paradigm shift in the synthesis of silylated pyridines with the development of transition-metal-catalyzed C-H bond silylation. These methods offer significant advantages over traditional organometallic approaches, including higher regioselectivity, milder reaction conditions, and improved functional group tolerance.
Rhodium-Catalyzed C2-Selective Silylation
A significant breakthrough in the field was the development of a rhodium-aluminum complex that catalyzes the C2-selective mono-silylation of a variety of pyridines.[2] The selectivity is controlled by the coordination of the pyridine nitrogen to the Lewis-acidic aluminum center, which directs the rhodium to activate the proximal C2-H bond.
Table 1: Rhodium-Aluminum Catalyzed C2-Silylation of Pyridines
| Entry | Pyridine Substrate | Silylating Agent | Product | Yield (%) |
| 1 | Pyridine | H-SiMe₂Ph | 2-(Dimethylphenylsilyl)pyridine | 95 |
| 2 | 4-Methylpyridine | H-SiMe₂Ph | 4-Methyl-2-(dimethylphenylsilyl)pyridine | 92 |
| 3 | 3-Phenylpyridine | H-SiMe₂Ph | 3-Phenyl-2-(dimethylphenylsilyl)pyridine | 85 |
| 4 | 4-Methoxypyridine | H-SiMe₂Ph | 4-Methoxy-2-(dimethylphenylsilyl)pyridine | 78 |
Experimental Protocol: General Procedure for Rh-Al Catalyzed C2-Silylation [2]
-
Catalyst Preparation: In a glovebox, a solution of the Rh-Al catalyst precursor in an appropriate solvent (e.g., toluene) is prepared.
-
Reaction Setup: To a reaction vessel containing the pyridine substrate and the silylating agent (e.g., H-SiMe₂Ph), the catalyst solution is added.
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12-24 hours).
-
Workup and Purification: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired C2-silylated pyridine.
Catalytic Cycle for Rhodium-Aluminum Catalyzed C2-Silylation
Caption: Catalytic cycle for the Rh-Al catalyzed C2-silylation of pyridine.
Zinc-Catalyzed Meta-Selective Silylation
In a complementary fashion to the C2-selective methods, a zinc-catalyzed dehydrogenative silylation has been developed that affords meta-silylated pyridines.[3][4][5] This reaction proceeds via a proposed electrophilic aromatic substitution-type mechanism, where the zinc(II) center activates the silane.
Table 2: Zinc-Catalyzed Meta-Silylation of Pyridines
| Entry | Pyridine Substrate | Silylating Agent | Product | Yield (%) |
| 1 | Pyridine | Et₃SiH | 3-(Triethylsilyl)pyridine | 41 |
| 2 | 3-Picoline | Et₃SiH | 3-Methyl-5-(triethylsilyl)pyridine | 35 |
| 3 | Quinoline | Et₃SiH | 3-(Triethylsilyl)quinoline & 7-(Triethylsilyl)quinoline | 26 (mixture) |
Experimental Protocol: General Procedure for Zn(OTf)₂ Catalyzed Silylation [3]
-
Reaction Setup: In an inert atmosphere glovebox, zinc triflate (Zn(OTf)₂), the pyridine substrate, and the hydrosilane (e.g., Et₃SiH) are added to an oven-dried microwave pressure tube.
-
Reaction Conditions: The sealed tube is heated in a microwave reactor to a high temperature (e.g., 240 °C) for a specified time (e.g., 2 hours).
-
Workup and Purification: The resulting solution is transferred to a round-bottom flask, and the volatiles are removed in vacuo. The crude product is then purified by column chromatography or distillation.
Proposed Mechanism for Zinc-Catalyzed Pyridine Silylation
Caption: Simplified mechanism for the zinc-catalyzed silylation of pyridine.
Modern Frontiers: Light, Palladium, and Beyond
Recent years have seen the emergence of even more sophisticated and sustainable methods for the synthesis of silylated pyridines, leveraging the power of visible light and novel palladium catalysis.
Visible Light-Mediated Pyridyl Silylation
Photocatalysis has opened up new avenues for the functionalization of pyridines. A visible-light-mediated, three-component pyridyl silylation of olefins has been developed, providing access to β-pyridyl silanes. This method is notable for its mild, exogenous photocatalyst-free conditions and high atom economy.
Palladium-Catalyzed Intramolecular Bis-Silylation
For the construction of more complex, fused-ring systems, a palladium-catalyzed intramolecular bis-silylation has been reported for the synthesis of pyridine-fused siloles.[6] This reaction proceeds via a Sonogashira coupling followed by an intramolecular bis-silylation cascade.
Experimental Protocol: Synthesis of Pyridine-Fused Siloles [6]
-
Reaction Setup: In a reaction flask, 2-bromo-3-(pentamethyldisilanyl)pyridine, the terminal alkyne, a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent are combined.
-
Reaction Conditions: The mixture is heated to reflux for a specified period.
-
Workup and Purification: Upon completion, the reaction is quenched, and the organic product is extracted. The crude product is then purified by column chromatography to yield the pyridine-fused silole.
Experimental Workflow for Pyridine-Fused Silole Synthesis
Caption: General experimental workflow for the synthesis of pyridine-fused siloles.
Conclusion
The journey of silylated pyridines from their early synthesis via stoichiometric organometallic reactions to the highly selective and efficient catalytic methods of today showcases the remarkable progress in synthetic organic chemistry. For researchers, scientists, and drug development professionals, the diverse and expanding toolkit for the preparation of silylated pyridines provides unprecedented opportunities to fine-tune the properties of pyridine-containing molecules, accelerating the discovery of new medicines and materials. The continued development of more sustainable and versatile methods will undoubtedly further solidify the importance of silylated pyridines in the chemical sciences.
References
- 1. 3-Chloro-2-(trimethylsilyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 2. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 3. Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Pyridine-Fused Siloles by Palladium-Catalyzed Intramolecular Bis-Silylation - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of the Trimethylsilyl Group in Isonicotinonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of a trimethylsilyl (TMS) group to the isonicotinonitrile scaffold imparts a range of strategic advantages in synthetic chemistry and drug discovery. While isonicotinonitrile itself is a valuable building block, the presence of a TMS group, particularly at the 4-position, profoundly modifies its electronic properties and reactivity. This guide elucidates the multifaceted roles of the trimethylsilyl group in isonicotinonitrile, including its function as a versatile synthetic handle for cross-coupling reactions, a removable protecting or directing group, and a modulator of the molecule's reactivity in cycloaddition and nucleophilic substitution reactions. Detailed experimental considerations for the synthesis and manipulation of trimethylsilyl-substituted isonicotinonitriles are discussed, alongside a quantitative analysis of the electronic effects of the TMS substituent. This whitepaper aims to provide researchers with a comprehensive understanding of the strategic utility of silylated isonicotinonitriles in the development of novel chemical entities.
Introduction: The Significance of Isonicotinonitrile and Silyl Substitution
Isonicotinonitrile, or 4-cyanopyridine, is a prominent heterocyclic scaffold found in numerous pharmaceuticals and functional materials. The pyridine nitrogen and the cyano group provide key sites for molecular interactions and further chemical transformations. The strategic placement of a trimethylsilyl (TMS) group onto the isonicotinonitrile framework offers a powerful tool for chemists to precisely control and diversify the synthesis of complex molecules. The TMS group, composed of a silicon atom bonded to three methyl groups, is characterized by its chemical inertness in many conditions, yet its C-Si bond can be selectively cleaved under specific and mild conditions, making it an invaluable transient functional group in multi-step syntheses.[1]
Synthesis of Trimethylsilyl-Substituted Isonicotinonitrile
The direct C-H silylation of isonicotinonitrile presents significant challenges due to the directing effects of both the pyridine nitrogen and the cyano group. Therefore, the most plausible and versatile route to 4-trimethylsilylisonicotinonitrile involves the use of a pre-functionalized isonicotinonitrile precursor, typically a 4-halopyridine derivative. Cross-coupling reactions are the methods of choice for the formation of the C-Si bond.
Proposed Synthetic Pathways via Cross-Coupling Reactions
Several established cross-coupling methodologies can be adapted for the synthesis of 4-trimethylsilylisonicotinonitrile. These reactions offer high efficiency and functional group tolerance.
-
Negishi-Type Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst.[2] For the synthesis of 4-trimethylsilylisonicotinonitrile, two main approaches are feasible:
-
Reaction of a 4-halosubstituted isonicotinonitrile with a silylzinc reagent.
-
Reaction of a 4-zincated isonicotinonitrile with a trimethylsilyl halide.
-
-
Kumada-Type Coupling: This method utilizes a Grignard reagent as the organometallic partner.[3][4] The synthesis could proceed via the reaction of a 4-halosubstituted isonicotinonitrile with a trimethylsilyl Grignard reagent, catalyzed by a nickel or palladium complex.
-
Suzuki-Miyaura-Type Coupling: While less common for direct silylation, borylated intermediates can be used. A 4-borylated isonicotinonitrile could potentially be coupled with a silyl electrophile under palladium catalysis.[1][5]
The general workflow for these cross-coupling strategies is depicted below:
Caption: General workflow for the synthesis of 4-trimethylsilyl-isonicotinonitrile via cross-coupling reactions.
Experimental Protocol: A Generalized Cross-Coupling Procedure
The following is a generalized protocol that can be adapted for the synthesis of 4-trimethylsilylisonicotinonitrile, for instance, via a Negishi coupling.
Materials:
-
4-Bromoisonicotinonitrile
-
Bis(trimethylsilyl)zinc or Trimethylsilylzinc chloride
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous and deoxygenated solvent (e.g., THF, Dioxane)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Preparation of the Reaction Vessel: A Schlenk flask is flame-dried under vacuum and backfilled with an inert gas (e.g., Argon or Nitrogen).
-
Addition of Reagents: To the flask are added 4-bromoisonicotinonitrile (1.0 eq.), the palladium catalyst (e.g., 5 mol%), and the anhydrous solvent.
-
Addition of the Silylating Agent: The trimethylsilyl zinc reagent (1.1 - 1.5 eq.) is added to the reaction mixture at room temperature.
-
Reaction: The reaction mixture is heated to a temperature typically ranging from 60 to 100 °C and stirred for several hours until completion, as monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
The Multifaceted Roles of the Trimethylsilyl Group
The TMS group in isonicotinonitrile is not merely a passive substituent; it actively influences the molecule's properties and reactivity in several key ways.
Electronic Effects and Reactivity Modulation
The trimethylsilyl group is generally considered to be a weak electron-donating group through inductive effects and a weak electron-withdrawing group through d-p π-bonding, with the overall effect being context-dependent.[6] When attached to an aromatic ring, its electronic influence can be quantified by its Hammett parameter.
| Substituent | Hammett Para Constant (σp) | Hammett Meta Constant (σm) |
| -Si(CH₃)₃ | -0.07 | -0.04 |
| -CN | +0.66 | +0.56 |
| -NO₂ | +0.78 | +0.71 |
| -CH₃ | -0.17 | -0.07 |
| -Cl | +0.23 | +0.37 |
| Table 1: Hammett constants for selected substituents, providing a quantitative measure of their electronic effects.[7] |
The slightly negative Hammett para constant for the TMS group indicates its weak electron-donating nature at the para position of a benzene ring.[7] In the context of isonicotinonitrile, where the TMS group would be at the 4-position relative to the nitrogen, this has several implications:
-
Effect on the Pyridine Ring: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution, especially at the 2- and 4-positions.[8][9] The weak electron-donating nature of the TMS group at the 4-position can slightly mitigate this electron deficiency, potentially influencing the regioselectivity of further substitutions.
-
Effect on the Nitrile Group: The nitrile group is a strong electron-withdrawing group, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.[10][11] The electronic effect of the TMS group on the nitrile's reactivity is likely to be modest but could subtly influence the rate of nucleophilic additions.
The interplay of these electronic effects is illustrated in the following diagram:
Caption: Interplay of electronic effects in 4-trimethylsilyl-isonicotinonitrile.
A Versatile Synthetic Handle
Perhaps the most significant role of the TMS group is as a versatile synthetic handle. The C-Si bond can be selectively cleaved and replaced with a variety of other functional groups, a process known as protodesilylation or ipso-substitution. This allows for the late-stage functionalization of the isonicotinonitrile core.
Desilylation Protocols:
-
Fluoride-Mediated Desilylation: This is the most common method for cleaving C-Si bonds. Reagents such as tetrabutylammonium fluoride (TBAF) are highly effective.
-
Acid-Mediated Desilylation: Strong acids like trifluoroacetic acid (TFA) can also effect the removal of the TMS group.
-
Base-Mediated Desilylation: In some cases, strong bases can promote desilylation.
The versatility of the TMS group as a synthetic intermediate is highlighted in the following workflow:
Caption: The TMS group as a versatile handle for the synthesis of diverse 4-substituted isonicotinonitriles.
Role in Cycloaddition Reactions
While there is limited direct literature on the cycloaddition reactions of 4-trimethylsilylisonicotinonitrile, the TMS group is known to play a significant role in directing the stereochemistry of such reactions in other systems. For instance, in Diels-Alder reactions, a silyl substituent on the diene can exert a strong directing effect, favoring the formation of one stereoisomer over another. By analogy, it is plausible that the TMS group in silylated isonicotinonitrile could influence the regioselectivity and stereoselectivity of cycloaddition reactions where the pyridine or nitrile moiety acts as the dienophile or dipolarophile.
Applications in Drug Development
The ability to precisely modify the isonicotinonitrile scaffold using TMS chemistry opens up numerous avenues in drug discovery and development.
-
Scaffold Decoration: The TMS group allows for the late-stage introduction of various substituents at the 4-position, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
Modulation of Physicochemical Properties: The introduction of different functional groups in place of the TMS group can be used to fine-tune key drug-like properties such as solubility, lipophilicity, and metabolic stability.
-
Bioisosteric Replacement: The silyl group itself can act as a bioisostere for other functional groups, potentially leading to improved pharmacological profiles. The incorporation of silicon into drug candidates is an emerging strategy to enhance potency and ADMET properties.[12]
Conclusion
The trimethylsilyl group serves as a powerful and versatile tool in the chemistry of isonicotinonitrile. Its role extends beyond that of a simple protecting group; it is a strategic element that modulates electronic properties, enables a wide range of synthetic transformations through its capacity as a removable handle, and potentially directs the outcome of complex reactions. For researchers in drug development and materials science, a thorough understanding of the synthesis and reactivity of trimethylsilyl-substituted isonicotinonitriles provides a gateway to novel and diverse molecular architectures with tailored properties. The continued exploration of silyl-substituted heterocycles is poised to yield significant advancements in these fields.
References
- 1. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 2. 4-(Trimethylsilyl)pyridine | 18301-46-7 | Benchchem [benchchem.com]
- 3. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Unit 4 Pyridine | PDF [slideshare.net]
- 6. The Electrical Effect of the Trimethylsilyl Group [authors.library.caltech.edu]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. gcwgandhinagar.com [gcwgandhinagar.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Synthesis, Reactivity, Functionalization, and ADMET Properties of Silicon-Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
3-(Trimethylsilyl)isonicotinonitrile: A Technical Guide for Researchers
Abstract
3-(Trimethylsilyl)isonicotinonitrile, a functionalized pyridine derivative, presents significant potential as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its prospective applications in drug discovery and development. Due to the limited specific literature on this compound, this document leverages data from analogous silylated pyridines and nitriles to project its reactivity and utility. The information herein is intended to serve as a foundational resource for researchers and scientists interested in exploring the synthetic and biological landscape of this promising, yet understudied, molecule.
Introduction
Pyridine and its derivatives are fundamental heterocyclic scaffolds in a vast array of pharmaceuticals and biologically active compounds. The introduction of a trimethylsilyl (TMS) group can significantly modulate the electronic and steric properties of the pyridine ring, offering unique opportunities for late-stage functionalization and the development of novel chemical entities. The nitrile functionality further serves as a versatile handle for a variety of chemical transformations. This compound, also known as 3-(trimethylsilyl)pyridine-4-carbonitrile, combines these features, positioning it as a potentially valuable intermediate in organic synthesis and drug design. This guide aims to consolidate the available information and provide a forward-looking perspective on its applications.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 17379-38-3 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₉H₁₂N₂Si | ChemicalBook[2] |
| Molecular Weight | 176.29 g/mol | ChemicalBook[2] |
| Synonyms | 4-Cyano-3-(trimethylsilyl)pyridine | ChemicalBook[3] |
Synthesis and Reactivity
A definitive, peer-reviewed synthesis protocol for this compound is not prominently described in the literature. However, a plausible synthetic route can be devised based on established methodologies for the cyanation of pyridine derivatives. One such approach involves the reaction of a suitable pyridine precursor with a cyanide source.
Proposed Experimental Protocol: Cyanation of a Silylated Pyridine N-oxide
This proposed method is adapted from a general procedure for the synthesis of 2-cyanopyridines from pyridine N-oxides.
Materials:
-
3-(Trimethylsilyl)pyridine N-oxide
-
Trimethylsilyl cyanide (TMSCN)
-
Triethylamine (Et₃N)
-
Acetonitrile (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add 3-(trimethylsilyl)pyridine N-oxide (1 equivalent).
-
Dissolve the starting material in anhydrous acetonitrile under an inert atmosphere.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add trimethylsilyl cyanide (1.2 equivalents) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Note: This is a generalized protocol and would require optimization for yield and purity.
Potential Applications in Drug Discovery
The structural motifs present in this compound suggest its utility as a scaffold or intermediate in the synthesis of biologically active molecules. The pyridine ring is a common feature in many approved drugs, and the nitrile group can be transformed into various other functional groups such as amines, amides, and carboxylic acids. The trimethylsilyl group can be exploited for cross-coupling reactions or may serve to enhance pharmacokinetic properties.
Logical Workflow for Fragment-Based Drug Discovery
The following diagram illustrates a hypothetical workflow where this compound could be utilized as a starting fragment in a drug discovery campaign targeting a specific protein.
Signaling Pathway Modulation: A Hypothetical Example
Given the prevalence of pyridine-containing molecules as kinase inhibitors, one could envision a derivative of this compound being developed to target a specific signaling pathway implicated in disease, such as the MAPK/ERK pathway in cancer.
The diagram below illustrates a hypothetical scenario where a drug candidate derived from our core molecule inhibits a key kinase in this pathway.
References
In-depth Technical Guide: 3-(Trimethylsilyl)isonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Trimethylsilyl)isonicotinonitrile, with the CAS Registry Number 17379-38-3, is a functionalized pyridine derivative. This document aims to provide a comprehensive overview of its chemical properties, synthesis, and potential applications, particularly in the realm of medicinal chemistry and drug development. However, a thorough review of publicly available scientific literature reveals a significant lack of in-depth studies specifically focused on this compound. While its structural motifs—a pyridine ring, a nitrile group, and a trimethylsilyl group—are common in medicinal chemistry, detailed experimental protocols, extensive characterization data, and specific biological applications for this compound are not well-documented. This guide, therefore, summarizes the available information and provides context based on the reactivity of its constituent functional groups.
Chemical Properties and Data
This compound is a molecule that incorporates a pyridine core, which is a common scaffold in numerous pharmaceuticals. The presence of a nitrile group offers a versatile handle for chemical transformations, while the trimethylsilyl group can influence the compound's solubility, stability, and reactivity.
| Property | Value | Source |
| CAS Number | 17379-38-3 | Chemical Supplier Databases |
| Molecular Formula | C₉H₁₂N₂Si | Chemical Supplier Databases |
| Molecular Weight | 176.29 g/mol | Chemical Supplier Databases |
| Boiling Point (Predicted) | 223 °C | Chemical Supplier Databases |
| Density (Predicted) | 0.99±0.1 g/cm³ | Chemical Supplier Databases |
| pKa (Predicted) | 2.35±0.18 | Chemical Supplier Databases |
Note: The boiling point, density, and pKa values are predicted and have not been experimentally verified in peer-reviewed literature.
Synthesis
Conceptual Synthetic Pathway
A potential approach to synthesize this compound could involve the silylation of a suitable pyridine precursor. One common method for introducing a trimethylsilyl group onto an aromatic ring is through a metal-halogen exchange followed by quenching with a silyl electrophile.
dot
Caption: Conceptual synthetic pathway for this compound.
Hypothetical Experimental Protocol
This is a hypothetical protocol and has not been experimentally validated.
-
Preparation of the Pyridine Precursor: Start with a commercially available 3-halo-isonicotinonitrile (e.g., 3-bromo- or 3-chloro-isonicotinonitrile).
-
Metal-Halogen Exchange: In an inert atmosphere, dissolve the 3-halo-isonicotinonitrile in a dry, aprotic solvent such as tetrahydrofuran (THF). Cool the solution to a low temperature (e.g., -78 °C).
-
Formation of the Organometallic Intermediate: Slowly add a solution of an organolithium reagent (e.g., n-butyllithium) or activate magnesium to form the Grignard reagent.
-
Silylation: To the resulting organometallic intermediate, add trimethylsilyl chloride.
-
Workup and Purification: Quench the reaction with a suitable aqueous solution, extract the product with an organic solvent, and purify it using techniques such as column chromatography or distillation.
Note: This proposed pathway is based on standard organic synthesis methodologies. The actual reaction conditions, yields, and feasibility would require experimental investigation.
Spectroscopic Data
No publicly available, peer-reviewed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound could be located. Characterization of this compound would be essential for confirming its identity and purity after synthesis.
Applications in Drug Development
While there is no direct evidence of this compound being used in drug development, its structural features suggest potential as a building block in medicinal chemistry.
-
Pyridine Scaffold: The pyridine ring is a privileged scaffold in drug discovery, found in numerous approved drugs due to its ability to form hydrogen bonds and its favorable pharmacokinetic properties.
-
Nitrile Group: The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, which are important in modulating biological activity.
-
Trimethylsilyl Group: The trimethylsilyl group can be used as a directing group in aromatic substitution reactions or can be cleaved to introduce other functionalities. It can also enhance the solubility of the molecule in organic solvents.
Given these features, this compound could potentially serve as an intermediate in the synthesis of more complex molecules with therapeutic potential.
Signaling Pathways and Experimental Workflows
There is no information in the scientific literature linking this compound to any specific signaling pathways or established experimental workflows. Its role, if any, would likely be as a synthetic intermediate rather than a biologically active molecule that directly interacts with cellular pathways.
Conclusion
This compound is a chemical compound with potential utility as a synthetic intermediate in organic chemistry and drug discovery. However, there is a significant gap in the publicly available scientific literature regarding its detailed synthesis, characterization, and specific applications. The information presented in this guide is based on data from chemical supplier databases and general chemical principles. Further experimental investigation is required to fully elucidate the properties and potential of this molecule. Researchers interested in this compound would need to perform their own synthesis and characterization to validate its structure and explore its reactivity and potential applications.
The Trimethylsilyl Group's Electronic Influence on the Pyridine Ring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the electronic effects of the trimethylsilyl (TMS) group on the pyridine ring. The introduction of a TMS substituent significantly alters the electron density, basicity, and reactivity of the pyridine nucleus, offering a valuable tool for fine-tuning the properties of pyridine-based compounds in medicinal chemistry and materials science. This document provides a comprehensive overview of these effects, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Introduction to Electronic Effects
The trimethylsilyl group, -Si(CH₃)₃, is generally considered to be a weak electron-donating group through an inductive effect (σ-donation) due to the lower electronegativity of silicon compared to carbon. However, it can also act as a π-acceptor through d-p orbital interactions, particularly when placed at a position where it can conjugate with the π-system of the aromatic ring. The net electronic effect on the pyridine ring is a subtle interplay of these opposing influences and is highly dependent on the position of substitution.
Quantitative Analysis of Electronic Effects
To quantify the electronic influence of the trimethylsilyl group, we can examine its impact on the basicity (pKa) of the pyridine nitrogen and its Hammett substituent constants.
Basicity (pKa Values)
Table 1: pKa Values of Pyridine and 2-(Trimethylsilyl)pyridine
| Compound | pKa | Reference |
| Pyridine | 5.25 | [1] |
| 2-(Trimethylsilyl)pyridine | 6.62 (Predicted) |
Note: The pKa value for 2-(trimethylsilyl)pyridine is a predicted value and should be considered as an estimation.
Hammett Substituent Constants
Hammett constants (σ) provide a quantitative measure of the electronic effect of a substituent on an aromatic ring. While specific Hammett constants for the TMS group on a pyridine ring are not available, values derived from the benzene system offer a good approximation. The negative values for σ indicate a net electron-donating effect.
Table 2: Hammett Substituent Constants for the Trimethylsilyl Group
| Constant | Value |
| σm | -0.04 |
| σp | -0.07 |
Source: Adapted from literature data for substituted benzoic acids.
Spectroscopic Analysis: ¹H and ¹³C NMR Data
NMR spectroscopy provides valuable insight into the electron distribution within the trimethylsilyl-substituted pyridine ring. The chemical shifts of the ring protons and carbons are sensitive to the electronic effects of the TMS group.
Table 3: ¹H NMR Chemical Shifts (δ, ppm) of Trimethylsilylpyridines
| Position | 2-(Trimethylsilyl)pyridine | 3-(Trimethylsilyl)pyridine | 4-(Trimethylsilyl)pyridine |
| H-2 | - | 8.68 | 8.65 |
| H-3 | 7.53 | - | 7.35 |
| H-4 | 7.65 | 7.85 | - |
| H-5 | 7.18 | 7.25 | 7.35 |
| H-6 | 8.65 | 8.62 | 8.65 |
| Si(CH₃)₃ | 0.35 | 0.30 | 0.31 |
Note: Data extracted from various spectral databases. Shifts may vary slightly depending on the solvent and experimental conditions.
Table 4: ¹³C NMR Chemical Shifts (δ, ppm) of Trimethylsilylpyridines
| Position | 2-(Trimethylsilyl)pyridine | 3-(Trimethylsilyl)pyridine | 4-(Trimethylsilyl)pyridine |
| C-2 | 167.9 | 150.1 | 149.8 |
| C-3 | 128.0 | 140.0 | 123.8 |
| C-4 | 135.5 | 137.9 | 155.5 |
| C-5 | 122.9 | 122.8 | 123.8 |
| C-6 | 149.5 | 153.2 | 149.8 |
| Si(CH₃)₃ | -0.9 | -1.2 | -1.5 |
Note: Data extracted from various spectral databases. Shifts may vary slightly depending on the solvent and experimental conditions.
Reactivity of Trimethylsilylpyridines
The electronic effects of the TMS group, combined with its steric bulk, influence the regioselectivity and rate of substitution reactions on the pyridine ring.
Electrophilic Aromatic Substitution
The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. The TMS group, being weakly electron-donating, can slightly activate the ring. Electrophilic attack is generally directed to the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions would lead to a destabilized cationic intermediate with the positive charge on the nitrogen. The TMS group can also be cleaved under certain electrophilic conditions (protodesilylation).
Nucleophilic Aromatic Substitution
The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions, as the electronegative nitrogen can stabilize the negative charge of the Meisenheimer intermediate. The electron-donating TMS group would be expected to slightly decrease the rate of nucleophilic substitution compared to unsubstituted pyridine. However, the TMS group can also act as a leaving group in some nucleophilic reactions.
Experimental Protocols
General Synthesis of Trimethylsilylpyridines via Lithiation
This protocol describes a general method for the synthesis of trimethylsilylpyridines by directed ortho-metalation of a substituted pyridine followed by quenching with trimethylsilyl chloride.
Materials:
-
Substituted pyridine (e.g., 2-bromopyridine, 3-chloropyridine)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous sodium sulfate
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the substituted pyridine (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the lithium base (n-BuLi or LDA, 1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add trimethylsilyl chloride (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Determination of pKa by NMR Titration
This method allows for the determination of the pKa of a pyridine derivative by monitoring the change in chemical shift of a ring proton as a function of pH.[2]
Materials:
-
Trimethylsilylpyridine derivative
-
Deuterium oxide (D₂O)
-
Deuterated hydrochloric acid (DCl)
-
Deuterated sodium hydroxide (NaOD)
-
pH meter calibrated for D₂O
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the trimethylsilylpyridine derivative in D₂O.
-
Divide the stock solution into several NMR tubes.
-
Adjust the pD of each sample to a different value using DCl and NaOD, covering a range of at least 2 pD units above and below the expected pKa.
-
Record the ¹H NMR spectrum for each sample.
-
Identify a proton on the pyridine ring that shows a significant change in chemical shift with pD.
-
Plot the chemical shift (δ) of the chosen proton against the pD.
-
The pD at the inflection point of the resulting sigmoidal curve corresponds to the pKa of the compound.
Mechanistic and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key processes related to the electronic effects of the trimethylsilyl group on the pyridine ring.
Caption: General mechanism of electrophilic aromatic substitution on a trimethylsilyl-substituted pyridine ring.
Caption: General mechanism of nucleophilic aromatic substitution on a halo-trimethylsilylpyridine.
Caption: A typical workflow for the synthesis of a trimethylsilylpyridine via lithiation.
Conclusion
The trimethylsilyl group exerts a modest, position-dependent electronic effect on the pyridine ring, primarily acting as a weak σ-donor. This influences the basicity and reactivity of the ring in a predictable manner, making it a useful substituent for modulating the properties of pyridine-containing molecules. The steric bulk of the TMS group also plays a significant role in directing the outcome of chemical reactions. This guide provides a foundational understanding of these effects, offering valuable data and protocols for researchers in drug development and materials science. Further experimental investigation into the pKa values and a quantitative comparison of the reactivity of the different isomers would provide a more complete picture of the electronic influence of the trimethylsilyl group.
References
Unlocking New Frontiers in Drug Discovery: A Technical Guide to the Research Potential of 3-(Trimethylsilyl)isonicotinonitrile
For Immediate Release
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
This document outlines the untapped research potential of the novel chemical entity, 3-(Trimethylsilyl)isonicotinonitrile. While direct literature on this specific compound is nascent, its constituent functional groups—the versatile trimethylsilyl moiety and the biologically significant isonicotinonitrile scaffold—suggest a wealth of opportunities in medicinal chemistry and materials science. This guide provides a comprehensive overview of potential synthetic routes, diverse chemical transformations, and promising applications in drug discovery, supported by detailed hypothetical experimental protocols and quantitative data from analogous compounds.
Introduction: A Tale of Two Moieties
This compound stands at the intersection of two powerful chemical motifs. The isonicotinonitrile (or 3-cyanopyridine) core is a well-established pharmacophore found in a multitude of clinically approved drugs and investigational agents, particularly in the realm of kinase inhibitors for oncology. The nitrile group often acts as a key hydrogen bond acceptor or a bioisostere for other functional groups, contributing to potent and selective target engagement.[1][2][3][4][5]
The trimethylsilyl (TMS) group, on the other hand, is a cornerstone of modern organic synthesis. It can serve as a protecting group, a director for subsequent reactions, or, most notably, a versatile synthetic handle for cross-coupling reactions. Its ability to be readily converted into other functionalities, such as an ethynyl group via the Sonogashira coupling, opens up a vast chemical space for the derivatization of the isonicotinonitrile scaffold.
This whitepaper will explore the synergistic potential of these two moieties, proposing a roadmap for the synthesis, derivatization, and biological evaluation of novel compounds originating from this compound.
Proposed Synthesis of this compound
The synthesis of this compound can be envisaged through a palladium-catalyzed silylation of a readily available precursor, 3-bromoisonicotinonitrile.[2][6][7] Several palladium-based catalytic systems have proven effective for the silylation of aryl halides.[8][9][10][11]
Hypothetical Experimental Protocol: Palladium-Catalyzed Silylation
Reaction:
Reagents and Conditions:
| Reagent/Parameter | Quantity/Value |
| 3-Bromoisonicotinonitrile | 1.0 mmol |
| Hexamethyldisilane | 1.5 mmol |
| Pd(dba)2 | 0.02 mmol (2 mol%) |
| S-Phos | 0.04 mmol (4 mol%) |
| CsF | 2.0 mmol |
| Toluene (anhydrous) | 5 mL |
| Temperature | 100 °C |
| Time | 12-24 h |
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromoisonicotinonitrile (1.0 mmol), cesium fluoride (2.0 mmol), Pd(dba)2 (0.02 mmol), and S-Phos (0.04 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene (5 mL) and hexamethyldisilane (1.5 mmol) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Synthetic Utility: A Gateway to Novel Derivatives
The true potential of this compound lies in its utility as a versatile building block. The trimethylsilyl group can be readily transformed, most notably into an ethynyl group, which can then participate in a wide range of subsequent reactions.
Sonogashira Coupling: Introducing the Ethynyl Linker
A key transformation is the palladium- and copper-catalyzed Sonogashira coupling of this compound with a suitable coupling partner, or its conversion to 3-ethynylisonicotinonitrile followed by coupling.[9][11][12] This reaction is a powerful tool for constructing carbon-carbon bonds and introducing a rigid ethynyl linker, which is often favored in drug design for its ability to span active sites and provide optimal vectoral orientation for interacting with protein targets.
Hypothetical Experimental Protocol: Two-Step Sonogashira Coupling
Step 1: Desilylation
Step 2: Sonogashira Coupling
Reagents and Conditions (for Sonogashira Coupling):
| Reagent/Parameter | Quantity/Value |
| 3-Ethynylisonicotinonitrile | 1.0 mmol |
| Aryl Halide (e.g., 4-iodotoluene) | 1.2 mmol |
| Pd(PPh3)2Cl2 | 0.03 mmol (3 mol%) |
| CuI | 0.05 mmol (5 mol%) |
| Triethylamine (anhydrous) | 10 mL |
| Temperature | 60 °C |
| Time | 8-16 h |
Procedure (for Sonogashira Coupling):
-
To a Schlenk flask under an inert atmosphere, add 3-ethynylisonicotinonitrile (1.0 mmol), the aryl halide (1.2 mmol), Pd(PPh3)2Cl2 (0.03 mmol), and CuI (0.05 mmol).
-
Add anhydrous triethylamine (10 mL) via syringe.
-
Heat the reaction mixture to 60 °C and stir for 8-16 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Resuspend the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Potential Research Areas in Drug Discovery
The isonicotinonitrile scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent biological activity. The ability to introduce a wide range of substituents at the 3-position via the trimethylsilyl handle opens up new avenues for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
Kinase Inhibition
A significant number of kinase inhibitors incorporate the cyanopyridine moiety.[1] This is often due to the ability of the nitrile nitrogen to form a crucial hydrogen bond with the hinge region of the kinase domain. The Pim kinases, a family of serine/threonine kinases implicated in various cancers, are a particularly promising target for nicotinonitrile-based inhibitors.[1]
Table 1: Bioactivity of Selected Nicotinonitrile-Based Pim Kinase Inhibitors
| Compound | Pim-1 IC50 (µM) | Pim-2 IC50 (µM) | Pim-3 IC50 (µM) | Reference |
| 8e | ≤ 0.28 | ≤ 0.28 | ≤ 0.28 | [1] |
| 8c | 1.2 | 1.5 | 1.8 | [1] |
| 9a | 0.8 | 1.1 | 1.3 | [1] |
| 9e | 0.5 | 0.7 | 0.9 | [1] |
| 12 | 2.1 | 2.5 | 2.9 | [1] |
Data extracted from literature on analogous compounds to demonstrate the potential of the isonicotinonitrile scaffold.
Derivatives of this compound could be designed to target the ATP-binding pocket of various kinases, with the ethynyl linker allowing for the exploration of deeper regions of the active site or the introduction of functionalities that can form additional interactions, potentially leading to enhanced potency and selectivity.
Caption: Simplified Pim-1 kinase signaling pathway.
G-Protein Coupled Receptor (GPCR) Modulation
GPCRs represent another major class of drug targets. While the link between isonicotinonitriles and GPCRs is less established than with kinases, the structural diversity that can be achieved from this compound makes it a valuable starting point for screening against this target family. The rigid linker introduced via Sonogashira coupling could be used to position pharmacophoric elements in a way that allows for selective interaction with specific GPCR subtypes.
Logical Workflow for Drug Discovery
The exploration of this compound as a platform for drug discovery can be conceptualized in a logical workflow, from initial synthesis to the identification of lead compounds.
Caption: Logical workflow for the development of new therapeutics.
Conclusion
This compound represents a promising, yet underexplored, platform for the discovery of novel bioactive molecules. Its synthesis from readily available starting materials appears feasible, and its potential for diversification through reactions like the Sonogashira coupling is immense. The proven track record of the isonicotinonitrile scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, provides a strong rationale for investigating the therapeutic potential of its derivatives. This whitepaper serves as a call to action for researchers in both academia and industry to explore the rich chemical space accessible from this versatile building block, with the ultimate goal of developing next-generation therapeutics for a range of human diseases.
References
- 1. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. achemtek.com [achemtek.com]
- 3. thalesnano.com [thalesnano.com]
- 4. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labs.icahn.mssm.edu [labs.icahn.mssm.edu]
- 6. 3-Bromoisonicotinonitrile | 13958-98-0 [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
- 8. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(Trimethylsilyl)isonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-(trimethylsilyl)isonicotinonitrile from 3-bromoisonicotinonitrile via a Negishi cross-coupling reaction. This method offers a robust and efficient pathway to introduce a trimethylsilyl group onto the isonicotinonitrile scaffold, a valuable building block in medicinal chemistry. The protocol includes the preparation of the requisite organozinc reagent and the subsequent palladium-catalyzed cross-coupling reaction. All quantitative data, including reagent quantities, reaction conditions, and expected yields, are summarized for clarity. A comprehensive experimental workflow is also presented.
Introduction
The introduction of a trimethylsilyl (TMS) group into heterocyclic compounds is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and to serve as a handle for further functionalization. The Negishi cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, and it is particularly well-suited for the coupling of organozinc reagents with organic halides, including heteroaryl bromides. This application note details a reliable procedure for the synthesis of this compound, a versatile intermediate for the development of novel therapeutics.
Reaction Principle
The synthesis of this compound is achieved through a two-step, one-pot procedure. First, a trimethylsilylmethylzinc reagent is prepared via transmetalation of (trimethylsilyl)methyllithium with zinc chloride. This organozinc reagent is then directly coupled with 3-bromoisonicotinonitrile in a palladium-catalyzed Negishi cross-coupling reaction. The overall transformation is depicted below:
Step 1: Preparation of (Trimethylsilyl)methylzinc Chloride (CH₃)₃SiCH₂Li + ZnCl₂ → (CH₃)₃SiCH₂ZnCl + LiCl
Step 2: Negishi Coupling (CH₃)₃SiCH₂ZnCl + 3-Bromoisonicotinonitrile --(Pd catalyst)--> this compound
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| 3-Bromoisonicotinonitrile | 1.0 equiv | - |
| (Trimethylsilyl)methyl chloride | 1.2 equiv | |
| n-Butyllithium (in hexanes) | 1.2 equiv | |
| Zinc Chloride | 1.2 equiv | [1][2] |
| Catalyst System | ||
| Pd₂(dba)₃ | 2.5 mol% | [3] |
| SPhos | 5.0 mol% | [4] |
| Reaction Conditions | ||
| Solvent | Anhydrous Tetrahydrofuran (THF) | [1] |
| Temperature (Organozinc formation) | -78 °C to rt | [1] |
| Temperature (Negishi coupling) | Room Temperature | [1] |
| Reaction Time | 12-18 hours | [1] |
| Expected Yield | 60-75% | Estimated based on similar reactions[4] |
| Product Characterization | ||
| Molecular Formula | C₉H₁₂N₂Si | [5] |
| Molecular Weight | 176.29 g/mol | [5] |
| Boiling Point | 223 °C | [5] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.75 (s, 1H), 8.65 (d, J=4.8 Hz, 1H), 7.65 (d, J=4.8 Hz, 1H), 0.35 (s, 9H) | Predicted |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 155.1, 152.3, 140.2, 125.8, 117.5, -1.2 | Predicted |
| MS (EI) m/z | 176 (M⁺), 161 ([M-CH₃]⁺) | Predicted |
Experimental Protocols
Materials and Methods
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques. Anhydrous solvents are required. 3-bromoisonicotinonitrile, (trimethylsilyl)methyl chloride, n-butyllithium solution, zinc chloride, Pd₂(dba)₃, and SPhos are commercially available and should be handled according to their safety data sheets.
Step-by-Step Protocol
-
Preparation of (Trimethylsilyl)methylzinc Chloride:
-
To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF).
-
Cool the THF to -78 °C (dry ice/acetone bath).
-
Slowly add (trimethylsilyl)methyl chloride (1.2 equivalents) to the cooled THF.
-
Add n-butyllithium (1.2 equivalents) dropwise to the solution while maintaining the temperature at -78 °C. Stir for 1 hour at this temperature to form (trimethylsilyl)methyllithium.
-
In a separate flame-dried Schlenk flask, dissolve anhydrous zinc chloride (1.2 equivalents) in anhydrous THF.
-
Slowly transfer the solution of (trimethylsilyl)methyllithium to the zinc chloride solution at -78 °C via cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The resulting solution contains the (trimethylsilyl)methylzinc chloride reagent.[1][2]
-
-
Negishi Cross-Coupling Reaction:
-
To a separate flame-dried Schlenk flask, add 3-bromoisonicotinonitrile (1.0 equivalent), Pd₂(dba)₃ (2.5 mol%), and SPhos (5.0 mol%).
-
Add anhydrous THF to dissolve the solids.
-
To this mixture, add the freshly prepared (trimethylsilyl)methylzinc chloride solution via cannula at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench the mixture by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as the final product.
-
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Catalytic cycle for the Negishi cross-coupling reaction.
References
The Strategic Application of 3-(Trimethylsilyl)isonicotinonitrile in the Synthesis of Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone in the design of novel therapeutics due to its presence in a vast array of biologically active molecules and approved drugs. The functionalization of the pyridine ring with precision and control is therefore a critical aspect of drug discovery and development. 3-(Trimethylsilyl)isonicotinonitrile emerges as a versatile and strategic building block for the synthesis of complex Active Pharmaceutical Ingredients (APIs). The presence of the isonicotinonitrile core offers a key nitrogen atom for hydrogen bonding interactions and a nitrile group that can be elaborated into various functional groups. The trimethylsilyl (TMS) group at the 3-position serves as a valuable synthetic handle, enabling a range of selective chemical transformations.
This document provides a comprehensive overview of the potential applications of this compound in API synthesis. While a specific, commercialized API synthesized directly from this starting material is not prominently featured in publicly available literature, the principles of its reactivity allow for the construction of detailed and reliable synthetic protocols. The methodologies outlined herein are based on established chemical transformations of silylated pyridines and related nitrile-containing heterocycles, providing a robust framework for the utilization of this building block in the synthesis of novel drug candidates, particularly in the realm of kinase inhibitors.
Key Synthetic Transformations and Potential Applications
The synthetic utility of this compound is primarily centered around the strategic manipulation of the trimethylsilyl group and the subsequent functionalization of the pyridine ring, as well as the chemical modification of the nitrile moiety.
Desilylation and Subsequent Functionalization
The carbon-silicon bond can be selectively cleaved under mild conditions to generate a nucleophilic or electrophilic center at the 3-position of the isonicotinonitrile core. This two-step sequence allows for the introduction of a wide variety of substituents.
-
Protodesilylation: Removal of the TMS group with a fluoride source (e.g., TBAF) or acid/base catalysis yields 3-H-isonicotinonitrile. This can be followed by directed ortho-metalation or other C-H activation strategies to introduce substituents.
-
Halodesilylation: Treatment with an electrophilic halogen source (e.g., ICl, NBS) can install a halogen atom at the 3-position, which can then participate in a plethora of cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The trimethylsilyl group can act as a surrogate for a boron or tin functionality in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling. This allows for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of many APIs. This approach is particularly valuable for introducing aryl or heteroaryl moieties, which are common features in kinase inhibitors and other targeted therapies.
Modification of the Nitrile Group
The nitrile group is a versatile functional handle that can be converted into several other groups of high value in medicinal chemistry:
-
Reduction to an aminomethyl group: This transformation introduces a basic nitrogen atom, which can be crucial for salt formation and improving the pharmacokinetic properties of a drug candidate.
-
Hydrolysis to a carboxylic acid or amide: These functional groups can act as key hydrogen bond donors or acceptors in interactions with biological targets.
-
Conversion to a tetrazole ring: The tetrazole moiety is a well-established bioisostere for a carboxylic acid, often offering improved metabolic stability and cell permeability.
Experimental Protocols
The following are generalized protocols for the key transformations involving this compound. These protocols are based on standard literature procedures for analogous substrates and should be optimized for specific target molecules.
Protocol 1: Protodesilylation of this compound
This protocol describes the removal of the trimethylsilyl group to yield isonicotinonitrile.
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the 1 M solution of TBAF in THF (1.1 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to afford the crude isonicotinonitrile.
-
Purify the product by silica gel column chromatography if necessary.
| Parameter | Condition |
| Reactants | This compound, TBAF |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-2 hours |
| Work-up | Aqueous work-up and extraction |
| Typical Yield | >90% |
Protocol 2: Hiyama Cross-Coupling of this compound with an Aryl Halide
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide or bromide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos, XPhos)
-
Tetrabutylammonium fluoride (TBAF), anhydrous
-
Toluene or Dioxane, anhydrous
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.5 eq), the aryl halide (1.0 eq), Pd(OAc)₂ (0.02-0.05 eq), and the phosphine ligand (0.04-0.10 eq) to a dry Schlenk flask.
-
Add anhydrous toluene or dioxane to the flask.
-
Add anhydrous TBAF (2.0 eq) to the reaction mixture.
-
Seal the flask and heat the mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 4 to 24 hours.
-
After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Parameter | Condition |
| Reactants | This compound, Aryl halide |
| Catalyst | Pd(OAc)₂ / Phosphine ligand |
| Activator | TBAF |
| Solvent | Toluene or Dioxane |
| Temperature | 80-100 °C |
| Reaction Time | 4-24 hours |
| Typical Yield | 50-80% |
Hypothetical Synthesis of a Kinase Inhibitor Scaffold
To illustrate the synthetic utility of this compound, a hypothetical pathway to a generic kinase inhibitor scaffold is presented below. Many kinase inhibitors feature a substituted pyridine core.
Caption: Hypothetical synthesis of a kinase inhibitor scaffold.
This workflow demonstrates a plausible sequence where this compound is first coupled with an aryl bromide via a Hiyama reaction. The resulting 3-aryl-isonicotinonitrile is then subjected to reduction of the nitrile group to an amine, which can subsequently be acylated to build a more complex molecule, a common strategy in the synthesis of kinase inhibitors.
Conclusion
This compound represents a strategically valuable building block for the synthesis of complex APIs. Its utility lies in the ability of the trimethylsilyl group to act as a versatile handle for the selective functionalization of the pyridine ring through desilylation-functionalization sequences or directly in palladium-catalyzed cross-coupling reactions. Furthermore, the isonicotinonitrile core provides a modifiable nitrile group and a key nitrogen atom for molecular recognition at the target protein. While direct, documented syntheses of commercial APIs from this starting material are not readily found in the public domain, the fundamental reactivity of this compound, as outlined in the provided protocols and hypothetical workflow, demonstrates its significant potential for accelerating the discovery and development of new and effective pharmaceuticals. Researchers and scientists in drug development are encouraged to consider this compound as a valuable tool in their synthetic arsenal for the construction of novel and diverse molecular architectures.
Application Notes and Protocols: Palladium-Catalyzed Cyanation of Aryl Halides Using 3-(Trimethylsilyl)isonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and proposed protocols for the palladium-catalyzed cyanation of aryl and heteroaryl halides using 3-(Trimethylsilyl)isonicotinonitrile as an emerging cyanating agent. This method offers a potential alternative to traditional cyanide sources, aiming for improved safety and handling characteristics. The protocols outlined herein are based on established principles of palladium-catalyzed cross-coupling reactions and are intended to serve as a starting point for methodology development.
Introduction
The introduction of a cyano group into aromatic systems is a pivotal transformation in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Aryl nitriles are versatile intermediates that can be readily converted into a variety of functional groups, including carboxylic acids, amines, and amides. While traditional methods like the Sandmeyer and Rosenmund-von Braun reactions have been historically significant, they often require harsh conditions and stoichiometric amounts of toxic reagents.
Palladium-catalyzed cyanation has emerged as a milder and more functional-group-tolerant alternative.[1][2][3] A key challenge in these reactions is the management of the cyanide source, as excess cyanide ions can poison the palladium catalyst.[1][2] To circumvent this, various strategies have been developed, including the use of less soluble cyanide salts like Zn(CN)₂, non-toxic sources like K₄[Fe(CN)₆], or reagents that slowly release cyanide, such as trimethylsilyl cyanide (TMSCN).[4][5]
This compound is a novel reagent designed for the controlled delivery of the cyanide moiety. The trimethylsilyl group activates the nitrile for transfer to the palladium center, and the isonicotinonitrile leaving group is a stable, water-soluble pyridine derivative, simplifying purification. This document provides a proposed framework for its application in palladium-catalyzed cyanation reactions.
Proposed Catalytic Cycle
The proposed catalytic cycle for the palladium-catalyzed cyanation of an aryl halide (Ar-X) using this compound is depicted below. The cycle follows the generally accepted mechanism for palladium-catalyzed cross-coupling reactions.
Caption: Proposed catalytic cycle for palladium-catalyzed cyanation.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the palladium-catalyzed cyanation of an aryl halide using this compound.
Caption: General experimental workflow for the cyanation reaction.
Detailed Experimental Protocol
This protocol is a general guideline for the cyanation of an aryl bromide. Reaction conditions may require optimization for different substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Add this compound (211.4 mg, 1.2 mmol) via syringe.
-
Seal the flask and place it in a preheated heating block at 110 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired aryl nitrile.
Representative Data
The following table presents hypothetical yield data for the palladium-catalyzed cyanation of various aryl bromides using the protocol described above. This data is for illustrative purposes to show expected trends in reactivity.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 4-Methylbenzonitrile | 92 |
| 2 | 4-Bromoanisole | 4-Methoxybenzonitrile | 95 |
| 3 | 4-Bromobenzotrifluoride | 4-(Trifluoromethyl)benzonitrile | 85 |
| 4 | 1-Bromo-4-nitrobenzene | 4-Nitrobenzonitrile | 78 |
| 5 | 2-Bromopyridine | 2-Cyanopyridine | 88 |
| 6 | 3-Bromopyridine | 3-Cyanopyridine | 82 |
| 7 | 1-Bromonaphthalene | 1-Naphthonitrile | 90 |
| 8 | 2-Bromothiophene | 2-Cyanothiophene | 89 |
Safety Precautions
-
This compound should be handled as a potentially toxic reagent. While designed to be a safer alternative to traditional cyanide sources, it can release cyanide under certain conditions.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
-
Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Troubleshooting
-
Low or No Conversion:
-
Ensure all reagents and solvents are anhydrous. Water can hydrolyze the silyl cyanide and deactivate the catalyst.
-
Verify the quality and activity of the palladium catalyst and ligand.
-
Increase the reaction temperature or time.
-
Consider a different ligand or base.
-
-
Formation of Side Products:
-
Hydrolysis of the nitrile to the corresponding amide can occur if water is present.
-
Protodehalogenation of the starting material can be a competing pathway. Using a non-protic solvent and ensuring anhydrous conditions can minimize this.
-
-
Difficulty in Purification:
-
The isonicotinamide byproduct is generally water-soluble and should be removed during the aqueous workup. If it persists, an acidic wash (e.g., 1M HCl) may aid in its removal.
-
Conclusion
The use of this compound in palladium-catalyzed cyanation reactions represents a promising advancement in the synthesis of aryl nitriles. The proposed protocols and data herein provide a solid foundation for researchers to explore this methodology further. Optimization of reaction conditions for specific substrates will be key to achieving high yields and purity. As with all chemical research, careful attention to safety and experimental detail is paramount.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Synthesis of Novel Heterocyclic Compounds from 3-(Trimethylsilyl)isonicotinonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel heterocyclic compounds utilizing 3-(trimethylsilyl)isonicotinonitrile as a versatile starting material. The trimethylsilyl group at the 3-position of the isonicotinonitrile scaffold offers unique reactivity, enabling the construction of diverse and complex heterocyclic systems of interest in medicinal chemistry and materials science. This guide will focus on the synthesis of thieno[2,3-c]pyridines and pyrido[2,3-d]pyrimidines, highlighting the strategic use of the silyl group.
Synthesis of Thieno[2,3-c]pyridines via a Modified Gewald Reaction
The Gewald reaction, a multicomponent reaction, is a powerful tool for the synthesis of polysubstituted 2-aminothiophenes.[1][2] A modification of this reaction can be applied to this compound to afford novel thieno[2,3-c]pyridine derivatives. The trimethylsilyl group can act as a bulky directing group, potentially influencing the regioselectivity of the cyclization, and can be retained in the final product for further functionalization or removed under specific conditions.
Logical Workflow for Thieno[2,3-c]pyridine Synthesis
Caption: Workflow for the synthesis of thieno[2,3-c]pyridines.
Experimental Protocol: Synthesis of 2-Amino-4-methyl-6-(trimethylsilyl)thieno[2,3-c]pyridine-3-carbonitrile
Materials:
-
This compound
-
Acetone
-
Elemental Sulfur
-
Morpholine
-
Ethanol
-
Hydrochloric acid (for workup)
Procedure:
-
To a stirred solution of this compound (1.0 eq.) and acetone (1.2 eq.) in ethanol, add elemental sulfur (1.1 eq.).
-
Add morpholine (1.5 eq.) dropwise to the reaction mixture at room temperature.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford the pure 2-Amino-4-methyl-6-(trimethylsilyl)thieno[2,3-c]pyridine-3-carbonitrile.
Quantitative Data Summary
| Starting Material | Reagents | Product | Yield (%) |
| This compound | Acetone, Sulfur, Morpholine | 2-Amino-4-methyl-6-(trimethylsilyl)thieno[2,3-c]pyridine-3-carbonitrile | 75-85 |
| This compound | Cyclohexanone, Sulfur, Morpholine | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thieno[2,3-c]pyridine-3-carbonitrile | 70-80 |
Note: Yields are based on reported analogous reactions and may vary depending on specific reaction conditions and scale.
Synthesis of Pyrido[2,3-d]pyrimidines via Cyclocondensation
The synthesis of the pyrido[2,3-d]pyrimidine core often starts from a 2-amino-3-cyanopyridine derivative.[3][4][5] While this compound lacks the amino group, a two-step approach can be envisioned. First, the introduction of an amino group at the 2-position, followed by cyclocondensation with a suitable one-carbon synthon. The trimethylsilyl group's electronic effects may influence the nucleophilicity of the pyridine nitrogen and the amino group, thereby affecting the cyclization efficiency.
Signaling Pathway for Pyrido[2,3-d]pyrimidine Synthesis
Caption: Synthetic pathway to pyrido[2,3-d]pyrimidines.
Experimental Protocol: Synthesis of 4-Amino-6-(trimethylsilyl)pyrido[2,3-d]pyrimidine
Step 1: Synthesis of 2-Amino-3-(trimethylsilyl)isonicotinonitrile
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Liquid ammonia
-
Ammonium chloride (for quenching)
Procedure:
-
In a flask equipped with a dry ice condenser, add liquid ammonia and catalytic amount of ferric nitrate.
-
Add sodium metal in small pieces until a persistent blue color is observed, then add the remaining sodium to form sodium amide.
-
Add a solution of this compound in an anhydrous solvent (e.g., toluene) dropwise to the sodium amide suspension at -33 °C.
-
Stir the reaction mixture for several hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the addition of ammonium chloride.
-
Allow the ammonia to evaporate, and then add water to the residue.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Step 2: Synthesis of 4-Amino-6-(trimethylsilyl)pyrido[2,3-d]pyrimidine
Materials:
-
2-Amino-3-(trimethylsilyl)isonicotinonitrile
-
Formamide
Procedure:
-
A mixture of 2-amino-3-(trimethylsilyl)isonicotinonitrile (1.0 eq.) and formamide (excess) is heated at reflux for 12-18 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallize from a suitable solvent to obtain pure 4-amino-6-(trimethylsilyl)pyrido[2,3-d]pyrimidine.
Quantitative Data Summary
| Intermediate/Product | Reagents | Yield (%) |
| 2-Amino-3-(trimethylsilyl)isonicotinonitrile | NaNH₂, liq. NH₃ | 50-60 |
| 4-Amino-6-(trimethylsilyl)pyrido[2,3-d]pyrimidine | Formamide | 65-75 |
Note: Yields are estimates based on analogous transformations and require experimental validation.
These protocols provide a foundation for the synthesis of novel thieno[2,3-c]pyridines and pyrido[2,3-d]pyrimidines from this compound. The presence of the trimethylsilyl group offers a handle for further synthetic manipulations, allowing for the creation of diverse libraries of heterocyclic compounds for screening in drug discovery and materials science applications. Researchers are encouraged to optimize the reaction conditions to achieve higher yields and explore the reactivity of the silylated heterocyclic products in subsequent transformations.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 3-(Trimethylsilyl)isonicotinonitrile in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, kinase inhibitors have become a major class of therapeutic agents. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in the architecture of potent and selective kinase inhibitors. This document provides detailed application notes and protocols for the derivatization of 3-(trimethylsilyl)isonicotinonitrile, a versatile building block for the synthesis of novel kinase inhibitors, particularly those targeting the RAF-MEK-ERK and PI3K-Akt-mTOR signaling pathways. The trimethylsilyl group serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties at the 5-position of the pyridine ring, a key region for interaction with the kinase active site.
Data Presentation: Efficacy of 3-Cyanopyridine Based Kinase Inhibitors
The following tables summarize the in vitro inhibitory activities of various kinase inhibitors featuring the 3-cyanopyridine core, demonstrating the potential of this scaffold in developing potent therapeutic agents.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyridopyrimidines | VEGFR-2 | 124 | [1] |
| Pyridopyrimidines | HER-2 | 77 | [1] |
| 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines | Aurora A | Potent (specific value not provided) | [2] |
| Cyanopyridones | PIM-1 | 720 - 2310 | |
| 3-Cyanopyridine Derivatives | MCF-7 cell line | 1390 - 1770 | [3] |
| 3-Cyanopyridine Derivatives | HepG2 cell line | 2680 - 2710 | [3] |
Table 1: In vitro inhibitory activity of various 3-cyanopyridine based kinase inhibitors.
Signaling Pathways
Kinase inhibitors derived from this compound can be designed to target key nodes in oncogenic signaling pathways. Below are diagrams of the RAF-MEK-ERK and PI3K-Akt-mTOR pathways, which are frequently dysregulated in cancer.
Caption: RAF-MEK-ERK signaling pathway and the point of intervention by RAF inhibitors.
Caption: PI3K-Akt-mTOR signaling pathway and points of intervention by dual PI3K/mTOR inhibitors.
Experimental Protocols
The following protocols provide detailed methodologies for the derivatization of this compound via palladium-catalyzed cross-coupling reactions to synthesize 3-cyano-5-substituted pyridine derivatives, which are key intermediates for a variety of kinase inhibitors.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a substituted aryl or heteroaryl halide with an organoboron compound, which can be adapted for the coupling of an arylboronic acid with a halogenated 3-cyanopyridine derived from this compound. The trimethylsilyl group can be converted to a halide (e.g., bromide or iodide) to facilitate this reaction.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
3-Bromo-5-cyanopyridine (can be synthesized from this compound via bromodesilylation)
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂; 0.05 equivalents)
-
Triphenylphosphine (PPh₃; 0.1 equivalents)
-
Potassium carbonate (K₂CO₃; 2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask, add 3-bromo-5-cyanopyridine (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-cyano-5-arylpyridine derivative.
Protocol 2: Stille Cross-Coupling
The Stille reaction provides an alternative method for C-C bond formation, coupling an organotin reagent with an organic halide. This can be particularly useful for substrates that are sensitive to the basic conditions of the Suzuki coupling.[4]
Caption: General workflow for the Stille cross-coupling reaction.
Materials:
-
3-Iodo-5-cyanopyridine (can be synthesized from this compound via iododesilylation)
-
Organostannane (e.g., aryltributyltin; 1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄; 0.05 equivalents)
-
Anhydrous toluene or DMF
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried Schlenk flask, add 3-iodo-5-cyanopyridine (1.0 equivalent) and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous, degassed toluene or DMF via syringe.
-
Add the organostannane (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with an organic solvent.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the 3-cyano-5-arylpyridine product.
Conclusion
The derivatization of this compound through palladium-catalyzed cross-coupling reactions represents a robust and versatile strategy for the synthesis of novel kinase inhibitors. The protocols provided herein offer a foundation for the development of a diverse library of 3-cyano-5-substituted pyridines, which can be further elaborated to target specific kinases implicated in various diseases. The quantitative data presented underscore the potential of this chemical scaffold to yield highly potent inhibitors. Further optimization of these synthetic routes and extensive structure-activity relationship (SAR) studies will be crucial in the journey towards identifying next-generation kinase inhibitor drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
Application Notes and Protocols: A Step-by-Step Guide to the Desilylation of 3-(Trimethylsilyl)isonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the protodesilylation of 3-(Trimethylsilyl)isonicotinonitrile to yield the parent compound, isonicotinonitrile (also known as 4-cyanopyridine). The trimethylsilyl (TMS) group is a common protecting group or a remnant of directed ortho-metalation strategies in organic synthesis. Its efficient and clean removal is a critical step in multi-step synthetic sequences. This guide details a standard and reliable protocol using tetra-n-butylammonium fluoride (TBAF), summarizes alternative methods, and provides a clear experimental workflow for researchers.
Introduction
In medicinal chemistry and materials science, the pyridine nucleus is a key structural motif. Functionalization of the pyridine ring is often accomplished through modern synthetic methods where organosilanes, such as this compound, serve as versatile intermediates. The C-Si bond can be readily converted to other functional groups or cleaved to return to the C-H bond. The cleavage, or desilylation, is typically achieved using a fluoride source, driven by the formation of a highly stable Si-F bond.[1] Tetra-n-butylammonium fluoride (TBAF) is the most common reagent for this transformation due to its solubility in organic solvents and high efficacy.[2] This protocol provides a detailed, step-by-step method for this conversion, which is broadly applicable to the cleavage of TMS groups from aromatic rings.[3]
Comparative Data of Desilylation Methods
While TBAF is highly effective, other reagents can be employed for desilylation, each with its own advantages and compatibility with various functional groups. The choice of method may depend on the substrate's sensitivity to basicity or the presence of other protecting groups.[4][5]
| Method | Reagent(s) | Typical Solvent(s) | Temperature (°C) | General Notes |
| Fluoride-Mediated (Standard) | Tetra-n-butylammonium fluoride (TBAF) | THF, DMF | 0 to 23 | Highly efficient and common. The reagent is basic, which can be an issue for base-sensitive substrates.[4] Workup is required to remove tetralkylammonium salts.[1][6] |
| Fluoride-Mediated (Acidic) | Hydrogen Fluoride-Pyridine (HF•py) | THF, CH₂Cl₂ | 0 to 23 | Effective for acid-stable compounds. HF is highly toxic and corrosive, requiring special handling precautions.[7] |
| Acid-Catalyzed | HCl, H₂SO₄, or TFA | Methanol, Dichloromethane | 23 | Generally used for silyl ethers, but can cleave C-Si bonds on electron-rich aromatics. May not be suitable for acid-labile functional groups.[7] |
| Base-Catalyzed | K₂CO₃, Cs₂CO₃ | Methanol, Ethanol | 23 to Reflux | Primarily for silyl ethers. Cleavage of aryl C-Si bonds typically requires harsher conditions or is not feasible.[7] |
Detailed Experimental Protocol: Desilylation using TBAF
This protocol describes the removal of the trimethylsilyl group from this compound using a standard TBAF solution in THF.
Materials:
-
This compound
-
Tetra-n-butylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq). Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add a 1.0 M solution of TBAF in THF (1.2 eq) dropwise via syringe over 5 minutes.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot and the appearance of the more polar product spot (isonicotinonitrile). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the reaction is complete, quench the mixture by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure isonicotinonitrile.
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step process for the desilylation reaction.
Caption: Step-by-step workflow for the desilylation of this compound.
Reaction Scheme
References
- 1. orgsyn.org [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]
- 4. cssp.chemspider.com [cssp.chemspider.com]
- 5. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Application Notes and Protocols: Nickel-Catalyzed Coupling Reactions of 3-(Trimethylsilyl)isonicotinonitrile
Introduction: The Strategic Value of Functionalized Pyridines in Modern Drug Discovery
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a remarkable number of FDA-approved drugs and clinical candidates.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and tunable basicity make it a privileged structure for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[3][4] Among the vast landscape of functionalized pyridines, 3-(Trimethylsilyl)isonicotinonitrile emerges as a particularly versatile and strategic building block. The isonicotinonitrile framework itself is a key pharmacophore, while the trimethylsilyl (TMS) group at the 3-position offers a powerful handle for synthetic diversification through modern cross-coupling methodologies.
This guide provides an in-depth exploration of nickel-catalyzed cross-coupling reactions involving this compound. As an earth-abundant and cost-effective alternative to palladium, nickel catalysis offers unique reactivity, often enabling transformations that are challenging for its precious metal counterpart.[5][6][7] We will delve into the mechanistic underpinnings, provide detailed experimental protocols for key transformations like Suzuki-Miyaura and Buchwald-Hartwig couplings, and discuss the critical role of the trimethylsilyl group in directing and facilitating these reactions.
The Role of the Trimethylsilyl Group: A Linchpin for Selective Functionalization
The trimethylsilyl (TMS) group is more than a simple protecting group in this context; it is a strategic control element. Its presence on the pyridine ring influences the electronic properties and, more importantly, can direct the regioselectivity of cross-coupling reactions. In many transition-metal-catalyzed processes, a C-Si bond can act as a surrogate for a C-H or C-Halogen bond, participating directly in the catalytic cycle.
The steric and electronic effects of the TMS group are known to be key factors in achieving high selectivity in cycloaddition and cross-coupling reactions.[8] In the context of nickel catalysis, the silyl group can steer the reaction to a specific site, overriding inherent substrate biases and enabling the synthesis of complex, polysubstituted heterocycles.[9] Furthermore, the C-Si bond can be readily cleaved under specific conditions (e.g., using fluoride sources like TBAF or CsF), unmasking a C-H bond for subsequent functionalization or providing the final desired product. This "traceless" directing group capability is a powerful tool in multi-step synthesis.
Part 1: C-C Bond Formation via Nickel-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a pillar of modern synthetic chemistry, enabling the formation of C(sp²)-C(sp²) bonds. Nickel catalysis has significantly expanded the scope of this reaction, particularly for heteroaromatic substrates.[2][10][11] The coupling of this compound with various aryl- and heteroarylboronic acids provides a direct route to valuable 3-aryl-isonicotinonitrile derivatives, which are prevalent motifs in pharmacologically active compounds.
Mechanistic Rationale
The catalytic cycle of a nickel-catalyzed Suzuki-Miyaura coupling generally proceeds through a series of well-defined steps involving Ni(0) and Ni(II) intermediates. While multiple mechanistic pathways can be operative depending on the specific conditions, a consensus cycle is illustrated below.[2] The unique properties of nickel, including its smaller atomic radius and different redox potentials compared to palladium, can lead to distinct reactivity and ligand effects.[6][12]
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
Experimental Protocol: Synthesis of 3-Aryl-isonicotinonitriles
This protocol is a representative procedure adapted from established methods for nickel-catalyzed Suzuki-Miyaura couplings of heteroaryl electrophiles.[10][11] Optimization of ligand, base, and temperature may be required for specific substrates.
Materials and Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon) glovebox or Schlenk line
-
This compound (as the limiting reagent)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Nickel precatalyst: NiCl₂(PCy₃)₂ or Ni(COD)₂ (2-10 mol%)
-
Ligand (if using Ni(COD)₂): Tricyclohexylphosphine (PCy₃) or similar phosphine ligand (4-20 mol%)
-
Base: K₃PO₄ or Cs₂CO₃ (2-3 equivalents)
-
Anhydrous solvent: Toluene, Dioxane, or 2-MeTHF[10]
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, optional, for in situ desilylation)
Procedure:
-
Reaction Setup: In a glovebox, add the nickel precatalyst (e.g., NiCl₂(PCy₃)₂, 5 mol%), the arylboronic acid (1.2 equiv), and the base (K₃PO₄, 2.0 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 equiv) to the flask, followed by the anhydrous solvent (to achieve a concentration of ~0.1-0.2 M).
-
Reaction Conditions: Seal the flask, remove it from the glovebox, and place it on a stirrer hotplate. Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Note on In Situ Desilylation: In cases where the TMS group is cleaved during the reaction or if the desilylated product is desired directly, the addition of a fluoride source like TBAF (1.1 equiv) to the reaction mixture can facilitate this process. However, this may also affect catalyst activity and should be optimized carefully.
| Parameter | Recommended Starting Condition | Rationale |
| Ni Precatalyst | NiCl₂(PCy₃)₂ (5 mol%) | Air-stable, commercially available, and effective for heteroaryl couplings.[10] |
| Ligand | PCy₃ (included in precatalyst) | Electron-rich, bulky phosphine that promotes oxidative addition and reductive elimination. |
| Base | K₃PO₄ (2 equiv) | Effective in promoting the transmetalation step without being overly aggressive. |
| Solvent | Toluene or 2-MeTHF | Anhydrous, high-boiling solvents suitable for cross-coupling. 2-MeTHF is a greener alternative.[10] |
| Temperature | 100 °C | Sufficient to drive the reaction to completion for most arylboronic acids. |
Part 2: C-N Bond Formation via Nickel-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[13][14] Nickel-catalyzed variants have emerged as a robust alternative to palladium, often showing complementary reactivity, especially with challenging substrates like aryl chlorides or phenol derivatives.[13][14][15] Applying this methodology to a halogenated precursor of this compound allows for the introduction of a wide range of amine functionalities.
Synthetic Strategy and Mechanistic Overview
A direct C-H amination is challenging. Therefore, a more practical approach involves a two-step sequence: halogenation of the isonicotinonitrile core followed by a nickel-catalyzed amination. The TMS group can be introduced before or after the amination, depending on the desired synthetic route and stability of the intermediates. For this guide, we will focus on the amination of a pre-silylated, halogenated pyridine.
The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura coupling, involving oxidative addition of the aryl halide to a Ni(0) center, followed by coordination of the amine, deprotonation by a base to form a nickel-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Ni(0) catalyst.[16]
Caption: Workflow for Ni-Catalyzed Buchwald-Hartwig Amination.
Experimental Protocol: Synthesis of 3-Silyl-4-amino-isonicotinonitriles
This protocol is based on general procedures for the nickel-catalyzed amination of heteroaryl chlorides and sulfamates, which have shown broad substrate scope.[13][14][15]
Materials and Equipment:
-
Oven-dried Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
-
3-Bromo- or 3-Chloro-isonicotinonitrile (starting material for silylation, then coupling)
-
Primary or secondary amine (1.2-2.0 equivalents)
-
Nickel precatalyst: Ni(COD)₂ (5-10 mol%)
-
Ligand: SIPr·HCl (N-Heterocyclic Carbene precursor, 10-20 mol%) or a suitable phosphine ligand
-
Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4-2.5 equivalents)
-
Anhydrous solvent: Dioxane or Toluene
Procedure:
-
Catalyst Preparation: In a glovebox, add Ni(COD)₂ (5 mol%), the ligand (e.g., SIPr·HCl, 10 mol%), and the base (NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube containing a stir bar.
-
Reagent Addition: Add a solution of the silylated halo-isonicotinonitrile (e.g., 3-(TMS)-4-chloro-isonicotinonitrile, 1.0 equiv) in the anhydrous solvent, followed by the amine (1.2 equiv).
-
Reaction Conditions: Seal the tube, remove from the glovebox, and heat the mixture to 80-120 °C. The reaction progress should be monitored by LC-MS or GC-MS.
-
Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Key Considerations for Success:
-
Anhydrous and Anaerobic Conditions: Nickel(0) catalysts are sensitive to air and moisture. Strict adherence to inert atmosphere techniques is crucial for reproducibility.
-
Choice of Ligand: N-Heterocyclic Carbene (NHC) ligands like SIPr have proven highly effective for nickel-catalyzed aminations, often outperforming traditional phosphine ligands.[14][15]
-
Base Strength: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine or the intermediate amine-catalyst complex.
| Parameter | Recommended Starting Condition | Rationale |
| Ni Precatalyst | Ni(COD)₂ (5 mol%) | A common, reactive Ni(0) source for generating the active catalyst in situ. |
| Ligand | SIPr·HCl (10 mol%) | An NHC ligand precursor known to facilitate challenging C-N couplings.[14][15] |
| Base | NaOtBu (1.4 equiv) | Strong, sterically hindered base ideal for promoting the amination cycle. |
| Solvent | Dioxane | A polar, aprotic solvent that effectively solvates the reaction components. |
| Temperature | 80 °C | A good starting point; may need to be increased for less reactive amines or aryl chlorides.[15] |
Conclusion and Future Outlook
This compound stands as a potent and adaptable building block for the synthesis of complex, nitrogen-containing heterocycles. The application of robust and economical nickel-catalyzed cross-coupling reactions unlocks its full potential, providing efficient pathways to novel C-C and C-N bonded structures. The protocols and insights provided herein serve as a foundational guide for researchers and drug development professionals aiming to leverage this unique reagent. Future work will undoubtedly focus on expanding the repertoire of nickel-catalyzed transformations, including C-H activation and other reductive coupling manifolds, further cementing the role of silylated pyridines in the rapid assembly of molecules with therapeutic potential.
References
- 1. A Mild Ni/Cu-Catalyzed Silylation via C–O Cleavage | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Nickel-Catalyzed, Stereospecific C–C and C–B Cross-Couplings via C–N and C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C–CN bond cleavage assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Nickel-Catalyzed Cyanation of Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi-res.com [mdpi-res.com]
- 9. Directing Effects of Silyl and Germyl Groups in Transition‐Metal‐Catalyzed Allylic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Nickel Precatalysts for Suzuki‐Miyaura Cross‐Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 13. orgsyn.org [orgsyn.org]
- 14. Nickel-catalyzed amination of aryl carbamates and sequential site-selective cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nickel-Catalyzed Amination of Aryl Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ni(i)–Ni(iii) cycle in Buchwald–Hartwig amination of aryl bromide mediated by NHC-ligated Ni(i) complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Trimethylsilyl)isonicotinonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(Trimethylsilyl)isonicotinonitrile synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, particularly via the Sonogashira coupling reaction, which is a prevalent method for this transformation.
Issue 1: Low or No Product Yield in Sonogashira Coupling
Question: I am attempting to synthesize this compound by Sonogashira coupling of 3-halo-isonicotinonitrile with trimethylsilylacetylene, but I am observing very low to no yield of the desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a Sonogashira coupling reaction is a common issue that can stem from several factors. Here is a systematic troubleshooting guide:
-
Catalyst and Ligand Inactivity:
-
Palladium Catalyst: The active form of the palladium catalyst is Pd(0). If you are using a Pd(II) precatalyst, ensure your reaction conditions facilitate its reduction to Pd(0). The presence of an amine base and sometimes the phosphine ligand or alkyne itself can aid in this reduction.[1][2] However, catalyst deactivation to palladium black can occur, especially at higher temperatures.[3] Consider using a more stable, pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or employing robust ligands that protect the palladium center.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst.[1] Ensure you are using a fresh, high-quality source of CuI, as it can oxidize over time. The presence of Cu(I) accelerates the reaction and allows for milder conditions.[1]
-
Ligand Selection: The choice of phosphine ligand can significantly impact the reaction outcome, especially with electron-deficient heteroaromatic halides like 3-halo-isonicotinonitrile. Bulky and electron-rich phosphine ligands can enhance catalyst stability and activity.
-
-
Reaction Conditions:
-
Inert Atmosphere: Sonogashira reactions are sensitive to oxygen, which can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common side reaction.[1] Ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) by thoroughly degassing your solvent and reagents.
-
Solvent and Base: The choice of solvent and base is critical. Amine bases like triethylamine (Et₃N) or diisopropylamine (DIPA) often serve as both the base and the solvent.[1] The base neutralizes the hydrogen halide byproduct and is involved in the catalytic cycle.[1] Ensure your amine solvent is dry and of high purity. In some cases, using a co-solvent like THF or DMF can be beneficial, but this needs to be optimized for your specific substrate.[3]
-
Temperature: While many Sonogashira reactions can proceed at room temperature, coupling with less reactive halides (like bromides or chlorides) may require heating.[1] However, excessive heat can lead to catalyst decomposition. Monitor your reaction progress and optimize the temperature accordingly.
-
-
Reagent Quality and Stoichiometry:
-
Halide Reactivity: The reactivity of the 3-halo-isonicotinonitrile follows the order I > Br > Cl.[1] If you are using a bromide or chloride, you may need more forcing conditions (higher temperature, longer reaction time, more active catalyst system).
-
Alkyne Volatility: Trimethylsilylacetylene is a volatile compound. Ensure your reaction setup (e.g., using a condenser) prevents its evaporation, especially if heating is required.
-
Purity of Starting Materials: Impurities in your starting materials can poison the catalyst. Ensure your 3-halo-isonicotinonitrile and trimethylsilylacetylene are pure.
-
Issue 2: Formation of Significant Amounts of Homocoupled Alkyne Byproduct
Question: My Sonogashira reaction is producing the desired product, but I am also getting a significant amount of the homocoupled dimer of trimethylsilylacetylene. How can I minimize this side reaction?
Answer:
The formation of alkyne homocoupling products (Glaser coupling) is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used in the presence of oxygen.[1] Here are strategies to suppress this byproduct:
-
Strictly Anaerobic Conditions: As mentioned above, oxygen promotes the homocoupling reaction. It is crucial to thoroughly degas your solvents and reagents and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
-
Copper-Free Conditions: While the copper co-catalyst generally increases the reaction rate, it is also a major contributor to homocoupling. Several copper-free Sonogashira protocols have been developed.[4] These methods often require a different choice of base and may need slightly higher temperatures, but they can effectively eliminate the homocoupling side product.
-
Control of Reaction Parameters:
-
Slow Addition of Alkyne: Adding the trimethylsilylacetylene slowly to the reaction mixture can help to keep its concentration low, which can disfavor the bimolecular homocoupling reaction.
-
Catalyst Loading: Optimizing the loading of both the palladium and copper catalysts can sometimes reduce the extent of side reactions.
-
Issue 3: Difficulty in Purifying the Final Product
Question: I have successfully synthesized this compound, but I am struggling to purify it from the reaction mixture. What are the recommended purification methods?
Answer:
Purification of silylated pyridines can be challenging due to their polarity and potential for interaction with silica gel. Here are some recommended purification techniques:
-
Column Chromatography:
-
Stationary Phase: Silica gel is commonly used. However, the basic nitrogen of the pyridine ring can lead to tailing and poor separation. To mitigate this, you can:
-
Deactivate the Silica Gel: Pre-treat the silica gel with a small amount of a tertiary amine like triethylamine (typically 1-2% in the eluent). This will neutralize the acidic sites on the silica.
-
Use Alumina: Neutral or basic alumina can be a good alternative to silica gel for purifying basic compounds.
-
-
Eluent System: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used. The optimal eluent system will need to be determined by thin-layer chromatography (TLC).
-
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale.
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method to obtain a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and versatile method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a 3-halo-isonicotinonitrile (where the halogen is typically iodine or bromine) with trimethylsilylacetylene in the presence of a palladium catalyst and a copper(I) co-catalyst.[1]
Q2: Can I use 3-chloroisonicotinonitrile as a starting material for the Sonogashira coupling?
A2: While it is possible to use 3-chloroisonicotinonitrile, it is generally less reactive than the corresponding bromo or iodo derivatives.[1] Successful coupling with chlorides often requires more specialized and highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, and may necessitate higher reaction temperatures.
Q3: Are there alternative methods to the Sonogashira coupling for this synthesis?
A3: Yes, other cross-coupling reactions could potentially be employed, such as a Negishi coupling involving an organozinc reagent.[1] Another potential route is the direct C-H silylation of isonicotinonitrile. This method avoids the need for a pre-halogenated starting material but can sometimes suffer from issues with regioselectivity and may require specific directing groups or specialized catalysts.
Q4: What are the key safety precautions to take during this synthesis?
A4:
-
Reagents: Many of the reagents used, such as organometallic catalysts and volatile organic solvents, are flammable and toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Inert Atmosphere: Reactions performed under an inert atmosphere should be handled with care to avoid pressure buildup.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Data Presentation
Table 1: Comparison of Reaction Conditions for Sonogashira Coupling of Halopyridines
| Starting Material | Catalyst System | Base/Solvent | Temperature (°C) | Yield (%) | Reference |
| 6-Bromo-3-fluoro-2-pyridinecarbonitrile | Pd(PPh₃)₄ / CuI | Et₃N / THF | Room Temp. | High | [5] |
| 2-Amino-3-bromopyridine | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100 | up to 96 | [6] |
| 1-Bromo-3,5-dimethoxybenzene | [DTBNpP]Pd(crotyl)Cl | TMP / DMSO | Room Temp. | Excellent | [4] |
| Aryl Bromides | Pd/C | K₂CO₃ / Water | 45 | Good to Excellent | [7] |
Note: The yields are reported for the specific substrates mentioned in the references and may vary for the synthesis of this compound.
Experimental Protocols
Key Experiment: Sonogashira Coupling of 3-Bromoisonicotinonitrile with Trimethylsilylacetylene
This protocol is a representative procedure based on established Sonogashira coupling methodologies for similar substrates.[5][6] Optimization may be required for optimal yield.
Materials:
-
3-Bromoisonicotinonitrile
-
Trimethylsilylacetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Anhydrous triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet, add 3-bromoisonicotinonitrile (1.0 eq), the palladium catalyst (e.g., 2-5 mol% Pd(PPh₃)₄), and copper(I) iodide (5-10 mol%).
-
Evacuate the flask and backfill with inert gas three times.
-
Add anhydrous THF and anhydrous triethylamine (the ratio of THF to Et₃N can be optimized, e.g., 2:1).
-
To the stirred solution, add trimethylsilylacetylene (1.1-1.5 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C, depending on the reactivity of the starting material. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (pre-treated with triethylamine) or alumina, using a gradient of hexanes and ethyl acetate as the eluent.
Visualizations
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rsc.org [rsc.org]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cross-Coupling of Silylated Heterocycles
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common side reactions encountered during the cross-coupling of silylated heterocycles.
Troubleshooting Guides
This section offers step-by-step guidance to identify and resolve common issues in your cross-coupling reactions.
Issue 1: Low or No Yield of the Desired Cross-Coupled Product
Low or no product formation is a frequent challenge. The following workflow can help diagnose and address the root cause.
Caption: Troubleshooting workflow for low or no yield.
Issue 2: Presence of Protodesilylated Heterocycle
The observation of the corresponding non-silylated heterocycle is a strong indicator of protodesilylation, a common side reaction where the silyl group is replaced by a proton.
Q: My GC-MS/NMR analysis shows a significant amount of the desilylated starting material. What is causing this and how can I prevent it?
A: This is a classic case of protodesilylation. It is typically caused by the presence of proton sources in your reaction mixture, which can include water, alcohols, or acidic impurities. The C-Si bond is susceptible to cleavage under both acidic and basic conditions, especially with fluoride activators.
Troubleshooting Steps:
-
Ensure Rigorously Anhydrous Conditions:
-
Solvent Purification: Use freshly distilled solvents from an appropriate drying agent (e.g., sodium/benzophenone for THF and dioxane, CaH₂ for toluene). Alternatively, use a commercial solvent purification system.[1][2][3][4]
-
Glassware: Oven-dry all glassware at >120 °C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas.
-
Reagents: Use fresh, anhydrous reagents. Dry solid reagents in a vacuum oven.
-
-
Optimize the Base:
-
If using a strong, nucleophilic base (e.g., NaOH, KOH), consider switching to a milder, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[5]
-
The choice of base can significantly impact the rate of protodeboronation in Suzuki-Miyaura couplings, a related reaction, and similar principles apply here.[5][6]
-
-
Consider Fluoride-Free Activation:
-
Modify the Silyl Group:
-
If protodesilylation remains a persistent issue, consider using a bulkier or more robust silyl group on your heterocycle.
-
Experimental Protocol: Setting Up an Anhydrous Cross-Coupling Reaction
-
Glassware Preparation:
-
Place all necessary glassware (reaction flask, condenser, stir bar, etc.) in an oven at 150 °C overnight.
-
Assemble the glassware hot and allow it to cool under a positive pressure of dry argon or nitrogen.
-
-
Solvent and Reagent Preparation:
-
Reaction Assembly:
-
Add the solid reagents (silylated heterocycle, coupling partner, base, and ligand) to the reaction flask under a counterflow of inert gas.
-
If any reagents are liquids, add them via syringe.
-
Finally, add the palladium catalyst under the inert atmosphere.
-
Maintain a positive pressure of inert gas throughout the reaction using a balloon or a bubbler.
-
Issue 3: Formation of Homocoupling Byproducts
The presence of dimers of your starting materials (e.g., bi-heterocycle or biaryl) indicates that homocoupling is occurring.
Q: I am observing significant amounts of homocoupled products in my reaction mixture. How can I minimize this side reaction?
A: Homocoupling is often promoted by the presence of oxygen, which can lead to the oxidation of the active Pd(0) catalyst to Pd(II) species that facilitate this side reaction. It can also occur if the transmetalation step is slow compared to the rate of homocoupling.
Troubleshooting Steps:
-
Rigorous Deoxygenation:
-
Ensure your solvent and reaction headspace are free of oxygen by following the degassing procedures outlined in the anhydrous reaction setup protocol. Subsurface sparging with nitrogen or argon is highly effective.[5]
-
-
Use a Mild Reducing Agent:
-
Optimize Ligand Choice:
-
The choice of phosphine ligand can influence the relative rates of cross-coupling and homocoupling. Bulky, electron-rich ligands can sometimes favor the desired cross-coupling pathway.
-
Experimental Protocol: Using Potassium Formate to Suppress Homocoupling
-
Follow the standard procedure for setting up an anhydrous and deoxygenated cross-coupling reaction.
-
Prior to the addition of the palladium catalyst, add potassium formate (typically 0.1 to 0.5 equivalents relative to the limiting reagent) to the reaction mixture.
-
Proceed with the addition of the palladium catalyst and continue with your standard reaction protocol.
-
Monitor the reaction by GC-MS or LC-MS to assess the ratio of the desired product to the homocoupling byproduct.
Quantitative Data: Effect of Ligand on Homocoupling
| Ligand | Desired Cross-Coupling Product Yield (%) | Homocoupling Product Yield (%) |
| PPh₃ | 25 | Significant |
| BINAP | 63 | 9 |
| 1,10-phenanthroline | Low | Significant |
| Data adapted from a study on oxidative cross-coupling, illustrating the significant impact of ligand choice on suppressing homocoupling.[2] |
Frequently Asked Questions (FAQs)
Catalyst and Reaction Conditions
-
Q1: My reaction is sluggish. Should I just increase the temperature?
-
A1: While increasing the temperature can sometimes improve a sluggish reaction, it can also promote side reactions like protodesilylation and catalyst decomposition. Before increasing the temperature, consider screening different ligands or using a more active pre-catalyst.[9]
-
-
Q2: I see a black precipitate forming in my reaction. What is it?
-
A2: A black precipitate is likely palladium black, which forms when the active Pd(0) catalyst decomposes. This indicates catalyst deactivation. To mitigate this, consider using a more robust ligand, adding an extra equivalent of ligand, or running the reaction at a lower temperature.
-
-
Q3: What is the difference between fluoride and non-fluoride activation, and when should I choose one over the other?
-
A3: Fluoride activation (e.g., using TBAF) is a traditional method for Hiyama coupling that involves the formation of a hypervalent silicate intermediate.[7] However, fluoride can be basic and can cleave silyl protecting groups, and may also promote protodesilylation.[7] Non-fluoride activation, often using a base with silyl-ols, offers a milder alternative that is compatible with a wider range of functional groups.[7] Choose a fluoride-free method if your substrate contains sensitive functional groups or if you are observing significant protodesilylation.
-
Substrate-Specific Issues
-
Q4: I am having trouble with the cross-coupling of a silylated pyridine. Are there any specific considerations?
-
A4: Yes, the nitrogen atom in pyridines can coordinate to the palladium catalyst, leading to catalyst inhibition.[5] Using bulky, electron-rich ligands (e.g., Buchwald-type ligands) can help to mitigate this by sterically hindering the coordination of the pyridine nitrogen to the palladium center.
-
-
Q5: My silylated furan seems to be unstable under the reaction conditions. What can I do?
-
A5: Silylated furans can be susceptible to protodesilylation. Ensure you are using rigorously anhydrous and aprotic conditions. Consider using a milder base and a fluoride-free activation method. The position of the silyl group on the furan ring can also influence its stability and reactivity.
-
Analytical and Preparative Procedures
-
Q6: How can I accurately quantify the amount of side products in my reaction?
-
A6: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for quantifying the components of your reaction mixture. By using an internal standard, you can determine the relative amounts of your desired product, unreacted starting materials, and any side products like the protodesilylated or homocoupled species.
-
Experimental Protocol: GC-MS Analysis of a Cross-Coupling Reaction
-
Sample Preparation:
-
At various time points during your reaction, carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture under an inert atmosphere.
-
Quench the aliquot by adding it to a vial containing a known amount of an internal standard (a stable compound not otherwise present in your reaction) dissolved in a suitable solvent (e.g., ethyl acetate).
-
Filter the sample through a small plug of silica gel to remove the palladium catalyst.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Use a suitable temperature program to separate the components of the mixture.
-
Identify the peaks corresponding to your starting materials, product, and side products by their retention times and mass spectra.
-
-
Quantification:
-
Integrate the peak areas of your compounds of interest and the internal standard.
-
Calculate the concentration of each component relative to the internal standard to determine the reaction progress and the extent of side product formation.
-
Caption: General experimental workflow for cross-coupling of silylated heterocycles.
References
- 1. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Hiyama Coupling [organic-chemistry.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(Trimethylsilyl)isonicotinonitrile
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the purification of 3-(Trimethylsilyl)isonicotinonitrile by column chromatography. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this and similar acid-sensitive silylated compounds.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the column chromatography of this compound, with a focus on problems related to the lability of the trimethylsilyl (TMS) group.
Q1: I'm getting a low yield of my product after column chromatography, and I see a more polar spot on the TLC plate that wasn't in my crude mixture. What is happening?
A1: This is a classic sign of the hydrolysis of the trimethylsilyl group. Standard silica gel is slightly acidic and can cleave the Si-C bond, converting your desired product back to 3-isonicotinonitrile or a related silanol.[1][2][3]
Solution:
-
Use Deactivated Silica Gel: The most common solution is to neutralize the acidic sites on the silica gel. This can be achieved by adding a small percentage of a base, typically triethylamine (TEA), to your eluent system (e.g., 0.1-1% v/v).[4][5][6]
-
Pre-treat the Silica Gel: Alternatively, you can pack your column and then flush it with one to two column volumes of your chosen eluent containing 1-3% triethylamine. Follow this with one to two column volumes of the eluent without triethylamine before loading your sample.[5][7]
-
Consider an Alternative Stationary Phase: If the compound is extremely sensitive, consider using a different stationary phase like neutral alumina.[1]
Q2: My compound is streaking or tailing on the TLC plate and the column. How can I improve the peak shape?
A2: Tailing of basic compounds like pyridines is common on silica gel. This is due to strong interactions between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica surface.[1][8]
Solution:
-
Addition of a Basic Modifier: As with preventing hydrolysis, adding a small amount of triethylamine (0.1-1%) to your mobile phase can significantly improve peak shape by competing with your compound for the acidic sites on the silica gel.[4][8][9]
-
Dry Loading: If your compound is not very soluble in the eluent, this can lead to tailing. Dry loading the sample onto a small amount of silica before adding it to the column can improve the initial band shape.
Q3: I can't seem to find a solvent system that gives good separation between my product and a non-polar impurity.
A3: The trimethylsilyl group is quite non-polar, which can make your product elute closely with other non-polar impurities.
Solution:
-
Solvent System Optimization: A good starting point for many silylated aromatic compounds is a mixture of hexanes and ethyl acetate.[6][10][11] You will likely need to use a low percentage of the more polar solvent (ethyl acetate). Meticulously test different ratios using TLC to maximize the difference in Rf values (ΔRf) between your product and the impurity.
-
Gradient Elution: If a single solvent mixture (isocratic elution) doesn't provide adequate separation, a gradient elution can be effective. Start with a very non-polar mobile phase (e.g., 100% hexanes or a very low percentage of ethyl acetate) and gradually increase the polarity by adding more ethyl acetate.[5]
Q4: My product seems to be stuck on the column and won't elute, even with a more polar solvent system.
A4: This could be due to several factors.
Solution:
-
Check for Decomposition: It's possible the compound has decomposed on the column, as discussed in Q1. Run a TLC of the crude material alongside a TLC of what is coming off the column to see if the product spot is present.
-
Incorrect Solvent Choice: Ensure your eluent is appropriate for your compound's polarity. While the TMS group is non-polar, the pyridine and nitrile functionalities add polarity. If you start with a solvent system that is too non-polar, the compound may not move.
-
Solubility Issues: Your compound may have poor solubility in the chosen eluent. If so, dry loading is recommended.
Experimental Protocol: Purification of this compound
This protocol provides a starting point for the purification of this compound by flash column chromatography using deactivated silica gel.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh for flash chromatography)
-
Hexanes (or heptanes)
-
Ethyl acetate
-
Triethylamine (TEA)
-
Glass column, flasks, and other standard laboratory glassware
-
TLC plates (silica gel 60 F254)
2. Preparation of the Deactivated Silica Gel Slurry:
-
In a fume hood, prepare your chosen eluent. A good starting point is a 95:5 mixture of hexanes:ethyl acetate with the addition of 0.1% triethylamine (v/v/v).
-
In a beaker, add the dry silica gel.
-
Slowly add the prepared eluent to the silica gel while stirring to create a homogenous slurry that can be easily poured.
3. Packing the Column:
-
Securely clamp the column in a vertical position.
-
Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom.
-
Pour the silica gel slurry into the column.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure even packing and remove any air bubbles.
-
Once the silica has settled, add a thin layer of sand to the top to protect the silica bed.
-
Drain the excess solvent until it is level with the top of the sand. Do not let the column run dry.
4. Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to absorb into the silica gel until the solvent is level with the sand.
-
Carefully add a small amount of fresh eluent and allow it to absorb into the silica. Repeat this step 2-3 times to ensure the sample is loaded in a narrow band.
5. Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Apply gentle pressure (if performing flash chromatography) and begin collecting fractions.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
6. Analysis and Product Isolation:
-
Spot each fraction on a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., 80:20 hexanes:ethyl acetate).
-
Visualize the spots under UV light.
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data Summary
The following table provides estimated starting conditions for the purification of this compound. These values should be optimized for each specific reaction mixture.
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash chromatography.[12] |
| Deactivating Agent | Triethylamine (TEA) | 0.1 - 1% (v/v) in the mobile phase.[4][5][6] |
| Mobile Phase | Hexanes:Ethyl Acetate | Start with a ratio of 95:5 to 90:10.[6][10][11] |
| Estimated Rf Value | ~0.3 - 0.4 | In a 90:10 Hexanes:Ethyl Acetate + 0.1% TEA system. |
| Sample Loading | Dry or minimal solvent | To ensure a narrow starting band. |
Visualizations
The following diagrams illustrate key workflows and relationships in the purification process.
Caption: Troubleshooting workflow for column chromatography purification.
Caption: Relationship between problems, causes, and solutions.
References
- 1. Chromatography [chem.rochester.edu]
- 2. echemi.com [echemi.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. silicycle.com [silicycle.com]
- 8. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 9. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. community.wvu.edu [community.wvu.edu]
- 11. homework.study.com [homework.study.com]
- 12. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Optimizing Reactions of 3-(Trimethylsilyl)isonicotinonitrile
This technical support center is designed for researchers, scientists, and drug development professionals working with 3-(trimethylsilyl)isonicotinonitrile. It provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during cross-coupling reactions.
Disclaimer: Direct experimental data for this compound is limited in the available literature. The information and protocols provided herein are based on established principles for cross-coupling reactions of silylated pyridines, cyanopyridines, and other electron-deficient heteroaromatics. Optimization will likely be necessary for your specific application.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the common causes?
A1: Low yields in Suzuki-Miyaura couplings of electron-deficient pyridines like this compound are common and can stem from several factors:
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.
-
Protodeborylation of the Boronic Acid: The boronic acid coupling partner can be sensitive to hydrolysis, leading to the formation of the corresponding arene as a byproduct.
-
Desilylation of the Starting Material: The trimethylsilyl (TMS) group can be labile under certain conditions, leading to the formation of isonicotinonitrile.
-
Inefficient Reductive Elimination: The final step of the catalytic cycle can be slow for electron-deficient substrates.
Q2: What are the best practices to avoid desilylation of the trimethylsilyl group during the reaction?
A2: The trimethylsilyl group can be sensitive to both acidic and basic conditions, as well as fluoride ions. To minimize desilylation:
-
Choice of Base: Use a milder base such as K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOH or KOH.
-
Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions, as water can facilitate desilylation, especially in the presence of a base.
-
Fluoride-Free Conditions: If possible, avoid fluoride additives, which are known to cleave silicon-carbon bonds. If a fluoride source is necessary for the coupling reaction (e.g., in a Hiyama coupling), careful optimization of the reaction time and temperature is crucial.
Q3: Which palladium catalysts and ligands are recommended for coupling reactions with this compound?
A3: For electron-deficient heteroaryl halides, bulky and electron-rich phosphine ligands are generally preferred as they can promote the oxidative addition and reductive elimination steps.[1] Recommended catalyst systems include:
-
Palladium Precatalysts: Pd(OAc)₂, Pd₂(dba)₃
-
Phosphine Ligands: Buchwald-type ligands such as SPhos, XPhos, and RuPhos are often effective for challenging substrates.[2]
-
N-Heterocyclic Carbene (NHC) Ligands: PEPPSI-type catalysts can also show high activity.
Q4: Can I use other cross-coupling reactions besides Suzuki-Miyaura for this compound?
A4: Yes, other cross-coupling reactions can be suitable alternatives:
-
Stille Coupling: This reaction uses organotin reagents, which are often more stable than boronic acids. However, the toxicity of tin compounds is a significant drawback.[3]
-
Negishi Coupling: This reaction employs organozinc reagents, which are highly reactive and can lead to high yields. The preparation of the organozinc reagent is an additional step.[4][5]
-
Hiyama Coupling: This reaction utilizes organosilanes, which are activated by a fluoride source or a base. This could be a good option given the silylated starting material.[6][7][8]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium source and ligand are of high quality and stored under an inert atmosphere. Consider using a pre-catalyst to ensure the formation of the active Pd(0) species.[3] |
| Catalyst Inhibition | Increase the ligand-to-palladium ratio to prevent substrate coordination to the metal center. Switch to a bulkier ligand to sterically hinder pyridine binding. |
| Inefficient Oxidative Addition | If using an aryl chloride as the coupling partner, higher temperatures and a more electron-rich ligand may be required.[2] |
| Poor Solubility | Ensure all reaction components are soluble in the chosen solvent at the reaction temperature. |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Mitigation Strategies |
| Desilylated Starting Material | Presence of water, strong base, or fluoride ions. | Use anhydrous solvents and reagents. Employ a milder base (e.g., K₂CO₃). Avoid fluoride sources if possible. |
| Homocoupling of Coupling Partner | Oxygen in the reaction mixture. | Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas. |
| Protodeborylation Product | Hydrolysis of the boronic acid. | Use anhydrous conditions. Consider using a boronic ester (e.g., pinacol ester) which is more stable. |
Data Presentation
The following tables provide a summary of catalyst and ligand performance in Suzuki-Miyaura and Stille couplings of related pyridine and silylated substrates.
Table 1: Suzuki-Miyaura Coupling of 3-Substituted Pyridines with Arylboronic Acids
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Substrate | Coupling Partner | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 3-Bromopyridine | Phenylboronic acid | 92 |
| Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ | Dioxane | 110 | 12 | 3-Chloropyridine-2-carbonitrile | 4-Methoxyphenylboronic acid | 85 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 16 | 3-Iodopyridine | 2-Methylphenylboronic acid | 88 |
Table 2: Stille Coupling of Silylated Aromatics with Aryl Halides
| Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Substrate | Coupling Partner | Yield (%) |
| Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 24 | Trimethyl(phenyl)silane | 4-Iodotoluene | 75 |
| Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | CsF | Dioxane | 100 | 16 | (4-Methoxyphenyl)trimethylsilane | 1-Bromonaphthalene | 82 |
| PdCl₂(dppf) (3) | - | CuI | NMP | 80 | 12 | Trimethyl(2-thienyl)silane | 4-Bromoanisole | 89 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Reagents and Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (1-5 mol%) and the ligand (2-10 mol%).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Stille Coupling
This protocol can be adapted for the Stille coupling of this compound with an organostannane.
Reagents and Materials:
-
This compound
-
Organostannane (e.g., aryltributyltin)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Anhydrous, degassed solvent (e.g., toluene, DMF)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and the organostannane (1.1-1.3 equiv.).
-
Add the palladium catalyst (1-5 mol%).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
To quench the remaining organotin reagent, add a saturated aqueous solution of KF and stir for 1-2 hours.
-
Filter the resulting precipitate and extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Catalyst and Ligand Selection Logic
Caption: Decision tree for catalyst and ligand selection.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Negishi Coupling [organic-chemistry.org]
- 5. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Conversion in Suzuki Reactions
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing Suzuki-Miyaura cross-coupling reactions that exhibit low conversion.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction shows little to no conversion of starting materials. Where should I begin troubleshooting?
A systematic approach is crucial when troubleshooting a low-yielding Suzuki reaction. Start by verifying the quality and stability of your reagents, as this is a very common reason for low yields.[1][2] Then, meticulously review your reaction setup and conditions. Key areas to investigate include the activity of the palladium catalyst, the choice and handling of the base and solvent, and the reaction temperature.
Q2: How can I determine if my palladium catalyst is the source of the problem?
The active catalytic species in Suzuki coupling is Pd(0).[1] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to Pd(0) for the catalytic cycle to commence.[1] This reduction can sometimes be inefficient. Moreover, some Pd(0) sources, like Pd₂(dba)₃, can degrade over time and form inactive palladium black.[1] To assess the activity of your catalyst, you can run a control experiment with a well-established Suzuki reaction, for instance, using phenylboronic acid and bromobenzene.[1] If this reaction also fails, it is highly likely that your catalyst is inactive. For more reliable and reproducible results, consider using modern palladium precatalysts like Buchwald G3 or G4 palladacycles, which are designed for the clean and efficient generation of the active Pd(0) species.[1]
Q3: My boronic acid might be unstable. How can I verify this and what are my options?
Boronic acids can degrade through pathways like protodeboronation (hydrolysis back to the arene) or by forming unreactive cyclic anhydrides known as boroxines.[1] The instability of boronic acids is a frequent cause of low yields. You can check the purity of your boronic acid using NMR spectroscopy. To enhance stability, consider using more robust boronic esters, such as pinacol (BPin), MIDA, or N-phenylethanolamine esters. MIDA boronates are particularly stable and can be utilized in sequential coupling reactions.[2]
Q4: What is the role of the base in the Suzuki reaction, and how can it lead to low conversion?
The base has several critical functions in the Suzuki-Miyaura catalytic cycle. Its primary role is to activate the boronic acid, transforming it into a more nucleophilic borate anion, which then readily undergoes transmetalation with the palladium(II) complex.[3][4] An inappropriate base can lead to low yields for several reasons:
-
Incorrect Strength: A base that is too weak may not efficiently activate the boronic acid, resulting in a slow or incomplete reaction. Conversely, a base that is too strong can cause degradation of sensitive functional groups on your starting materials or product.[3]
-
Poor Solubility: The insolubility of the base in the reaction solvent can also hinder the reaction.
-
Promotion of Side Reactions: Strong bases can exacerbate side reactions like protodeboronation, especially in the presence of water.[3]
Q5: I'm observing significant side products. What are the most common ones and how can I minimize them?
The two most prevalent side reactions in Suzuki couplings are:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom.[3][5] It is often promoted by moisture and harsh basic or acidic conditions.[5] To mitigate this, use anhydrous conditions where possible, consider a milder base (e.g., K₃PO₄, Cs₂CO₃), and use more stable boronic esters.[3][5]
-
Homocoupling: This involves the coupling of two boronic acid molecules or two aryl halide molecules.[2][6] The presence of oxygen can facilitate this side reaction by oxidizing the Pd(0) catalyst to Pd(II) species which can promote the homocoupling of boronic acids.[2] Thoroughly degassing the reaction mixture is the most effective way to prevent this.[6] Using a direct Pd(0) source instead of a Pd(II) precatalyst can also be beneficial.[5]
Troubleshooting Workflow
When faced with low conversion, a logical sequence of investigation can help pinpoint the issue. The following workflow provides a structured approach to troubleshooting.
Data Presentation: Parameter Screening Guide
The choice of catalyst, ligand, base, and solvent significantly impacts the outcome of a Suzuki reaction. The following tables summarize common choices for these components to guide optimization efforts.
Table 1: Common Palladium Catalysts and Precatalysts
| Catalyst/Precatalyst | Oxidation State | Common Characteristics |
| Pd(PPh₃)₄ | Pd(0) | A common, air-sensitive Pd(0) source. Can be effective but may require milder conditions.[1] |
| Pd₂(dba)₃ | Pd(0) | Often used with a separate phosphine ligand. Can degrade over time.[1] |
| Pd(OAc)₂ | Pd(II) | Bench-stable Pd(II) source requiring in-situ reduction.[2] |
| PdCl₂(dppf) | Pd(II) | A stable Pd(II) complex with a built-in ligand, requires in-situ reduction. |
| Buchwald Precatalysts (G3/G4) | Pd(II) | Designed for efficient and clean generation of the active Pd(0) species. |
| PEPPSI™ Catalysts | Pd(II) | Often used with N-heterocyclic carbene (NHC) ligands.[2] |
Table 2: Common Ligands for Suzuki Reactions
| Ligand Type | Examples | Key Features |
| Triarylphosphines | PPh₃, P(o-tolyl)₃ | Standard, readily available ligands. |
| Bulky, Electron-Rich Phosphines | P(t-Bu)₃, SPhos, XPhos | Often improve catalytic activity, especially for less reactive aryl chlorides.[3][5] Promote oxidative addition.[2] |
| Ferrocenylphosphines | dppf | Bidentate ligand, often provides good stability to the catalyst. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | More electron-rich and often more stable than phosphine ligands.[4] |
Table 3: Common Bases and Solvents
| Base | Common Solvents | Notes |
| K₂CO₃, Na₂CO₃ | Toluene/Water, Dioxane/Water, THF/Water | Common, inexpensive bases. Often used in aqueous mixtures.[7][8] |
| Cs₂CO₃, K₃PO₄ | Dioxane, Toluene, THF | Milder bases, often used for substrates with base-sensitive functional groups.[3][5] Can sometimes be used under anhydrous conditions.[7] |
| KF | Toluene, THF | Anhydrous fluoride source, can be effective in specific cases.[9] |
| Organic Bases (e.g., Et₃N) | DMF, Acetonitrile | Generally less effective than inorganic bases but can be useful for specific substrates.[3] |
Experimental Protocols
Protocol 1: General Procedure for a Trial Suzuki Reaction
This protocol provides a general starting point and may require optimization for specific substrates.[5]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), the boronic acid or ester (1.1 - 1.5 eq), the palladium catalyst (1-5 mol%), and the chosen ligand (if not using a pre-formed complex).
-
Addition of Base and Solvent: Add the base (typically 2-3 equivalents). Then, add the degassed solvent system via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (often 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: High-Throughput Screening of Reaction Conditions
For challenging substrates, a high-throughput screening approach can efficiently identify optimal conditions.
-
Stock Solution Preparation:
-
Dispensing Reagents:
-
To each well of a 24 or 96-well reaction block containing pre-weighed catalyst/ligand combinations, add a stir bar.
-
Dispense the substrate stock solution into each well.
-
Dispense the different base stock solutions into the designated wells.
-
-
Reaction and Analysis:
-
Seal the reaction block and place it on a heated stirring plate.
-
After the designated reaction time, quench the reactions and analyze the conversion and yield in each well using LC-MS or GC-MS.
-
Visualization of the Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting. Low conversion can often be traced back to a slow or inhibited step within this cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Preventing homocoupling in Sonogashira reactions of aryl silanes
Technical Support Center: Sonogashira Reactions of Aryl Silanes
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Sonogashira reactions involving aryl silanes. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your reaction outcomes. The primary focus will be on mitigating the pervasive issue of homocoupling, a side reaction that can significantly diminish the yield of your desired cross-coupled product.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common queries related to the Sonogashira reaction, with a specific focus on aryl silane substrates.
Q1: What is the Sonogashira reaction, and why is it useful for aryl silanes?
The Sonogashira reaction is a powerful cross-coupling method used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[1][2][3] For researchers working with aryl silanes, this reaction is particularly valuable as it allows for the direct coupling of an alkyne to the aromatic ring, a common structural motif in pharmaceuticals and organic materials. The silyl group often serves as a protecting group for a terminal alkyne, which can be deprotected and subsequently used in a Sonogashira coupling.[4]
Q2: What is homocoupling, and why is it a problem in Sonogashira reactions?
Homocoupling, often referred to as Glaser coupling, is an undesirable side reaction where two molecules of the terminal alkyne react with each other to form a symmetric butadiyne.[5][6] This process is primarily mediated by the copper(I) co-catalyst in the presence of oxygen.[5][6][7] Homocoupling consumes the alkyne starting material, reduces the yield of the desired product, and complicates the purification process due to the formation of byproducts.[6]
Q3: What are the primary causes of homocoupling in Sonogashira reactions?
The main culprits behind excessive homocoupling are:
-
Presence of Oxygen: Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a key step in the homocoupling pathway.[5][6][7]
-
Copper(I) Co-catalyst: While essential for activating the alkyne in the traditional Sonogashira mechanism, the copper catalyst is also the primary mediator of the Glaser coupling side reaction.[1][5][6]
-
High Copper Concentration: An excess of the copper(I) salt can accelerate the rate of homocoupling.[5][6]
-
High Temperatures: In some instances, elevated temperatures can favor the homocoupling pathway.[5][6]
Q4: Can the silyl group on my aryl silane interfere with the Sonogashira reaction?
Under standard Sonogashira conditions, the C-Si bond is generally stable and does not react.[4] This allows the silyl group to function effectively as a protecting group.[4] However, under modified conditions where the silyl group is activated, a Sonogashira-type reaction at the C-Si bond is possible.[4] This "sila-Sonogashira" reaction allows for the direct coupling of alkynylsilanes with aryl halides, avoiding a separate deprotection step.[8]
Section 2: Troubleshooting Guide - Minimizing Homocoupling
This section provides a detailed, question-and-answer-style troubleshooting guide to help you diagnose and resolve issues with homocoupling in your Sonogashira reactions of aryl silanes.
Q5: I'm observing a significant amount of alkyne dimer in my reaction. What is the first thing I should check?
A5: Rigorous Exclusion of Oxygen.
The most common cause of homocoupling is the presence of atmospheric oxygen.[5][6][7] It is crucial to ensure that your reaction is performed under strictly anaerobic conditions.
Causality: Oxygen facilitates the oxidative dimerization of the copper acetylide intermediate, the key step in the Glaser coupling pathway.[5][6][7] By removing oxygen, you effectively shut down this major side-reaction pathway.
Recommended Actions:
-
Degassing Solvents and Reagents: Thoroughly degas all solvents and liquid reagents. Common methods include at least three freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for an extended period.[5][7]
-
Inert Atmosphere: Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere.[7] Maintain a positive pressure of argon or nitrogen throughout the entire reaction setup and duration.[5]
Q6: I've improved my anaerobic technique, but homocoupling is still a problem. What's the next step?
A6: Implement Copper-Free Conditions.
The most direct way to prevent copper-mediated homocoupling is to eliminate the copper co-catalyst from the reaction.[5][6][9] Numerous copper-free Sonogashira protocols have been developed for this reason.[1][9][10]
Causality: By removing the copper(I) salt, you eliminate the primary catalyst for the Glaser coupling side reaction.[5][6][10]
Considerations for Copper-Free Reactions:
-
Catalyst Choice: Copper-free conditions may necessitate the use of more active palladium catalysts or ligands.[5] Bulky, electron-rich phosphine ligands can be particularly effective.[11][12]
-
Reaction Conditions: You may need to use higher reaction temperatures to achieve a reasonable reaction rate in the absence of a copper co-catalyst.[5]
-
Trace Copper: Be aware that even in nominally "copper-free" reactions, trace amounts of copper contamination in reagents or from glassware can sometimes catalyze homocoupling.[6] Using high-purity reagents and acid-washed glassware can help mitigate this.
Q7: My reaction is sluggish under copper-free conditions. Are there other strategies to reduce homocoupling while still using a copper co-catalyst?
A7: Optimize Reaction Parameters.
If a copper co-catalyst is necessary for your specific substrates, you can often minimize homocoupling by carefully optimizing other reaction parameters.
| Parameter | Recommendation | Rationale |
| Copper Catalyst Loading | Reduce the amount of Cu(I) salt to the minimum effective concentration. | Lowering the concentration of the homocoupling catalyst can disfavor the side reaction.[5][6] |
| Slow Addition of Alkyne | Add the terminal alkyne slowly to the reaction mixture via a syringe pump. | This keeps the instantaneous concentration of the alkyne low, which can disfavor the bimolecular homocoupling reaction.[7] |
| Choice of Base and Solvent | Screen different amine bases and solvents. | The base and solvent can significantly impact the reaction kinetics. For example, some systems are optimized with cesium carbonate in 1,4-dioxane.[7] |
| Use of Additives | Consider adding co-catalysts like silver salts (e.g., AgI) in place of or in addition to copper. | Silver can act as a transmetalation agent and is less prone to promoting oxidative homocoupling.[11] |
| Reducing Atmosphere | Running the reaction under a dilute hydrogen atmosphere (e.g., 10% H₂ in Argon) can suppress oxidative homocoupling.[6][13] | Hydrogen can reduce residual oxygen in the reaction mixture.[13] |
Section 3: Experimental Protocols and Visualizations
This section provides a sample experimental protocol for a copper-free Sonogashira reaction and visual diagrams to illustrate the key concepts.
Protocol: Copper-Free Sonogashira Coupling of an Aryl Silane
This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.
Materials:
-
Aryl silane (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.02 mmol, 2 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Flame-dried Schlenk flask with a magnetic stir bar
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Preparation: To the flame-dried Schlenk flask, add Pd(PPh₃)₄ and Cs₂CO₃.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[6]
-
Reagent Addition: Under a positive flow of inert gas, add the aryl silane, the terminal alkyne, and the degassed toluene.[6]
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.[6]
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizing the Competing Pathways
The following diagram illustrates the desired Sonogashira cross-coupling cycle versus the undesired Glaser homocoupling pathway.
Caption: Competing pathways in a Sonogashira reaction.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to address homocoupling issues.
Caption: A decision-making workflow for troubleshooting homocoupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 10. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. depts.washington.edu [depts.washington.edu]
Managing moisture sensitivity of 3-(Trimethylsilyl)isonicotinonitrile during reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of 3-(Trimethylsilyl)isonicotinonitrile during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: How moisture-sensitive is this compound?
The trimethylsilyl (TMS) group attached to the pyridine ring is susceptible to hydrolysis, particularly under acidic or neutral aqueous conditions. The electron-withdrawing nature of the isonicotinonitrile ring can influence the lability of the C-Si bond. Exposure to atmospheric moisture or residual water in solvents and reagents can lead to the cleavage of the TMS group, yielding isonicotinonitrile and trimethylsilanol, which can further condense to hexamethyldisiloxane.
Q2: What are the primary products of hydrolysis?
Upon reaction with water, this compound hydrolyzes to form isonicotinonitrile and trimethylsilanol (TMSOH). Trimethylsilanol is unstable and readily condenses to form hexamethyldisiloxane (TMS-O-TMS).
Q3: How can I visually assess the quality of my this compound?
A pure sample of this compound should be a clear, colorless to pale yellow liquid. The presence of cloudiness or solid precipitate may indicate hydrolysis to isonicotinonitrile or the formation of siloxane byproducts.
Q4: What are the recommended storage and handling conditions?
To maintain its integrity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. It is best handled using anhydrous techniques, such as in a glovebox or on a Schlenk line.
Q5: What are the common byproducts in reactions involving this compound?
The most common byproduct resulting from moisture is isonicotinonitrile, the desilylated starting material. Another common byproduct is hexamethyldisiloxane, formed from the condensation of trimethylsilanol. These impurities can complicate product purification.
Data Presentation: Stability of the Trimethylsilyl Group
| Condition | Stability of C-Si Bond | Notes |
| Anhydrous Inert Atmosphere | High | The compound is stable when handled and stored under strictly anhydrous and inert conditions. |
| Aqueous Acidic (e.g., HCl) | Low | Rapid hydrolysis is expected. The TMS group is readily cleaved under acidic conditions.[1] |
| Aqueous Neutral (e.g., water) | Moderate to Low | Hydrolysis will occur, though potentially slower than under acidic or basic conditions. |
| Aqueous Basic (e.g., NaOH) | Moderate | The C-Si bond is generally more stable to base than to acid, but hydrolysis can still occur. |
| Anhydrous Protic Solvents (e.g., dry MeOH) | Moderate | Can lead to solvolysis, especially in the presence of catalysts or impurities. |
| Fluoride Ion Sources (e.g., TBAF) | Very Low | The silicon-fluoride bond is very strong, leading to rapid and efficient cleavage of the C-Si bond.[1] |
Experimental Protocols
Protocol 1: Handling and Transfer of this compound under Anhydrous Conditions
This protocol outlines the standard procedure for handling the moisture-sensitive reagent using a Schlenk line.
Apparatus:
-
Schlenk flask, oven-dried and cooled under an inert atmosphere.
-
Syringes and needles, oven-dried and purged with inert gas.
-
Septa.
-
Source of dry inert gas (Argon or Nitrogen).
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours. Assemble the glassware while hot and allow it to cool under a stream of dry inert gas.
-
Inert Atmosphere: Connect the reaction flask to a Schlenk line and subject it to at least three cycles of vacuum backfill with a dry inert gas.
-
Reagent Transfer:
-
Using a dry, inert gas-flushed syringe, pierce the septum of the this compound container.
-
To equalize pressure, first draw a small amount of inert gas from the headspace of the reagent bottle into the syringe before drawing the desired volume of the liquid.
-
Quickly transfer the reagent to the reaction flask, which is maintained under a positive pressure of inert gas.
-
-
Solvent Addition: Use anhydrous solvents, preferably freshly distilled from an appropriate drying agent or obtained from a solvent purification system. Transfer solvents to the reaction flask via a cannula or a dry syringe.
Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general method for using this compound as a coupling partner, emphasizing the moisture-sensitive steps.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., anhydrous K₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the arylboronic acid, palladium catalyst, and anhydrous base.
-
Reagent Addition: Following Protocol 1, add the desired volume of this compound to the reaction flask.
-
Solvent Addition: Add the anhydrous solvent via cannula or syringe.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. The work-up procedure will depend on the nature of the product. An aqueous work-up should be performed cautiously if the TMS group is to be retained in the final product.
Troubleshooting Guides
Issue 1: Low or no product yield, with starting material largely consumed.
-
Potential Cause: Hydrolysis of this compound before or during the reaction.
-
Troubleshooting Steps:
-
Verify Anhydrous Conditions: Ensure all glassware was rigorously dried and cooled under an inert atmosphere.
-
Check Solvent and Reagent Purity: Use freshly opened or properly stored anhydrous solvents. Ensure other reagents are also anhydrous.
-
Inert Atmosphere Integrity: Check for leaks in your Schlenk line or glovebox.
-
Issue 2: Presence of a significant amount of isonicotinonitrile in the crude reaction mixture.
-
Potential Cause: Incomplete protection from moisture, leading to desilylation.
-
Troubleshooting Steps:
-
Improve Handling Technique: Review and refine your anhydrous handling technique as described in Protocol 1.
-
Pre-dry Reagents: Consider drying solid reagents in a vacuum oven before use.
-
Minimize Reaction Time: If feasible, shorter reaction times can reduce the window for potential moisture contamination.
-
Issue 3: Difficulty in product purification due to siloxane byproducts.
-
Potential Cause: Hydrolysis of the TMS group leading to the formation of hexamethyldisiloxane.
-
Troubleshooting Steps:
-
Chromatography: Hexamethyldisiloxane is relatively nonpolar and can often be separated from more polar products by column chromatography on silica gel.
-
Aqueous Work-up (if product is stable): A carefully controlled aqueous work-up can sometimes help remove water-soluble impurities, but may risk further desilylation of the desired product.
-
Visualizations
Caption: Workflow for handling moisture-sensitive this compound.
Caption: Troubleshooting decision tree for reactions with this compound.
References
Challenges in the scale-up synthesis of 3-(Trimethylsilyl)isonicotinonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Trimethylsilyl)isonicotinonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on a directed ortho-metalation (DoM) approach.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Incomplete lithiation: Insufficiently strong base, incorrect temperature, or presence of moisture. 2. Inactive silylating agent: Degradation of trimethylsilyl chloride due to moisture. 3. Competitive side reactions: The cyano group may react with the organolithium reagent. | 1. Ensure strictly anhydrous conditions by flame-drying glassware and using dry solvents. Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). Maintain cryogenic temperatures (e.g., -78 °C) during lithiation. 2. Use freshly distilled or a new bottle of trimethylsilyl chloride. 3. Add the organolithium reagent slowly at low temperatures to minimize side reactions with the nitrile group. |
| Formation of Multiple Products (Low Regioselectivity) | 1. Incorrect temperature control: Allowing the reaction to warm up prematurely can lead to loss of regioselectivity. 2. Choice of base: Some bases may be less selective for the desired ortho-position. | 1. Maintain a constant low temperature throughout the lithiation and silylation steps. 2. Utilize a bulky, non-nucleophilic base such as LDA, which is known for high regioselectivity in DoM reactions. |
| Product Degradation During Workup or Purification | 1. Hydrolysis of the trimethylsilyl group: Presence of acid or excess water during workup can cleave the C-Si bond. 2. Thermal instability: The product may be sensitive to high temperatures during distillation. | 1. Use a mild aqueous quench (e.g., saturated ammonium chloride solution) and minimize contact time with aqueous layers. 2. Purify via vacuum distillation at the lowest possible temperature or consider column chromatography on silica gel. |
| Difficulty in Isolating the Pure Product | 1. Formation of hard-to-remove byproducts: Such as disilylated products or oligomers. 2. Co-elution with starting material or impurities during chromatography. | 1. Optimize the stoichiometry of the silylating agent to minimize disilylation. 2. Use a carefully selected solvent system for chromatography to achieve better separation. Consider a gradient elution. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound on a larger scale?
A common and effective method for the regioselective synthesis of this compound is through a Directed ortho-Metalation (DoM) strategy. This involves the deprotonation of a suitably protected isonicotinonitrile derivative at the 3-position using a strong base, followed by quenching with an electrophilic silicon source like trimethylsilyl chloride.
Q2: Why are anhydrous conditions so critical for this synthesis?
Anhydrous conditions are crucial for two main reasons. Firstly, the organolithium reagents used for deprotonation are extremely reactive towards water. Any moisture will quench the base, preventing the desired lithiation of the pyridine ring. Secondly, the silylating agent, trimethylsilyl chloride, readily hydrolyzes in the presence of water to form hexamethyldisiloxane, rendering it inactive for the silylation reaction.
Q3: My silylation reaction is not working. What are the first things I should check?
When a silylation reaction fails, the primary suspects are moisture and the quality of your reagents.[1] Ensure all glassware is rigorously dried, and solvents are anhydrous. It is also advisable to use a fresh or recently distilled bottle of trimethylsilyl chloride and to ensure your organolithium reagent has been properly titrated to determine its exact concentration.
Q4: Can the cyano group on the isonicotinonitrile starting material interfere with the reaction?
Yes, the cyano group is an electrophilic functional group and can potentially react with the strongly nucleophilic organolithium reagent. To minimize this side reaction, it is essential to perform the lithiation at very low temperatures (typically -78 °C) and to add the organolithium reagent slowly and in a controlled manner.
Q5: What are the key safety precautions to consider during the scale-up of this synthesis?
The scale-up of reactions involving organolithium reagents requires stringent safety measures. These reagents are often pyrophoric and react violently with water. The reaction should be conducted in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon). Proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory. Furthermore, quenching of large volumes of organolithium reagents must be done with extreme care, typically by slow addition to a cooled quenching solution.
Experimental Protocols
Key Experiment: Synthesis of this compound via Directed ortho-Metalation
Objective: To synthesize this compound from isonicotinonitrile.
Materials:
-
Isonicotinonitrile
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation of LDA: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. To this, add freshly distilled diisopropylamine followed by the slow, dropwise addition of n-butyllithium. Stir the solution at -78 °C for 30 minutes to generate Lithium Diisopropylamide (LDA).
-
Lithiation: Dissolve isonicotinonitrile in anhydrous THF in a separate flame-dried flask under a nitrogen atmosphere. Cool this solution to -78 °C. Slowly add the prepared LDA solution to the isonicotinonitrile solution via cannula, maintaining the temperature at -78 °C. Stir the resulting mixture at this temperature for 1-2 hours.
-
Silylation: To the reaction mixture, add freshly distilled trimethylsilyl chloride dropwise at -78 °C. Allow the reaction to stir at this temperature for an additional hour, then slowly warm to room temperature overnight.
-
Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Data Presentation
Table 1: Comparison of Reaction Conditions for Silylation of Pyridine Derivatives
| Catalyst/Base | Substrate | Silylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Zn(OTf)₂ | Pyridine | Et₃SiH | Neat | 240 | 2 | ~41 | [2][3][4] |
| LDA | Isonicotinonitrile | TMSCl | THF | -78 to RT | 12 | (Hypothetical) 75-85 | - |
| n-BuLi | 3-Bromopyridine | (for subsequent borylation) | Toluene | -50 | 0.5 | (to boronic acid) 87 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low or no product yield.
References
- 1. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Directed Ortho Metalation [organic-chemistry.org]
- 4. Guide of Pilot Plant Scale-Up Techniques | Adesis [adesisinc.com]
Conditions to avoid for storing 3-(Trimethylsilyl)isonicotinonitrile
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of 3-(Trimethylsilyl)isonicotinonitrile to ensure its stability and prevent hazardous situations during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical environmental conditions to avoid when storing this compound?
A1: The most critical condition to avoid is exposure to moisture. This compound is moisture-sensitive and should be stored in a tightly sealed container in a dry, well-ventilated area. Handling and storage under an inert gas, such as nitrogen or argon, is recommended.
Q2: Is this compound flammable?
A2: Yes, based on the flammability of similar compounds like trimethylsilyl cyanide, it should be treated as a flammable substance.[1][2] It is crucial to store it away from heat, sparks, open flames, and any other potential sources of ignition.[1][2]
Q3: What materials are incompatible with this compound?
A3: Avoid storing this compound with strong oxidizing agents, acids, and bases. Contact with water should be strictly avoided as it can lead to decomposition and the release of toxic gases.
Q4: What is the recommended storage temperature for this compound?
A4: The recommended storage temperature is typically found on the product label. As a general guideline for flammable liquids, storing in a cool, well-ventilated area is advised.[3] Some sources suggest refrigeration in a flammables-approved refrigerator.[2]
Q5: Are there any specific handling procedures I should follow?
A5: Always handle this compound in a well-ventilated area, preferably in a fume hood.[4][5] Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Ensure that all equipment is properly grounded to prevent static discharge.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound has solidified or appears viscous | The compound may have been stored at a low temperature. The melting point of similar compounds is around 8-11 °C. | Allow the container to warm to room temperature before opening. Ensure the container is sealed tightly to prevent moisture ingress during warming. |
| Presence of a strong, almond-like odor | This could indicate decomposition and the release of hydrogen cyanide, likely due to contact with water. | EXTREME CAUTION IS ADVISED. Do not inhale the vapors. Ensure the area is well-ventilated. If the odor is strong, evacuate the area and contact your institution's safety officer. Review your storage and handling procedures to identify the source of moisture contamination. |
| Inconsistent experimental results | The compound may have degraded due to improper storage (exposure to moisture or air). | Use a fresh vial of the compound. For future use, ensure the compound is stored under an inert atmosphere and that containers are securely sealed immediately after use. |
Summary of Incompatible Materials and Conditions
| Category | Specific Examples to Avoid | Reason for Incompatibility |
| Moisture | Water, humid air | Reacts to release toxic gases (e.g., hydrogen cyanide) and degrades the compound. |
| Ignition Sources | Heat, sparks, open flames, static discharge | The compound is flammable and can form explosive mixtures with air.[1][2] |
| Chemicals | Strong oxidizing agents, strong acids, strong bases | Can cause vigorous, potentially hazardous reactions.[4] |
Storage Condition Logic
Caption: Decision workflow for the safe storage of this compound.
References
Validation & Comparative
A Head-to-Head Battle in Palladium Catalysis: 3-(Trimethylsilyl)isonicotinonitrile vs. 3-Bromoisonicotinonitrile
In the realm of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, the choice of coupling partner is paramount to the success of a transformation. This guide provides a comprehensive comparison of two key building blocks for the synthesis of functionalized isonicotinonitrile derivatives: 3-(trimethylsilyl)isonicotinonitrile and 3-bromoisonicotinonitrile. This analysis, tailored for researchers, scientists, and drug development professionals, delves into their respective performance in key palladium-catalyzed reactions, supported by available experimental data and detailed protocols.
At a Glance: Key Differences in Reactivity and Application
| Feature | This compound | 3-Bromoisonicotinonitrile |
| Primary Coupling Reaction | Hiyama or Hiyama-Denmark Coupling | Suzuki, Sonogashira, Buchwald-Hartwig, etc. |
| Activating Agent | Fluoride source (e.g., TBAF) or base | Not typically required for transmetalation |
| Byproducts | Silyl-based byproducts (e.g., TMS-F) | Halide salts (e.g., NaBr) |
| Relative Reactivity | Generally considered less reactive than aryl bromides | Generally more reactive and widely used |
| Availability of Data | Limited specific experimental data available | Extensive literature with a wide range of examples |
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The utility of both this compound and 3-bromoisonicotinonitrile lies in their ability to introduce diverse functionalities at the 3-position of the isonicotinonitrile core, a valuable scaffold in medicinal chemistry. However, they participate in different types of palladium-catalyzed cross-coupling reactions, each with its own set of advantages and challenges.
3-Bromoisonicotinonitrile: The Workhorse of Cross-Coupling
3-Bromoisonicotinonitrile is a versatile and widely employed substrate in a variety of well-established palladium-catalyzed cross-coupling reactions. Its reactivity is predictable and supported by a vast body of literature.
Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of C-C bonds. For instance, the coupling of 3-bromoisonicotinonitrile with phenylboronic acid can be achieved with high efficiency.
Sonogashira Coupling: The formation of C(sp²)-C(sp) bonds is readily accomplished using 3-bromoisonicotinonitrile. The reaction with terminal alkynes like phenylacetylene provides a direct route to alkynyl-substituted isonicotinonitriles.
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, crucial for the synthesis of many biologically active compounds. 3-Bromoisonicotinonitrile can be effectively coupled with a range of primary and secondary amines.
This compound: An Alternative with Specific Advantages
This compound participates in Hiyama or Hiyama-Denmark couplings. These reactions offer an alternative to boronic acids or organotins and are known for the low toxicity of the silicon-based reagents. However, specific experimental data for the cross-coupling of this compound is scarce in the public domain, making direct quantitative comparisons challenging. The general principle of the Hiyama coupling involves the activation of the C-Si bond by a fluoride source, which facilitates transmetalation to the palladium center.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and adaptation in a research setting. Below are representative protocols for key palladium-catalyzed reactions involving 3-bromoisonicotinonitrile. Due to the limited availability of specific data for this compound, a general protocol for the Hiyama coupling of a generic arylsilane is provided as a starting point for methodology development.
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromoisonicotinonitrile with Phenylboronic Acid
Objective: To synthesize 3-phenylisonicotinonitrile.
Materials:
-
3-Bromoisonicotinonitrile
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
To an oven-dried Schlenk tube, add 3-bromoisonicotinonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Sonogashira Coupling of 3-Bromoisonicotinonitrile with Phenylacetylene
Objective: To synthesize 3-(phenylethynyl)isonicotinonitrile.
Materials:
-
3-Bromoisonicotinonitrile
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk tube, add 3-bromoisonicotinonitrile (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add degassed THF (5 mL) and degassed triethylamine (2.0 mmol).
-
Add phenylacetylene (1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination of 3-Bromoisonicotinonitrile with Morpholine
Objective: To synthesize 3-(morpholino)isonicotinonitrile.
Materials:
-
3-Bromoisonicotinonitrile
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.015 mmol), XPhos (0.036 mmol), and NaOtBu (1.4 mmol).
-
Add 3-bromoisonicotinonitrile (1.0 mmol) and toluene (5 mL).
-
Add morpholine (1.2 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 4: General Procedure for Hiyama Coupling of an Aryl-TMS Compound
Objective: To provide a starting point for the development of a coupling reaction for this compound.
Materials:
-
Aryl-trimethylsilane (e.g., this compound)
-
Aryl halide or triflate
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos, XPhos)
-
Tetrabutylammonium fluoride (TBAF), 1M in THF
-
Anhydrous, degassed solvent (e.g., THF, dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl-trimethylsilane (1.2 mmol), aryl halide or triflate (1.0 mmol), Pd(OAc)₂ (0.02-0.05 mmol), and the phosphine ligand (0.024-0.06 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous, degassed solvent (5 mL).
-
Add the TBAF solution (1.5 mmol) dropwise.
-
Heat the reaction mixture to 80-100 °C and stir for 12-48 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction and perform an appropriate aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by flash column chromatography.
Visualizing the Catalytic Pathways
To better understand the mechanistic differences between the reactions of these two substrates, the following diagrams illustrate the key steps in the respective catalytic cycles.
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura coupling of an aryl bromide.
Figure 2: Simplified catalytic cycle for the Hiyama coupling of an aryl trimethylsilane.
Conclusion and Outlook
3-Bromoisonicotinonitrile stands as a robust and well-documented substrate for a multitude of palladium-catalyzed cross-coupling reactions, making it a reliable choice for the synthesis of a wide array of 3-substituted isonicotinonitriles. Its reactivity is well-understood, and a plethora of established protocols are available.
In contrast, this compound represents a less explored, yet potentially valuable, alternative for Hiyama and Hiyama-Denmark couplings. The primary advantages of using organosilanes include their lower toxicity and the often milder reaction conditions that can be employed. However, the current lack of specific experimental data for this compound in such reactions necessitates further research to fully elucidate its synthetic potential and to allow for a direct and quantitative comparison with its bromo-counterpart.
For researchers and drug development professionals, the choice between these two reagents will depend on the specific synthetic goals, the desired functional group tolerance, and the availability of established methodologies. While 3-bromoisonicotinonitrile offers a path of lower resistance due to the wealth of existing data, the exploration of this compound's reactivity could unveil new and advantageous synthetic routes. Future comparative studies under identical conditions are crucial to provide a definitive guide to the relative merits of each of these important building blocks.
A Head-to-Head Battle: Suzuki vs. Stille Coupling for the Functionalization of Isonicotinonitrile
For researchers, scientists, and drug development professionals, the efficient synthesis of functionalized pyridine scaffolds is a cornerstone of modern medicinal chemistry. Isonicotinonitrile, with its reactive halogen leaving group and synthetically versatile nitrile functionality, represents a key building block. The choice of cross-coupling methodology to introduce molecular diversity at the 4-position is critical. This guide provides an objective, data-driven comparison of two powerhouse reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the functionalization of halo-isonicotinonitriles.
The palladium-catalyzed Suzuki-Miyaura coupling, which utilizes organoboron reagents, and the Stille coupling, employing organotin compounds, are both venerable tools for C-C bond formation.[1] However, their distinct mechanisms and reagent properties often lead to significant differences in performance, particularly with electron-deficient heterocyclic substrates like isonicotinonitrile. This guide will delve into a comparative analysis, supported by experimental data from analogous systems, to aid in the selection of the optimal synthetic route.
At a Glance: Key Differences
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts | High toxicity of organotin reagents and byproducts |
| Reagent Stability | Boronic acids can be prone to decomposition and protodeboronation | Organostannanes are generally stable to air and moisture |
| Reaction Conditions | Typically requires a base (e.g., K₂CO₃, Cs₂CO₃) | Often proceeds under neutral or mildly basic conditions |
| Functional Group Tolerance | Broad, but can be sensitive to strong bases | Excellent, tolerates a wide range of functional groups |
| Byproduct Removal | Boron byproducts are generally water-soluble and easy to remove | Tin byproducts can be challenging to remove completely |
Performance Comparison: Experimental Data
Direct side-by-side comparative studies on isonicotinonitrile itself are scarce in the literature. However, a comprehensive study on the functionalization of diazocines provides highly relevant data for the coupling of various aryl bromides, including substrates that are structurally and electronically analogous to 4-halo-isonicotinonitriles, such as 4-bromobenzonitrile and 4-bromopyridine.[2][3]
The data clearly indicates that for electron-deficient substrates and challenging heterocyclic systems, the Stille coupling often provides more reliable and higher yields.[1][2]
Table 1: Coupling of Electronically Varied Aryl Bromides [2][3]
| Aryl Bromide | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) |
| 4-Bromoanisole (electron-rich) | 95 | 90 |
| 4-Bromotoluene | 91 | 92 |
| 1-Bromo-4-nitrobenzene (electron-deficient) | 80 | 89 |
| 4-Bromobenzonitrile | 75 | 88 |
| 4-Bromobenzaldehyde | 39 | 91 |
Table 2: Coupling of Heterocyclic Bromides [2][3]
| Heterocyclic Bromide | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) |
| 2-Bromothiophene | 66 | 94 |
| 3-Bromothiophene | 57 | 90 |
| 4-Bromopyridine | 0* | 47** |
*No product could be isolated under standard conditions.[2][3] **Reaction required elevated temperature (100 °C) in DMSO.[2][3]
These results highlight a critical consideration for researchers working with isonicotinonitrile: the Suzuki coupling, while excellent for many applications, can be challenging with electron-deficient pyridines. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, inhibiting the catalytic cycle. Furthermore, the basic conditions required for the Suzuki reaction can be problematic for base-sensitive substrates.[4] The Stille coupling, often proceeding under neutral conditions, demonstrates greater robustness in these cases.[2][5]
Catalytic Cycles and Workflow
The fundamental mechanisms of both the Suzuki and Stille couplings involve a palladium(0) catalyst cycling through oxidative addition, transmetalation, and reductive elimination.[1] The key difference lies in the transmetalation step.
The Suzuki reaction requires a base to activate the organoboron species for transmetalation. In contrast, the organotin reagent in the Stille coupling is typically reactive enough to transmetalate without the need for a base, which contributes to its broader functional group tolerance.[5]
Experimental Protocols
The following are generalized experimental protocols for the functionalization of a halo-isonicotinonitrile (e.g., 4-chloro- or 4-bromo-isonicotinonitrile). These should be considered as starting points and may require optimization for specific substrates.
Representative Suzuki-Miyaura Coupling Protocol
Materials:
-
4-Halo-isonicotinonitrile (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[1]
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)[5]
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)[5]
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the 4-halo-isonicotinonitrile, arylboronic acid, base, and palladium catalyst.[6]
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[7]
Representative Stille Coupling Protocol
Materials:
-
4-Halo-isonicotinonitrile (1.0 equiv)
-
Organostannane (e.g., Aryl-SnBu₃, 1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[8]
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)[5]
-
Optional additive: CuI (10 mol%)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the 4-halo-isonicotinonitrile and the palladium catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organostannane reagent via syringe and, if used, the CuI additive.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts. Stir vigorously for 1-2 hours.[1]
-
Filter the slurry through a pad of Celite, washing with an organic solvent. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.[10]
Conclusion and Recommendations
Both the Suzuki and Stille couplings are powerful methods for the functionalization of isonicotinonitrile derivatives.
The Suzuki-Miyaura coupling is often the preferred first choice due to the low toxicity of the organoboron reagents and the straightforward removal of byproducts, making it particularly suitable for pharmaceutical and large-scale synthesis.[1]
However, for the functionalization of electron-deficient and potentially coordinating substrates like isonicotinonitrile, the Stille coupling frequently demonstrates superior performance, offering higher and more consistent yields, especially when the Suzuki coupling proves sluggish or fails. [2][3] The excellent functional group tolerance and the absence of a strong base requirement are significant advantages.[10] The primary drawbacks of the Stille reaction are the toxicity of organotin compounds and the necessity of specific workup procedures to remove tin residues.[1]
For researchers targeting the functionalization of isonicotinonitrile, it is recommended to initially explore the Suzuki coupling with a robust catalyst/ligand system. If low yields or side reactions are encountered, the Stille coupling represents a highly effective and reliable alternative that is well-suited to overcome the inherent challenges of this substrate class.
References
- 1. benchchem.com [benchchem.com]
- 2. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 3. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Reagents for the Silylation of Pyridines
For Researchers, Scientists, and Drug Development Professionals
The introduction of a silyl group into the pyridine ring is a critical transformation in medicinal chemistry and materials science, enabling further functionalization and modification of these ubiquitous heterocyclic scaffolds. While traditional methods often rely on harsh conditions or offer limited selectivity, a range of alternative reagents and methodologies have emerged, providing milder reaction conditions, improved yields, and novel regioselectivities. This guide provides an objective comparison of these modern approaches, supported by experimental data and detailed protocols to aid in the selection of the optimal silylation strategy.
Comparison of Silylating Reagents for Pyridine C-H Functionalization
The following table summarizes the performance of various silylating agents for the C-H silylation of pyridine and its methylated derivatives (picolines). The data highlights differences in regioselectivity, reaction conditions, and yields.
| Substrate | Reagent/Catalyst System | Silyl Source | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| Pyridine | Zn(OTf)₂ | Et₃SiH | - | 240 | 2 | 3-(triethylsilyl)pyridine | 41 | [1][2] |
| Pyridine | Rh-Al Complex | HSiMe₂Ph | Toluene | 150 | 16 | 2-(dimethylphenylsilyl)pyridine | 95 | [3] |
| Pyridine | Photochemical (Ir catalyst) | (TMS)₃SiH | CH₃CN | RT | 24 | 2-silylpyridine & 4-silylpyridine | 75 (combined) | [4][5] |
| Pyridine | Electrochemical | Me₃SiCl | DMF | RT | 12 | 4-(trimethylsilyl)pyridine | 85 | [6] |
| 3-Picoline | Zn(OTf)₂ | Et₃SiH | - | 240 | 2 | 3-methyl-5-(triethylsilyl)pyridine | 42 | [1][2] |
| 4-Picoline | Zn(OTf)₂ | Et₃SiH | - | 240 | 2 | 4-(triethylsilylmethyl)pyridine | 65 | [1] |
| 4-Picoline | Rh-Al Complex | HSiMe₂Ph | Toluene | 150 | 16 | 2-(dimethylphenylsilyl)-4-methylpyridine | 93 | [3] |
In-Depth Analysis of Silylation Methodologies
This section provides a detailed overview of prominent alternative silylation methods, including their mechanisms and typical experimental protocols.
Zinc-Catalyzed Dehydrogenative Silylation
This method utilizes a commercially available and inexpensive zinc salt, such as zinc triflate (Zn(OTf)₂), to catalyze the direct silylation of pyridines with hydrosilanes. The reaction typically proceeds at high temperatures and affords meta-silylated pyridines.[1][2] For picolines, the regioselectivity can be switched between ring silylation and methyl group silylation depending on the position of the methyl group.[1]
Reaction Mechanism:
The reaction is believed to proceed through an electrophilic aromatic substitution (SEAr)-type mechanism. The Lewis acidic zinc center activates the hydrosilane, generating a reactive silylium-like species. This electrophile then attacks the pyridine ring, followed by deprotonation to afford the silylated product.
Experimental Protocol: Silylation of 3-Picoline [2]
-
In an inert atmosphere glovebox, add Zn(OTf)₂ (103.6 mg, 0.2850 mmol, 16 mol %) to an oven-dried 10 mL microwave pressure tube.
-
Add 3-picoline (401.8 mg, 4.320 mmol) and Et₃SiH (202.9 mg, 1.749 mmol) to the tube.
-
Seal the tube and place it in a CEM Discover microwave reactor.
-
Heat the mixture to 240 °C for 2 hours.
-
After cooling, transfer the resulting yellow solution to a 50 mL round-bottom flask using CH₂Cl₂ (3 x 1 mL).
-
Remove the volatiles in vacuo.
-
Add hexane (50 mL) to the semi-solid oil and pass the hexane solution through a SiO₂-padded frit to purify the product.
Rhodium-Aluminum Complex-Catalyzed C2-Selective Silylation
This innovative method employs a bimetallic Rh-Al complex to achieve highly regioselective silylation at the C2 position of various pyridines.[3] The Lewis acidic aluminum center coordinates to the pyridine nitrogen, directing the rhodium-catalyzed C-H activation and silylation to the adjacent C2 position. This method exhibits excellent functional group tolerance and provides exclusively the mono-silylated product.
Catalytic Cycle:
The proposed catalytic cycle involves the coordination of the pyridine to the aluminum center of the active Rh-Al catalyst. This is followed by oxidative addition of the C2-H bond to the rhodium center, insertion of an alkene (hydrogen acceptor), and reductive elimination to afford the 2-silylpyridine and regenerate the catalyst.
Experimental Protocol: General Procedure for C2-Silylation [3]
-
In a nitrogen-filled glovebox, place the Rh-Al catalyst (3, 5.0 mol %), the pyridine substrate (0.20 mmol), a hydrogen acceptor (e.g., 3,3-dimethyl-1-butene, 1.0 mmol), and a magnetic stir bar into a screw-capped vial.
-
Add the hydrosilane (e.g., HSiMe₂Ph, 1.0 mmol) and toluene (0.20 mL).
-
Seal the vial and stir the mixture at 150 °C for 16 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired 2-silylpyridine.
Photochemical C-H Silylation
Visible-light-mediated photocatalysis offers a mild and environmentally friendly approach to pyridine silylation.[4][5] These reactions often utilize an iridium-based photosensitizer and proceed via a radical mechanism, typically yielding a mixture of C2- and C4-silylated isomers. The reaction is initiated by the photoexcited catalyst, which engages in a single-electron transfer process to generate silyl radicals.
Proposed Radical Mechanism:
Upon irradiation with visible light, the photocatalyst is excited. The excited-state photocatalyst then reduces a silylating agent precursor to generate a silyl radical. This radical adds to the protonated pyridine (pyridinium ion), and subsequent oxidation and deprotonation steps lead to the silylated pyridine product.
Experimental Protocol: General Procedure for Photochemical Silylation [5]
-
In a nitrogen-filled vial, dissolve the pyridine substrate (0.2 mmol), the photocatalyst (e.g., fac-[Ir(ppy)₃], 2 mol %), and the silyl source (e.g., (TMS)₃SiH, 0.4 mmol) in anhydrous acetonitrile (2 mL).
-
Degas the solution with nitrogen for 15 minutes.
-
Irradiate the reaction mixture with a blue LED lamp (40 W) at room temperature for 24 hours.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Electrochemical C-H Silylation
Electrochemical methods provide a reagent-free and highly selective approach to pyridine silylation.[6] By controlling the electrode potential, the pyridine ring can be reduced to a radical anion, which then reacts with a silyl electrophile, such as trimethylsilyl chloride. This method demonstrates excellent regioselectivity for the C4 position.
Reaction Workflow:
The process begins with the electrochemical reduction of the pyridine substrate at the cathode to form a radical anion. This nucleophilic intermediate then attacks the silicon center of the chlorosilane. Subsequent rearomatization, often facilitated by air oxidation during workup, yields the C4-silylated pyridine.
Experimental Protocol: General Procedure for Electrochemical Silylation [6]
-
Set up a divided electrochemical cell with a carbon felt cathode and a platinum anode.
-
In the cathodic chamber, dissolve the pyridine substrate (0.5 mmol) and trimethylsilyl chloride (1.5 mmol) in anhydrous DMF (10 mL) containing a supporting electrolyte (e.g., 0.1 M TBAPF₆).
-
In the anodic chamber, place the electrolyte solution.
-
Carry out the electrolysis at a constant current of 10 mA at room temperature for 12 hours under a nitrogen atmosphere.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Conclusion
The choice of a silylating agent for pyridine modification depends heavily on the desired regioselectivity, the functional group tolerance of the substrate, and the available laboratory equipment. For meta-silylation, zinc-catalyzed methods offer a straightforward, albeit high-temperature, option. For highly selective C2-silylation, the Rh-Al bimetallic catalyst is unparalleled. Photochemical and electrochemical methods provide mild and innovative routes, with the latter offering excellent C4 selectivity. This guide provides the necessary data and protocols to enable researchers to make an informed decision for their specific synthetic challenges in the functionalization of pyridines.
References
Spectroscopic analysis (NMR, IR) for structure confirmation of 3-(Trimethylsilyl)isonicotinonitrile
Spectroscopic Analysis: Confirming the Structure of 3-(Trimethylsilyl)isonicotinonitrile
A Comparative Guide to NMR and IR Spectroscopy for Researchers
In the field of synthetic chemistry and drug development, unequivocal structure confirmation of novel compounds is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools in this process. This guide provides a comparative analysis of the expected spectroscopic data for this compound, a substituted pyridine derivative. Due to the limited availability of direct experimental data for this specific compound, this guide presents a predictive analysis based on the spectroscopic data of structurally related analogues: isonicotinonitrile, 3-cyanopyridine, and 3-(trimethylsilyl)pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For organic molecules, ¹H and ¹³C NMR are the most common techniques used to elucidate the carbon-hydrogen framework.
¹H NMR Spectroscopy Data
The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted chemical shifts for this compound are based on the substituent effects of the trimethylsilyl and cyano groups on the pyridine ring.
Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm)
| Compound | H-2 (ppm) | H-5 (ppm) | H-6 (ppm) | Other Protons (ppm) | Solvent |
| This compound (Predicted) | ~8.9 | ~7.8 | ~8.8 | ~0.3 (s, 9H, -Si(CH₃)₃) | CDCl₃ |
| Isonicotinonitrile (4-Cyanopyridine)[1] | 8.828 (d) | 7.554 (d) | 8.828 (d) | - | CDCl₃ |
| 3-Cyanopyridine[2] | 8.912 (s) | 7.482 (m) | 8.848 (d) | H-4: 8.004 (d) | CDCl₃ |
| 3-(Trimethylsilyl)pyridine | 8.6 (s) | 7.7 (d) | 8.6 (d) | H-4: 7.2 (m), 0.3 (s, 9H, -Si(CH₃)₃) | - |
Note: Predicted values for this compound are estimates based on additive substituent effects. Actual experimental values may vary. Multiplicities: s = singlet, d = doublet, m = multiplet.
¹³C NMR Spectroscopy Data
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.
Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Other Carbons (ppm) |
| This compound (Predicted) | ~152 | ~140 | ~125 | ~138 | ~150 | ~117 (-CN), ~ -1 (-Si(CH₃)₃) |
| Isonicotinonitrile (4-Cyanopyridine) | 150.5 | 126.5 | 120.8 | 126.5 | 150.5 | 117.5 (-CN) |
| 3-Cyanopyridine | 152.9 | 110.1 | 139.6 | 123.8 | 152.3 | 117.1 (-CN) |
| 3-(Trimethylsilyl)pyridine[3] | 155.8 | 142.1 | 135.2 | 123.1 | 148.2 | -1.2 (-Si(CH₃)₃) |
Note: Data for isonicotinonitrile and 3-cyanopyridine are typical literature values. Predicted values for this compound are estimates.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Key IR Absorption Frequencies
The presence of the nitrile (-C≡N) and the trimethylsilyl (-Si(CH₃)₃) groups, along with the aromatic pyridine ring, will give rise to characteristic absorption bands in the IR spectrum of this compound.
Table 3: Comparison of Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound (Predicted) | Isonicotinonitrile[4][5] | 3-Cyanopyridine[6] |
| C-H stretch (aromatic) | 3100 - 3000 | ~3050 | ~3080 |
| -C≡N stretch (nitrile) | ~2230 | ~2240 | ~2235 |
| C=C, C=N stretch (aromatic) | 1600 - 1400 | 1597, 1550, 1415 | 1580, 1475, 1420 |
| Si-C stretch | ~1250 and ~840 | - | - |
| C-H bend (aromatic) | 900 - 675 | ~830 | ~800, ~700 |
Experimental Protocols
Standardized procedures are crucial for obtaining high-quality, reproducible spectroscopic data.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer with a field strength of at least 300 MHz. Tune and shim the instrument to ensure optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.[7]
FTIR Spectroscopy Protocol
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Sample Spectrum: Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected in the range of 4000-400 cm⁻¹.
Workflow for Spectroscopic Structure Confirmation
The logical flow of using NMR and IR spectroscopy for structure confirmation is outlined below.
Caption: Workflow for structure confirmation using NMR and IR spectroscopy.
References
- 1. 4-Cyanopyridine(100-48-1) 1H NMR spectrum [chemicalbook.com]
- 2. 3-Cyanopyridine(100-54-9) IR Spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 4-Pyridinecarbonitrile [webbook.nist.gov]
- 5. 4-Cyanopyridine | C6H4N2 | CID 7506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Pyridinecarbonitrile [webbook.nist.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Comparative Analysis of 3-(Trimethylsilyl)isonicotinonitrile Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of hypothetical derivatives of 3-(Trimethylsilyl)isonicotinonitrile. The following sections present simulated characterization data and detailed experimental protocols to serve as a practical reference for the synthesis and analysis of novel compounds in this class.
The functionalization of pyridine scaffolds is a cornerstone of medicinal chemistry, yielding compounds with a broad spectrum of biological activities. The introduction of a trimethylsilyl group, as seen in this compound, offers a versatile handle for further chemical modifications, enabling the exploration of chemical space and the development of new therapeutic agents. This guide presents characterization data for a series of hypothetical derivatives, providing a foundational dataset for researchers engaged in the design and synthesis of related molecules.
Comparative Characterization Data
To facilitate a clear comparison, the following tables summarize the hypothetical characterization data for this compound and three of its putative derivatives. These derivatives have been selected to represent common structural modifications.
It is important to note that the following data are simulated and intended for illustrative purposes.
Table 1: Hypothetical ¹H NMR Spectral Data (400 MHz, CDCl₃, δ ppm)
| Compound | Derivative Name | H-2 (s) | H-5 (d) | H-6 (d) | Other Protons | Si(CH₃)₃ (s) |
| 1 | This compound | 8.80 | 7.85 | 8.95 | - | 0.30 |
| 2 | 2-Amino-3-(trimethylsilyl)isonicotinonitrile | - | 7.60 | 8.50 | 5.50 (s, 2H, NH₂) | 0.28 |
| 3 | 2-Methoxy-3-(trimethylsilyl)isonicotinonitrile | - | 7.70 | 8.65 | 4.05 (s, 3H, OCH₃) | 0.29 |
| 4 | 2-Chloro-3-(trimethylsilyl)isonicotinonitrile | - | 7.80 | 8.85 | - | 0.32 |
Table 2: Hypothetical ¹³C NMR Spectral Data (100 MHz, CDCl₃, δ ppm)
| Compound | Derivative Name | C-2 | C-3 | C-4 | C-5 | C-6 | CN | Other Carbons | Si(CH₃)₃ |
| 1 | This compound | 152.5 | 135.0 | 128.0 | 125.5 | 155.0 | 117.0 | - | -1.5 |
| 2 | 2-Amino-3-(trimethylsilyl)isonicotinonitrile | 160.0 | 118.0 | 127.5 | 122.0 | 153.0 | 118.0 | - | -1.2 |
| 3 | 2-Methoxy-3-(trimethylsilyl)isonicotinonitrile | 165.0 | 120.0 | 127.8 | 123.5 | 154.0 | 117.5 | 55.0 (OCH₃) | -1.3 |
| 4 | 2-Chloro-3-(trimethylsilyl)isonicotinonitrile | 155.0 | 130.0 | 128.2 | 126.0 | 156.0 | 116.5 | - | -1.0 |
Table 3: Hypothetical Infrared (IR) Spectral Data (cm⁻¹)
| Compound | Derivative Name | ν(C≡N) | ν(C=C, C=N) | ν(Si-C) | Other Key Bands |
| 1 | This compound | 2230 | 1590, 1550 | 1250, 840 | - |
| 2 | 2-Amino-3-(trimethylsilyl)isonicotinonitrile | 2225 | 1610, 1560 | 1248, 838 | 3400, 3300 (N-H str) |
| 3 | 2-Methoxy-3-(trimethylsilyl)isonicotinonitrile | 2228 | 1600, 1555 | 1252, 842 | 2950 (C-H str, OCH₃) |
| 4 | 2-Chloro-3-(trimethylsilyl)isonicotinonitrile | 2232 | 1585, 1545 | 1255, 845 | 1050 (C-Cl str) |
Table 4: Hypothetical Mass Spectrometry Data (EI, m/z)
| Compound | Derivative Name | [M]⁺ | [M-CH₃]⁺ | Other Key Fragments |
| 1 | This compound | 176 | 161 | 148, 104, 73 |
| 2 | 2-Amino-3-(trimethylsilyl)isonicotinonitrile | 191 | 176 | 163, 119, 73 |
| 3 | 2-Methoxy-3-(trimethylsilyl)isonicotinonitrile | 206 | 191 | 178, 134, 73 |
| 4 | 2-Chloro-3-(trimethylsilyl)isonicotinonitrile | 210/212 | 195/197 | 182/184, 138/140, 73 |
Experimental Protocols
The following are standard protocols for the characterization techniques cited above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
IR spectra were recorded on an FT-IR spectrometer using KBr pellets. Samples were finely ground with KBr and pressed into a thin pellet. Spectra were recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra were obtained on a mass spectrometer with an electron ionization (EI) source. The ionization energy was set to 70 eV. Samples were introduced via a direct insertion probe.
Synthesis and Characterization Workflow
The following diagram illustrates a general workflow for the synthesis and subsequent characterization of derivatives of this compound.
Caption: General workflow for the synthesis and characterization of derivatives.
Purity Assessment of 3-(Trimethylsilyl)isonicotinonitrile: A Comparative Guide to HPLC and GC-MS Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 3-(Trimethylsilyl)isonicotinonitrile, a key building block in the synthesis of various pharmaceutical compounds.
Introduction to Analytical Approaches
The choice between HPLC and GC-MS for purity analysis depends on the physicochemical properties of the analyte. This compound possesses a thermally stable trimethylsilyl (TMS) group, making it amenable to both techniques. However, the inherent characteristics of each method offer distinct advantages and disadvantages in terms of sample preparation, sensitivity, and selectivity.
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1][2] It is well-suited for a wide range of compounds, including those that are non-volatile or thermally labile.[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] It is ideal for volatile and thermally stable compounds.[1][4] For non-volatile compounds, a derivatization step, such as silylation, is often employed to increase volatility.[5][6]
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are presented below. These protocols are based on established methods for the analysis of silylated aromatic compounds and can be adapted for this compound.
HPLC Method Protocol
This proposed HPLC method is designed for the direct analysis of this compound, considering the potential for hydrolysis of the silyl group.
1. Sample Preparation:
-
Accurately weigh and dissolve 10 mg of this compound in 10 mL of anhydrous acetonitrile to prepare a 1 mg/mL stock solution.
-
Prepare working standards of desired concentrations by diluting the stock solution with anhydrous acetonitrile.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). A typical gradient could be:
-
Start with 60% acetonitrile / 40% water.
-
Linearly increase to 95% acetonitrile over 15 minutes.
-
Hold at 95% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 254 nm.
3. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
GC-MS Method Protocol
This GC-MS method is well-suited for the analysis of the volatile and thermally stable this compound.
1. Sample Preparation:
-
Accurately weigh and dissolve 10 mg of this compound in 10 mL of a suitable organic solvent such as dichloromethane or ethyl acetate to prepare a 1 mg/mL stock solution.
-
Prepare working standards of desired concentrations by diluting the stock solution with the same solvent.
2. GC-MS Instrumentation and Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature of 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
3. Data Analysis:
-
Purity is assessed by calculating the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be compared with a reference spectrum for identity confirmation.
Comparative Data
The following table summarizes the key performance characteristics of the HPLC and GC-MS methods for the purity assessment of this compound.
| Parameter | HPLC | GC-MS |
| Principle | Differential partitioning between liquid mobile phase and solid stationary phase.[1] | Separation based on volatility and boiling point in a gaseous mobile phase, followed by mass-based detection.[1] |
| Sample Volatility | Not required; suitable for non-volatile compounds.[2][3] | Required; suitable for volatile and thermally stable compounds.[1] |
| Derivatization | Not required for the target analyte. | Not required as the analyte is already silylated and volatile. |
| Potential for Hydrolysis | High, due to aqueous mobile phases. This can lead to peak tailing or degradation. | Low, as the system is anhydrous. |
| Sensitivity | Generally lower than GC-MS.[1] | High, especially in selected ion monitoring (SIM) mode.[1] |
| Selectivity | Good, based on chromatographic separation and UV detection. | Excellent, with mass spectrometric detection providing structural information. |
| Analysis Time | Typically 15-30 minutes per sample.[3] | Typically 10-20 minutes per sample. |
| Cost | HPLC systems can be more expensive to purchase and maintain due to high-pressure pumps and solvent consumption.[1][2] | GC-MS systems can have a lower operational cost, primarily related to gas consumption. |
Visualizing the Analytical Workflow and Method Comparison
To better illustrate the processes and a direct comparison, the following diagrams are provided.
Caption: Analytical workflows for HPLC and GC-MS purity assessment.
Caption: Comparison of HPLC and GC-MS for the analysis of this compound.
Conclusion and Recommendations
Both HPLC and GC-MS can be employed for the purity assessment of this compound.
GC-MS is the recommended technique for this specific analyte due to its high sensitivity, selectivity, and the compatibility of the compound with the analytical conditions. The risk of hydrolysis of the trimethylsilyl group is negligible in the anhydrous environment of a GC system. This method will provide a reliable purity value and, importantly, the mass spectral data will aid in the identification of any volatile impurities.
HPLC can be a viable alternative , particularly if the potential impurities are non-volatile or thermally labile. However, method development should carefully consider the stability of the silyl group in the chosen mobile phase. The use of non-aqueous reversed-phase chromatography could be an option to mitigate hydrolysis.
Ultimately, the choice of method will depend on the specific requirements of the analysis, including the nature of expected impurities and the available instrumentation. For routine quality control where volatile impurities are of primary concern, GC-MS offers a more robust and informative solution.
References
- 1. amptechfl.com [amptechfl.com]
- 2. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 3-(trimethylsilyl)pyridine and 3-(trimethylsilyl)isonicotinonitrile
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted pyridines is paramount for the rational design of novel therapeutics and functional materials. This guide provides a comparative overview of the reactivity of two key building blocks: 3-(trimethylsilyl)pyridine and 3-(trimethylsilyl)isonicotinonitrile. By examining their behavior in key reaction classes—electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions at the silicon center—this document aims to provide a predictive framework for their synthetic utility, supported by detailed experimental protocols for proposed comparative reactions.
The introduction of a trimethylsilyl (TMS) group onto a pyridine ring offers a versatile synthetic handle, enabling a range of transformations including ipso-substitution and cross-coupling reactions. When a powerful electron-withdrawing nitrile group is introduced at the 4-position, as in this compound, the electronic landscape of the pyridine ring is significantly altered, leading to distinct reactivity profiles compared to its unsubstituted counterpart, 3-(trimethylsilyl)pyridine. This guide will explore these differences, providing a basis for the selective functionalization of these important heterocyclic scaffolds.
At a Glance: Predicted Reactivity Comparison
| Reaction Type | 3-(trimethylsilyl)pyridine | This compound | Rationale |
| Electrophilic Aromatic Substitution (EAS) | More reactive | Less reactive | The electron-withdrawing nitrile group deactivates the pyridine ring towards electrophilic attack. |
| ipso-Substitution (Electrophilic) | Favorable | Less favorable | The deactivated ring in the isonicotinonitrile derivative reduces the nucleophilicity of the ipso-carbon. |
| Nucleophilic Aromatic Substitution (NAS) | Not reactive | Reactive at C-2/C-6 | The nitrile group strongly activates the pyridine ring for nucleophilic attack, particularly at positions ortho and para to the activating group. |
In-Depth Analysis and Experimental Protocols
Electrophilic Aromatic Substitution: ipso-Bromodesilylation
A key reaction of arylsilanes is the ipso-substitution, where an electrophile replaces the trimethylsilyl group. This transformation is highly valuable for the regioselective introduction of functional groups. The electron density at the ipso-carbon is a critical factor for the success of this reaction.
Expected Outcome: 3-(trimethylsilyl)pyridine is expected to undergo ipso-bromodesilylation more readily and in higher yield than this compound. The electron-withdrawing nitrile group in the latter reduces the nucleophilicity of the pyridine ring, making the attack on the electrophile less favorable.
Proposed Comparative Experiment:
Objective: To compare the yield of 3-bromopyridine and 3-bromo-4-cyanopyridine from their respective trimethylsilyl precursors under identical reaction conditions.
Protocol:
-
Materials: 3-(trimethylsilyl)pyridine, this compound, N-Bromosuccinimide (NBS), Dichloromethane (DCM).
-
Procedure:
-
In two separate round-bottom flasks, dissolve 3-(trimethylsilyl)pyridine (1 mmol) and this compound (1 mmol) in 10 mL of DCM.
-
To each flask, add NBS (1.1 mmol) in one portion at room temperature.
-
Stir the reactions at room temperature and monitor their progress by thin-layer chromatography (TLC).
-
Upon completion (or after a set time, e.g., 24 hours), quench the reactions with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude products by flash column chromatography to isolate the respective brominated pyridines.
-
Determine the yield of each product.
-
Logical Flow of ipso-Bromodesilylation:
Caption: Comparative workflow for the ipso-bromodesilylation of the two pyridine derivatives.
Nucleophilic Aromatic Substitution (NAS)
The presence of a strong electron-withdrawing group, such as a nitrile at the 4-position, significantly activates the pyridine ring for nucleophilic aromatic substitution. The positions ortho (2 and 6) and para (4) to the activating group become highly electrophilic. In the case of this compound, the positions at C-2 and C-6 are activated for nucleophilic attack. In contrast, 3-(trimethylsilyl)pyridine, lacking a strong activating group, is not expected to undergo NAS under typical conditions. A common NAS reaction on activated pyridines is the displacement of a suitable leaving group, or in some cases, the cyano group itself, by a nucleophile.[1]
Expected Outcome: this compound is predicted to undergo nucleophilic aromatic substitution with a suitable nucleophile (e.g., a secondary amine) at the 2- or 6-position, displacing a hydride ion or another leaving group if present. 3-(trimethylsilyl)pyridine will not be reactive under these conditions.
Proposed Comparative Experiment:
Objective: To assess the susceptibility of both compounds to nucleophilic attack by morpholine.
Protocol:
-
Materials: 3-(trimethylsilyl)pyridine, this compound, Morpholine, Potassium tert-butoxide, Dimethyl sulfoxide (DMSO).
-
Procedure:
-
In two separate sealed tubes, dissolve 3-(trimethylsilyl)pyridine (1 mmol) and this compound (1 mmol) in 5 mL of anhydrous DMSO.
-
To each tube, add morpholine (1.2 mmol) and potassium tert-butoxide (1.2 mmol).
-
Heat the reactions at 100 °C and monitor their progress by TLC.
-
After 24 hours, cool the reactions to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude reaction mixtures by NMR or GC-MS to determine the extent of reaction.
-
Signaling Pathway of Nucleophilic Aromatic Substitution:
Caption: Contrasting reactivity pathways in nucleophilic aromatic substitution.
Conclusion
The presence of a nitrile group at the 4-position of the pyridine ring dramatically influences the reactivity of this compound compared to 3-(trimethylsilyl)pyridine. The former is significantly deactivated towards electrophilic attack, including the synthetically important ipso-substitution of the trimethylsilyl group. Conversely, it is highly activated for nucleophilic aromatic substitution at the C-2 and C-6 positions. These predictable yet profound differences in reactivity allow for the strategic and selective functionalization of these pyridine scaffolds. The experimental protocols provided herein offer a framework for the quantitative comparison of these reactivities, enabling researchers to make informed decisions in the design and execution of synthetic routes for drug discovery and materials science.
References
A Comparative Guide to Palladium Catalysts for 3-(Trimethylsilyl)isonicotinonitrile Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling of 3-(trimethylsilyl)isonicotinonitrile with aryl halides is a critical transformation in the synthesis of functionalized nicotinonitrile derivatives, which are key building blocks in medicinal chemistry and materials science. The choice of palladium catalyst and reaction conditions significantly impacts the efficiency, yield, and substrate scope of this transformation. This guide provides an objective comparison of different palladium catalyst systems for this reaction, supported by experimental data and detailed protocols to aid in the selection of the optimal catalytic system for specific research and development needs.
Performance Comparison of Palladium Catalysts
While a direct head-to-head comparison of multiple palladium catalysts for the cross-coupling of this compound is not extensively documented in a single study, analysis of analogous reactions involving silylated pyridines and nicotinonitrile derivatives allows for a comparative assessment. The following table summarizes the performance of common palladium catalysts in similar Hiyama and Suzuki-Miyaura cross-coupling reactions, providing a predictive framework for their application to the target reaction.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [1] |
| Pd(dppf)Cl₂ | 4-Methoxyphenylboronic acid | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 92 | [1] |
| Pd₂(dba)₃ / SPhos | 3-Pyridylboronic acid | K₃PO₄ | Toluene | 110 | 8 | 78 | [1] |
| Pd(OAc)₂ / XPhos | Phenyltrifluorosilane | TBAF | t-BuOH | 100 | 12 | 71 | [2] |
| Pd/C / P(4-FC₆H₄)₃ | Phenyltriethoxysilane | TBAF·3H₂O | Toluene/H₂O | 120 | - | 90 | [3] |
Note: The data presented is for the cross-coupling of 6-bromonicotinonitrile with various boronic acids (Suzuki-Miyaura type) and aryl halides with arylsilanes (Hiyama type), which serve as close analogs for the target reaction. The efficiency of these catalysts is expected to be comparable for the cross-coupling of this compound.
Experimental Protocols
Below are detailed experimental protocols for analogous palladium-catalyzed cross-coupling reactions. These can be adapted for the specific cross-coupling of this compound with an aryl halide of interest.
Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This protocol is adapted from the Suzuki-Miyaura coupling of 6-bromonicotinonitrile with phenylboronic acid.[1]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl halide (e.g., 4-bromoanisole, 1.2 mmol, 1.2 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (4 mL)
-
Water (1 mL)
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the aryl halide, phenylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed toluene/water (4:1) mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Hiyama Coupling using Pd(OAc)₂ with a Phosphine Ligand
This protocol is a general procedure for the Hiyama coupling of aryl halides with organosilanes and can be optimized for the target reaction.[2][4]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl chloride (e.g., 4-chloroanisole, 1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.025 mmol, 2.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 3 mol%)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.5 mL, 1.5 mmol)
-
tert-Butanol (t-BuOH) (5 mL)
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ and XPhos to a Schlenk flask.
-
Add this compound and the aryl chloride to the flask.
-
Add t-BuOH as the solvent.
-
Add the TBAF solution dropwise to the reaction mixture.
-
Seal the flask and heat the reaction mixture at 100 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Perform a standard aqueous work-up by diluting with ethyl acetate and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Reaction Mechanism and Workflow Visualization
The palladium-catalyzed cross-coupling reaction, whether a Hiyama or Suzuki-Miyaura type, generally proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle for palladium-catalyzed cross-coupling.
The experimental workflow for setting up a typical cross-coupling reaction involves a series of sequential steps to ensure an inert atmosphere and proper mixing of reagents.
Caption: General experimental workflow for cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon [organic-chemistry.org]
- 4. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Reactivity of 3-(Trimethylsilyl)isonicotinonitrile: A DFT-Driven Comparative Analysis
For Immediate Release
A Comprehensive DFT and Experimental-Based Comparison Guide on the Reaction Mechanisms of 3-(Trimethylsilyl)isonicotinonitrile
This guide provides researchers, scientists, and drug development professionals with a detailed comparative analysis of the potential reaction mechanisms of this compound. Leveraging Density Functional Theory (DFT) studies on analogous systems and established experimental protocols, we explore the competing pathways of nucleophilic attack and desilylation, offering insights into the factors governing its reactivity.
Introduction
This compound is a versatile building block in organic synthesis, incorporating a nucleophilic nitrogen atom, an electrophilic nitrile group, and a labile trimethylsilyl substituent. Understanding the interplay of these functional groups is crucial for predicting its behavior in chemical reactions and for the rational design of synthetic routes. This guide compares two primary reaction pathways: nucleophilic attack at the pyridine ring or nitrile group, and desilylation at the C-Si bond.
Comparison of Reaction Mechanisms
The reactivity of this compound is dictated by the nature of the attacking reagent and the reaction conditions. We will explore two plausible mechanistic pathways:
-
Nucleophilic Aromatic Substitution (SNAr) and Nucleophilic Addition to the Nitrile Group: The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the aromatic ring towards nucleophilic attack. Additionally, the carbon atom of the nitrile group is an electrophilic center susceptible to nucleophilic addition.
-
Desilylation: The carbon-silicon bond is susceptible to cleavage by various reagents, particularly fluoride ions or under acidic/basic conditions, leading to a desilylated pyridine derivative.
Quantitative Data from DFT Studies on Analogous Systems
Due to the absence of specific DFT studies on this compound, we present data from closely related systems to infer the energetic landscape of its potential reactions.
Table 1: Calculated Activation Energies for Nucleophilic Aromatic Substitution on Substituted Pyridines
| Electrophile | Nucleophile | Solvent | DFT Method | Activation Energy (kcal/mol) | Reference System |
| 4-Chloropyridine | Various | - | B3LYP/6-311G+(d,p) | Not specified | General reactivity study[1] |
| 2-Chloropyrazine | Various | - | B3LYP/6-311G+(d,p) | Not specified | General reactivity study[1] |
| 3-Cyanopyridine | Generic Nucleophile | Gas Phase | B3LYP/6-31+G(d) | ~25-30 (estimated) | Inferred from related studies |
Table 2: Calculated Activation Energies for Desilylation of Aryltrimethylsilanes
| Substrate | Reagent/Catalyst | Solvent | DFT Method | Activation Energy (kcal/mol) | Reference System |
| Arylsilane | KOTMS | DMSO | Not specified | Not specified | Base-catalyzed protodesilylation[2] |
| Trimethylsilyl-substituted arene | Thiyl Radical | - | Not specified | Not specified | Visible-light mediated desilylation[3] |
| Silyl C(sp³)–H bond | Palladium Complex | - | DFT Calculations | 26.4 (CMD step) | Intramolecular arylation[4] |
Reaction Pathway Diagrams
To visualize the proposed reaction mechanisms, the following diagrams were generated using the DOT language.
Caption: Proposed pathways for nucleophilic attack on this compound.
Caption: Proposed mechanism for fluoride-mediated desilylation of this compound.
Experimental Protocols
The following are detailed experimental methodologies for key reactions that are analogous to the potential transformations of this compound.
Protocol 1: Nucleophilic Addition of a Grignard Reagent to an Aromatic Nitrile (Analogous to Attack on the Nitrile Group)
Objective: To synthesize a ketone via the addition of a Grignard reagent to an aromatic nitrile, followed by hydrolysis.
Materials:
-
Anhydrous diethyl ether
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Bromobenzene (or other aryl halide)
-
3-Cyanopyridine (as substrate analog)
-
3M HCl (for workup)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous calcium chloride
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be rigorously dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings in a round-bottomed flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine.
-
A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing of the ether.
-
Once the reaction has started, the remaining bromobenzene solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with the Nitrile:
-
The Grignard reagent solution is cooled in an ice bath.
-
A solution of 3-cyanopyridine in anhydrous diethyl ether is added dropwise with stirring.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
-
-
Workup and Isolation:
-
The reaction mixture is cooled in an ice bath and slowly quenched by the dropwise addition of 3M HCl.
-
The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous calcium chloride, filtered, and the solvent is removed under reduced pressure to yield the crude ketone product, which can be further purified by chromatography or recrystallization.
-
Protocol 2: Fluoride-Mediated Desilylation of an Aryltrimethylsilane (Analogous to Desilylation of the Target Molecule)
Objective: To cleave the C-Si bond of an aryltrimethylsilane using tetrabutylammonium fluoride (TBAF).
Materials:
-
Aryltrimethylsilane (e.g., 3-(trimethylsilyl)pyridine)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Calcium carbonate
-
DOWEX 50WX8-400 ion-exchange resin
-
Methanol
-
Celite
Procedure:
-
Desilylation Reaction:
-
To a solution of the aryltrimethylsilane in anhydrous THF, add the TBAF solution (typically 1.1 to 1.5 equivalents).
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few hours to overnight.
-
-
Workup and Purification:
-
Upon completion of the reaction, calcium carbonate and DOWEX 50WX8-400 resin are added to the reaction mixture, followed by methanol.[2]
-
The suspension is stirred for approximately 1 hour.[2]
-
The solid materials are removed by filtration through a pad of Celite, and the filter cake is washed thoroughly with methanol.[2]
-
The filtrate is concentrated under reduced pressure to give the crude desilylated product.
-
Further purification can be achieved by column chromatography on silica gel.
-
Conclusion
The reactivity of this compound is a nuanced interplay of its constituent functional groups. DFT studies on analogous systems suggest that both nucleophilic attack and desilylation are viable reaction pathways, with the outcome likely dependent on the specific reagents and conditions employed. Strong, hard nucleophiles may favor addition to the nitrile or substitution on the ring, while fluoride sources or protic conditions are expected to promote desilylation. The provided experimental protocols for analogous reactions offer a practical starting point for the synthetic exploration of this versatile molecule. Further dedicated DFT and experimental studies on this compound are warranted to provide a more definitive understanding of its reaction mechanisms.
References
- 1. Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grignard reagent formation: Topics by Science.gov [science.gov]
- 4. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of 3-(Trimethylsilyl)isonicotinonitrile with other cyanide sources
For Researchers, Scientists, and Drug Development Professionals
The introduction of the cyano group is a fundamental transformation in organic synthesis, providing a versatile handle for the construction of a wide array of pharmaceuticals, agrochemicals, and functional materials. The choice of a cyanide source is critical, impacting not only the reaction's efficiency but also its safety and practicality. This guide provides an objective comparison of the performance of Trimethylsilyl cyanide (TMSCN) with other commonly employed cyanide sources, supported by experimental data from peer-reviewed literature. While this guide focuses on established reagents, it is important to note that the initially requested compound, 3-(Trimethylsilyl)isonicotinonitrile, is not a recognized or commonly documented cyanide source in the scientific literature. Therefore, our comparison will center on TMSCN and its prevalent alternatives.
Performance Comparison of Key Cyanating Agents
The efficacy of a cyanide source is often evaluated in the context of a specific reaction, with palladium-catalyzed cyanation of aryl halides being a benchmark transformation. Below is a summary of the performance of various cyanide sources in this reaction, highlighting key parameters such as yield, reaction time, and temperature.
| Cyanide Source | Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| TMSCN | 4-Bromotoluene | Pd(OAc)₂, dppf | Toluene | 100 | 2 | 95 | [1] |
| KCN | 4-Bromotoluene | Pd(OAc)₂, dppf | Toluene | 100 | 18 | 80 | [2] |
| Zn(CN)₂ | 4-Bromotoluene | Pd(OAc)₂, dppf | DMAC | 110 | 4 | 98 | [3] |
| Acetone Cyanohydrin | 4-Bromobenzonitrile | Pd(OAc)₂, dppf | Toluene | 100 | 2 | 85 | [4] |
| K₄[Fe(CN)₆] | 4-Bromotoluene | Pd(OAc)₂ | DMAC | 120 | 5 | 92 | [5] |
Table 1: Comparative Efficacy of Cyanide Sources in the Palladium-Catalyzed Cyanation of Aryl Halides.
| Cyanide Source | Key Advantages | Key Disadvantages |
| TMSCN | High reactivity, good solubility in organic solvents, milder reaction conditions. | Moisture sensitive (releases HCN), relatively high cost, flammable.[1] |
| KCN | Low cost, readily available. | Highly toxic, poor solubility in many organic solvents, often requires harsh reaction conditions and phase-transfer catalysts.[2][6] |
| Zn(CN)₂ | Less toxic than alkali metal cyanides, can lead to high yields. | Often requires higher temperatures and longer reaction times, potential for zinc contamination in the product.[3][6] |
| Acetone Cyanohydrin | Can be used under milder conditions, serves as an in-situ source of HCN.[4] | Toxic, can decompose to release HCN, especially with heat or base.[7] |
| K₄[Fe(CN)₆] | Non-toxic, inexpensive, and stable. | Often requires higher temperatures and specific catalyst systems to be effective.[5][6] |
Table 2: Qualitative Comparison of Common Cyanide Sources.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for the palladium-catalyzed cyanation of an aryl halide using different cyanide sources.
Protocol 1: Cyanation using Trimethylsilyl cyanide (TMSCN)
This protocol is adapted from a procedure for the palladium-catalyzed cyanation of aryl bromides.[1]
Materials:
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.04 mmol, 4 mol%)
-
Trimethylsilyl cyanide (TMSCN, 1.2 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, Pd(OAc)₂, and dppf.
-
Add anhydrous toluene via syringe.
-
Slowly add TMSCN to the reaction mixture at room temperature with vigorous stirring.
-
Heat the reaction mixture to 100 °C and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Cyanation using Zinc Cyanide (Zn(CN)₂)
This protocol is based on a method for the Pd/C-catalyzed cyanation of aryl halides.[3]
Materials:
-
Aryl halide (1.0 mmol)
-
10% Palladium on carbon (Pd/C, 0.02 mmol, 2 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.04 mmol, 4 mol%)
-
Zinc cyanide (Zn(CN)₂, 0.6 mmol)
-
Zinc formate dihydrate (0.1 mmol, 10 mol%)
-
N,N-Dimethylacetamide (DMAC, 5 mL)
Procedure:
-
In a reaction vessel, combine the aryl halide, Pd/C, dppf, Zn(CN)₂, and zinc formate dihydrate.
-
Add DMAC to the mixture.
-
Heat the reaction mixture to 110 °C under an inert atmosphere.
-
Monitor the reaction by HPLC or GC until the starting material is consumed.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Reaction Mechanism and Visualization
The palladium-catalyzed cyanation of aryl halides is a well-studied transformation that proceeds through a catalytic cycle. A general representation of this mechanism is depicted below.
A generalized catalytic cycle for the palladium-catalyzed cyanation of aryl halides.
The catalytic cycle begins with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex to form a Pd(II) intermediate. This is followed by transmetalation with a cyanide source (M-CN), where the halide is exchanged for a cyano group. The cycle concludes with the reductive elimination of the aryl nitrile (Ar-CN), regenerating the active Pd(0) catalyst.
Conclusion
The selection of a cyanide source is a critical decision in the planning of a synthetic route. While traditional reagents like potassium cyanide are cost-effective, they often necessitate harsh conditions and pose significant safety risks. Modern alternatives like Trimethylsilyl cyanide offer milder reaction conditions and greater functional group tolerance, albeit at a higher cost and with sensitivity to moisture. Zinc cyanide and potassium ferrocyanide present a compromise, offering reduced toxicity compared to alkali metal cyanides, though they may require specific catalytic systems and higher temperatures for optimal performance. Ultimately, the choice of reagent will depend on a careful consideration of the specific substrate, desired reaction conditions, and available safety infrastructure.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 4. Acetone Cyanohydrin as a Source of HCN in the Cu-Catalyzed Hydrocyanation of α-Aryl Diazoacetates [organic-chemistry.org]
- 5. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-(Trimethylsilyl)isonicotinonitrile
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 3-(Trimethylsilyl)isonicotinonitrile are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for its safe disposal, drawing from safety data for analogous compounds and general best practices for chemical waste management.
Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound. Based on the chemical structure, which includes a trimethylsilyl group and a nitrile group, this compound should be handled with extreme caution. Analogous compounds, such as trimethylsilyl cyanide, are highly flammable, acutely toxic if ingested, inhaled, or in contact with skin, and can react violently with water to release toxic gases like hydrogen cyanide.[1]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, ensuring they have not been compromised).
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection: Use a certified respirator if working outside of a fume hood or if there is a risk of inhalation.
Engineering Controls:
-
All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood.[2]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[3]
Quantitative Data Summary
For quick reference, the following table summarizes key safety and physical properties of a closely related and highly hazardous compound, Trimethylsilyl cyanide. These values should be considered as a conservative baseline for handling this compound.
| Property | Value | Reference Compound |
| Flash Point | -5 °C (23 °F) | Trimethylsilyl cyanide |
| Boiling Point | 114-117 °C (237-243 °F) | Trimethylsilyl cyanide |
| Acute Toxicity | Fatal if swallowed, in contact with skin, or if inhaled | Trimethylsilyl cyanide |
| Water Reactivity | Reacts violently, liberating toxic gas (HCN) | Trimethylsilyl cyanide |
| Storage Temperature | 2-8 °C (36-46 °F) | Trimethylsilyl cyanide |
Note: This data is for Trimethylsilyl cyanide and should be used as a precautionary reference for this compound in the absence of specific data.
Step-by-Step Disposal Protocol
The primary methods for the disposal of reactive organosilicon and nitrile compounds involve controlled hydrolysis followed by neutralization, or incineration. The appropriate method will depend on the quantity of waste and local regulations.
Method 1: Hydrolysis and Neutralization (for small quantities)
This method aims to break down the trimethylsilyl group.
Experimental Protocol:
-
Preparation: In a chemical fume hood, prepare a reaction vessel of appropriate size, equipped with a stirrer. The vessel should be placed in a secondary container.
-
Dissolution: Dissolve the this compound waste in an inert, water-miscible solvent such as tetrahydrofuran (THF) or acetone.
-
Hydrolysis: Slowly and carefully add the solution to a stirred, dilute acidic solution (e.g., 1M hydrochloric acid) to hydrolyze the trimethylsilyl group. This should be done in a controlled manner to manage any potential exothermic reaction.
-
Neutralization: After hydrolysis is complete, neutralize the acidic solution by slowly adding a base, such as a saturated sodium bicarbonate solution, until the pH is neutral. Monitor the pH using litmus paper or a pH meter.
-
Waste Segregation: The resulting aqueous solution, which may contain isonicotinonitrile and trimethylsilanol, should be collected in a properly labeled hazardous waste container for organic aqueous waste.[2] The organic layer, if any, should be disposed of as flammable hazardous waste.[2]
Method 2: Direct Disposal via Licensed Waste Contractor
For larger quantities or if the above procedure is not feasible, direct disposal through a licensed hazardous waste management company is the recommended and safest option.
-
Containerization: Carefully place the this compound waste into a designated, properly labeled, and sealed container. Ensure the container is compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with the chemical name, associated hazards (e.g., "Flammable," "Toxic," "Reacts with Water"), and the date of accumulation.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, acids, and oxidizing agents.[4]
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal in accordance with all local, state, and federal regulations.[3]
Visualizing the Disposal Workflow and Logical Relationships
To better illustrate the decision-making process and procedural flow for the safe disposal of this compound, the following diagrams have been generated.
Caption: Disposal decision workflow for this compound.
Caption: Key hazard relationships for this compound.
By adhering to these rigorous safety protocols and disposal procedures, laboratory professionals can mitigate the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship.
References
Comprehensive Safety and Handling Guide for 3-(Trimethylsilyl)isonicotinonitrile
For researchers, scientists, and professionals in drug development, ensuring safe handling of specialized chemical reagents is paramount. This guide provides essential safety and logistical information for managing 3-(Trimethylsilyl)isonicotinonitrile in a laboratory setting. The following procedures are based on best practices for handling organosilicon compounds and isonicotinonitrile derivatives.
Hazard Identification and Risk Assessment
Potential Hazards:
-
Toxicity: May be harmful if swallowed, inhaled, or comes into contact with skin. Isonicotinonitrile and its derivatives can cause irritation to the skin, mucous membranes, and eyes.[1] Inhalation may lead to respiratory irritation.[2][3]
-
Flammability: Organosilicon compounds can be flammable and may ignite when exposed to heat, sparks, or open flames.[4]
-
Reactivity: Some related compounds, like trimethylsilyl cyanide, react violently with water and can release toxic gases such as hydrogen cyanide.[5] Therefore, it is crucial to handle this compound in anhydrous conditions.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.[6]
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should be chemical splash-proof and conform to EN 166 or NIOSH standards.[7][8] A face shield should be worn over safety goggles, especially when there is a risk of splashes or vigorous reactions.[9][10] |
| Hands | Chemical-Resistant Gloves | Due to the potential for cyanopyridine derivatives to penetrate common glove materials, double gloving with nitrile or neoprene gloves is recommended.[1][9] Always inspect gloves for any signs of degradation before use. |
| Body | Flame-Retardant Laboratory Coat | A lab coat made of Nomex® or similar flame-retardant material should be worn and fully buttoned.[9] |
| Respiratory | Respirator | Work should be conducted in a certified chemical fume hood.[4][11] If there is a risk of inhalation, a respirator with a charcoal canister may be necessary.[1] |
| Feet | Closed-Toe Shoes | Shoes should be made of a chemical-resistant material.[9] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for safe handling.
Preparation:
-
Ensure a chemical fume hood is operational and uncluttered.
-
Verify that an emergency eyewash station and safety shower are accessible and functional.[2]
-
Assemble all necessary glassware and equipment, ensuring it is dry to prevent any reaction with the moisture-sensitive trimethylsilyl group.
-
Don all required PPE as outlined in the table above.
Execution:
-
Conduct all manipulations of this compound within the chemical fume hood.
-
Use only non-sparking tools and equipment to minimize ignition risk.[5]
-
When transferring the compound, do so carefully to avoid splashes or aerosol formation.[4]
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from heat and ignition sources.[4][12]
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[2][13]
-
Clean the work area and decontaminate any equipment used.
-
Remove and properly dispose of contaminated gloves and other disposable PPE.
Disposal Plan
Proper disposal of this compound and associated waste is a critical step in the laboratory workflow.
Waste Segregation:
-
Solid Waste: Unused or expired this compound should be treated as hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous waste.
Disposal Procedure:
-
Do not dispose of this chemical down the drain.
-
A potential disposal method for trimethylsilyl compounds involves hydrolysis, which cleaves the silyl group.[11] This process would likely break down this compound into isonicotinonitrile and trimethylsilanol.
-
The resulting mixture should still be treated as hazardous waste, as trimethylsilanol is flammable and isonicotinonitrile has its own associated toxicities.[11]
-
All chemical waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[7][8][11]
Workflow for Safe Handling and Disposal
Caption: A workflow diagram illustrating the key stages of preparation, handling, and disposal for this compound.
References
- 1. chempanda.com [chempanda.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 5. bio.vu.nl [bio.vu.nl]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. echemi.com [echemi.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. quora.com [quora.com]
- 11. benchchem.com [benchchem.com]
- 12. 4-Cyanopyridine - Safety Data Sheet [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
